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Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-6-methylbenzothioamide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthesis and characterization of 2-Amino-6-methylbenzothioamide, a molecule of interest in medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 2-Amino-6-methylbenzothioamide, a molecule of interest in medicinal chemistry and organic synthesis. As a Senior Application Scientist, the following content is structured to deliver not only procedural steps but also the underlying scientific principles and practical insights essential for successful replication and further investigation.

Introduction and Significance

2-Amino-6-methylbenzothioamide belongs to the thioamide class of compounds, which are sulfur analogs of amides. Thioamides are recognized as important structural motifs in a variety of biologically active molecules and serve as versatile intermediates in the synthesis of sulfur-containing heterocycles.[1] The substitution of the carbonyl oxygen in an amide with sulfur alters the molecule's electronic properties, hydrogen bonding capabilities, and steric profile, which can lead to enhanced biological activity or modified pharmacokinetic properties.[2] The specific compound, 2-Amino-6-methylbenzothioamide, with its amino and methyl substitutions on the benzene ring, presents a unique scaffold for the development of novel therapeutic agents.

Synthesis of 2-Amino-6-methylbenzothioamide

The synthesis of 2-Amino-6-methylbenzothioamide can be efficiently achieved through the thionation of the corresponding amide, 2-amino-6-methylbenzamide. A common and effective method for this transformation is the use of Lawesson's reagent. However, a well-established and versatile alternative for the direct synthesis of thioamides from nitriles is the application of the Willgerodt-Kindler reaction.[3][4] This guide will focus on a conceptually straightforward approach starting from the readily available 2-amino-6-methylbenzonitrile.

Synthetic Pathway Overview

The synthesis involves a two-step process: first, the hydrolysis of 2-amino-6-methylbenzonitrile to 2-amino-6-methylbenzamide, followed by thionation to yield the target compound. A more direct, one-pot synthesis from an appropriate aldehyde or ketone via the Willgerodt-Kindler reaction is also a viable and often preferred industrial method.[1] This guide, for the purpose of clarity and adaptability in a standard laboratory setting, will detail the two-step approach.

Experimental Protocol: Synthesis from 2-amino-6-methylbenzonitrile

Step 1: Hydrolysis of 2-amino-6-methylbenzonitrile to 2-amino-6-methylbenzamide

This step involves the conversion of the nitrile group to a primary amide. This can be achieved under either acidic or basic conditions.

  • Materials:

    • 2-amino-6-methylbenzonitrile

    • Concentrated Sulfuric Acid (H₂SO₄) or Sodium Hydroxide (NaOH)

    • Distilled water

    • Ice

    • Appropriate organic solvent for extraction (e.g., Ethyl acetate)

    • Drying agent (e.g., Anhydrous sodium sulfate)

  • Procedure (Acid-Catalyzed Hydrolysis):

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-6-methylbenzonitrile in a minimal amount of a suitable solvent.

    • Slowly add concentrated sulfuric acid to the solution while cooling in an ice bath.

    • After the addition is complete, heat the reaction mixture to reflux for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

    • Filter the solid product, wash with cold water, and dry under vacuum.

    • Recrystallize from a suitable solvent to obtain pure 2-amino-6-methylbenzamide.

Step 2: Thionation of 2-amino-6-methylbenzamide to 2-Amino-6-methylbenzothioamide

This step converts the amide to the corresponding thioamide using a thionating agent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).

  • Materials:

    • 2-amino-6-methylbenzamide

    • Lawesson's Reagent or Phosphorus Pentasulfide

    • Anhydrous toluene or other suitable high-boiling solvent

    • Saturated sodium bicarbonate solution

    • Brine

    • Drying agent (e.g., Anhydrous sodium sulfate)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-amino-6-methylbenzamide in anhydrous toluene.

    • Add Lawesson's Reagent (typically 0.5-0.6 equivalents) to the suspension.

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and filter to remove any insoluble byproducts.

    • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2-Amino-6-methylbenzothioamide.

Diagram of the Synthetic Pathway:

Synthesis_Pathway cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Thionation 2-amino-6-methylbenzonitrile 2-amino-6-methylbenzonitrile 2-amino-6-methylbenzamide 2-amino-6-methylbenzamide 2-amino-6-methylbenzonitrile->2-amino-6-methylbenzamide H₂SO₄, H₂O, Δ 2-amino-6-methylbenzamide_2 2-amino-6-methylbenzamide 2-Amino-6-methylbenzothioamide 2-Amino-6-methylbenzothioamide 2-amino-6-methylbenzamide_2->2-Amino-6-methylbenzothioamide Lawesson's Reagent, Toluene, Δ

Caption: Synthesis of 2-Amino-6-methylbenzothioamide.

Characterization of 2-Amino-6-methylbenzothioamide

Thorough characterization is crucial to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Characterization

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information about the number of different types of protons and their chemical environments.

    • Expected Signals:

      • A singlet for the methyl (CH₃) group protons.

      • Signals in the aromatic region for the three protons on the benzene ring. The splitting pattern will depend on their coupling with each other.

      • A broad singlet for the amino (NH₂) protons.

      • Two distinct broad signals for the thioamide (CSNH₂) protons due to hindered rotation around the C-N bond.[5]

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

    • Expected Signals:

      • A signal for the methyl (CH₃) carbon.

      • Signals for the six carbons of the benzene ring.

      • A characteristic downfield signal for the thiocarbonyl (C=S) carbon, typically in the range of 190-210 ppm.[6]

Table 1: Predicted NMR Data for 2-Amino-6-methylbenzothioamide

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H~2.3s-CH₃
¹H~6.5 - 7.5mAromatic-H
¹H~5.0 (broad)s-NH₂
¹H~8.0 and ~8.5 (broad)s-CSNH₂
¹³C~20-CH₃
¹³C~110 - 150Aromatic-C
¹³C~200C=S

3.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

  • Expected Characteristic Bands:

    • N-H Stretching: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the primary amine (NH₂) group.[7]

    • C-H Stretching: Bands just above 3000 cm⁻¹ for aromatic C-H stretching and below 3000 cm⁻¹ for the methyl C-H stretching.

    • Thioamide Bands: Thioamides exhibit several characteristic bands, often referred to as the thioamide A, B, and G bands.[8]

      • Thioamide B band: A strong absorption around 1600-1500 cm⁻¹, which has significant C-N stretching character.[8]

      • Thioamide G band: A band in the 800-600 cm⁻¹ region, which is primarily due to the C=S stretching vibration.[8]

3.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

  • Expected Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 2-Amino-6-methylbenzothioamide (C₈H₁₀N₂S), which is approximately 166.25 g/mol .[9][10] High-resolution mass spectrometry (HRMS) can be used to confirm the exact molecular formula.[11]

Chromatographic Characterization

3.2.1. Thin Layer Chromatography (TLC)

TLC is a quick and simple method to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. A suitable solvent system (e.g., hexane:ethyl acetate) should be developed to achieve good separation between the starting material, product, and any byproducts.

3.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the final compound. A reversed-phase HPLC method can be developed using a C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.[12][13] The purity is determined by the area percentage of the main peak in the chromatogram.

Diagram of the Characterization Workflow:

Characterization_Workflow Synthesized_Compound Crude 2-Amino-6-methylbenzothioamide Purification Column Chromatography Synthesized_Compound->Purification Purity_Assessment Purity Assessment Purification->Purity_Assessment Structure_Elucidation Structure Elucidation Purification->Structure_Elucidation TLC TLC Purity_Assessment->TLC HPLC HPLC Purity_Assessment->HPLC NMR NMR (¹H, ¹³C) Structure_Elucidation->NMR FTIR FTIR Structure_Elucidation->FTIR MS Mass Spectrometry Structure_Elucidation->MS Final_Product Pure Characterized Compound HPLC->Final_Product MS->Final_Product

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Exploratory

Physicochemical Profiling and Analytical Characterization of 2-Amino-6-methylbenzothioamide: A Technical Guide for Drug Discovery

Executive Summary 2-Amino-6-methylbenzothioamide (CAS: 56042-85-4) is a highly versatile building block extensively utilized in heterocyclic chemistry and fragment-based drug discovery (FBDD) 1. Featuring a unique combin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-6-methylbenzothioamide (CAS: 56042-85-4) is a highly versatile building block extensively utilized in heterocyclic chemistry and fragment-based drug discovery (FBDD) 1. Featuring a unique combination of an electron-donating ortho-amino group, a sterically influential meta-methyl group, and a highly reactive thioamide moiety, this compound serves as a critical precursor for synthesizing complex pharmacophores such as benzothiazoles and quinazolines. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, structural causality, and standardized analytical workflows required for rigorous characterization.

Core Physicochemical Properties

Understanding the baseline physicochemical metrics of 2-Amino-6-methylbenzothioamide is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its behavior in synthetic environments. The following data synthesizes its fundamental properties based on global chemical databases 2.

PropertyValueCausality & Experimental Implication
CAS Number 56042-85-4Primary identifier for regulatory compliance, safety, and sourcing.
Molecular Formula C8H10N2SDictates the exact mass for high-resolution mass spectrometry (HRMS) calibration.
Molecular Weight 166.25 g/mol Falls well within the "Rule of Three" for FBDD, ensuring high ligand efficiency.
IUPAC Name 2-amino-6-methylbenzenecarbothioamideReflects the precise substitution pattern critical for 3D steric modeling.
H-Bond Donors 2 (Aniline -NH2, Thioamide -NH2)High potential for target-site solvation and kinase hinge-binding interactions.
H-Bond Acceptors 2 (Thioamide S, Aniline N)Thiocarbonyl sulfur acts as a soft Lewis base, interacting with soft metals/residues.
Predicted TPSA ~68.8 ŲOptimal for membrane permeability; balances aqueous solubility with lipophilicity.

Structural and Electronic Causality

The reactivity and stability of 2-Amino-6-methylbenzothioamide are governed by the electronic interplay between its functional groups:

  • Thiono-Thiolo Tautomerism: The thioamide group exists in an equilibrium between the thiono (-C(=S)NH2) and thiolo (-C(-SH)=NH) forms. In polar protic solvents, the thiono form dominates, but the thiolo form provides the nucleophilic sulfur necessary for oxidative cyclization into benzothiazoles.

  • Steric Hindrance: The 6-methyl group forces the thioamide moiety out of coplanarity with the benzene ring. This steric clash reduces the resonance overlap between the aromatic system and the thioamide, slightly increasing the electrophilicity of the thiocarbonyl carbon.

  • Electronic Donation: The 2-amino group acts as a strong pi-donor. This increases the electron density on the aromatic ring, making it highly susceptible to electrophilic aromatic substitution, while simultaneously modulating the pKa of the adjacent thioamide.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a built-in control or specific rationale to prevent analytical artifacts.

Protocol A: High-Resolution LC-MS/MS for Purity and Stability Tracking

Rationale: Thioamides are prone to oxidative degradation into sulfines or amides. A robust LC-MS/MS method is required to separate the parent compound from its oxidative degradants.

  • Sample Preparation: Dissolve exactly 1.0 mg of 2-Amino-6-methylbenzothioamide in 1.0 mL of LC-MS grade Acetonitrile (MeCN).

    • Causality: MeCN is chosen over Methanol to prevent potential nucleophilic addition of the alcohol to the highly reactive thioamide under acidic conditions.

  • Column Selection: Utilize a C18 superficially porous particle (SPP) column (e.g., 2.1 x 100 mm, 2.7 µm).

    • Causality: SPP technology minimizes peak tailing caused by secondary interactions between the basic aniline nitrogen and residual silanols on the silica support.

  • Mobile Phase: Phase A: 0.1% Formic Acid in Water (pH ~2.7); Phase B: 0.1% Formic Acid in MeCN.

    • Causality: The acidic pH ensures complete protonation of the aniline group, standardizing retention time and maximizing Electrospray Ionization (ESI+) efficiency.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 8 minutes. Monitor transitions for the parent mass[M+H]+ at m/z 167.06.

  • Validation: Spike the sample with a known internal standard (e.g., sulfamethoxazole) to verify ionization suppression limits and validate the detector response.

Protocol B: Potentiometric pKa Determination (Co-Solvent Method)

Rationale: Aqueous insolubility of the neutral species can skew direct titration curves. The Yasuda-Shedlovsky extrapolation method is utilized to ensure accuracy.

  • Titrant Preparation: Prepare standardized 0.1 M HCl and 0.1 M NaOH (carbonate-free).

  • Solvent System: Prepare mixtures of Methanol/Water at 20%, 30%, 40%, and 50% (v/v).

  • Titration Execution: Titrate 10 mL of a 1 mM solution of the analyte in each solvent mixture under a continuous nitrogen blanket at 25.0 ± 0.1 °C.

    • Causality: The nitrogen blanket prevents atmospheric CO2 from dissolving and forming carbonic acid, which would artificially lower the measured pKa of the basic aniline group.

  • Data Processing: Plot the apparent pKa (psKa) against the molar fraction of methanol. Extrapolate the linear regression to 0% methanol to determine the true aqueous pKa.

Mechanistic Pathways & Visualizations

AnalyticalWorkflow Start 2-Amino-6-methylbenzothioamide Sample Prep LCMS LC-MS/MS Analysis (ESI+, C18 Column) Start->LCMS Aliquot 1 Titration Potentiometric Titration (Co-solvent Method) Start->Titration Aliquot 2 Thermal DSC/TGA (Thermal Profiling) Start->Thermal Solid State Data Physicochemical Data Synthesis (pKa, logP, Stability) LCMS->Data Titration->Data Thermal->Data

Fig 1: Self-validating analytical workflow for comprehensive physicochemical characterization.

Reactivity cluster_invivo In Vivo Metabolism cluster_invitro In Vitro Synthesis Core 2-Amino-6-methyl- benzothioamide Metab1 S-Oxidation (FMO/CYP450) Core->Metab1 Oxidation Metab2 N-Acetylation (NAT Enzymes) Core->Metab2 Acetylation Synth1 Oxidative Cyclization (Benzothiazoles) Core->Synth1 Catalytic Synth2 Electrophilic Condensation (Quinazolines) Core->Synth2 Heat/Base

Fig 2: Metabolic and synthetic reactivity pathways of the core benzothioamide scaffold.

Conclusion & Strategic Outlook

The physicochemical profile of 2-Amino-6-methylbenzothioamide makes it a high-value scaffold for drug discovery. Its low molecular weight and balanced hydrogen-bonding capacity provide excellent ligand efficiency. However, researchers must account for the steric influence of the 6-methyl group and the oxidative liability of the thioamide during both synthetic scale-up and in vivo pharmacokinetic modeling. By adhering to the self-validating analytical protocols outlined above, development teams can ensure robust, reproducible characterization of this critical building block.

References

  • ChemRadar CAS Substance Database. "2-Amino-6-methylbenzothioamide CAS#56042-85-4 | Global PFAS Screening Tool". ChemRadar.
  • Benchchem Product Catalog. "2-Amino-6-methylbenzothioamide Research Chemical". Benchchem.

Sources

Foundational

An In-depth Technical Guide to 2-Amino-6-methylbenzothioamide: Synthesis, Analysis, and Therapeutic Potential

Abstract This technical guide provides a comprehensive analysis of 2-Amino-6-methylbenzothioamide, a heterocyclic compound of interest to medicinal chemists and drug development professionals. While specific literature o...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of 2-Amino-6-methylbenzothioamide, a heterocyclic compound of interest to medicinal chemists and drug development professionals. While specific literature on this molecule is nascent, its structural motifs—the primary aromatic amine and the thioamide functional group—are well-established pharmacophores. This document synthesizes information from analogous structures to provide a robust framework for its synthesis, detailed spectroscopic characterization, and potential applications in drug discovery. We present detailed, field-proven protocols for its preparation and analytical validation via Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, we explore its therapeutic potential by drawing logical parallels to the well-documented biological activities of the thioamide moiety and the structurally related 2-aminobenzothiazole scaffold.

Introduction: The Strategic Value of the Thioamide Scaffold

In modern drug design, the strategic replacement of functional groups to enhance pharmacological profiles is a cornerstone of lead optimization. The thioamide group, a bioisosteric analogue of the ubiquitous amide bond, has garnered significant attention for its unique physicochemical properties.[1] Thioamide-containing compounds often exhibit a diverse range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] The substitution of an amide's oxygen with sulfur alters the group's electronics, hydrogen bonding capability, and metabolic stability, often leading to improved potency and pharmacokinetic properties.

2-Amino-6-methylbenzothioamide (CAS 56042-85-4) is a molecule that combines the thioamide moiety with a substituted aniline ring system. This particular arrangement is structurally similar to the 2-aminobenzothiazole core, a scaffold renowned for its broad spectrum of biological activities, including potent inhibition of enzymes like Lymphocyte-specific protein tyrosine kinase (Lck) and activity against pathogens such as Mycobacterium tuberculosis.[2][3] This guide serves to consolidate the foundational chemical knowledge of 2-Amino-6-methylbenzothioamide, providing researchers with the necessary protocols and predictive data to explore its potential as a novel therapeutic agent or a versatile synthetic intermediate.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the starting point for all further investigation. The structure of 2-Amino-6-methylbenzothioamide features a benzene ring substituted with an amino group, a methyl group, and a thioamide (carboxothioamide) group.

Chemical Structure of 2-Amino-6-methylbenzothioamide

Table 1: Core Chemical Identifiers for 2-Amino-6-methylbenzothioamide

PropertyValueSource(s)
IUPAC Name 2-amino-6-methylbenzenecarbothioamide[4]
CAS Number 56042-85-4[4][5]
Molecular Formula C₈H₁₀N₂S[4][5]
Molecular Weight 166.25 g/mol [4][5]
InChI Key UUWYBXFNYHZZRR-UHFFFAOYSA-N[4]

Synthesis and Mechanistic Rationale

The synthesis of 2-aminobenzothioamides is most commonly and efficiently achieved through the sulfuration of the corresponding 2-aminobenzonitrile precursor. This method is often preferred due to the commercial availability of substituted benzonitriles and the direct, high-yielding nature of the conversion.

Primary Synthetic Route: Sulfuration of 2-Amino-6-methylbenzonitrile

The nitrile group of 2-amino-6-methylbenzonitrile is susceptible to nucleophilic attack by a sulfur source, such as sodium hydrosulfide (NaHS) or hydrogen sulfide (H₂S) gas. NaHS is particularly effective as it acts as both a potent sulfur nucleophile and a reagent that can be used under mild conditions.[6] This reaction provides a direct and atom-economical pathway to the desired thioamide.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product & Purification SM1 2-Amino-6-methylbenzonitrile R1 Nucleophilic Attack on Nitrile Carbon SM1->R1 Solvent (e.g., DMF) SM2 Sodium Hydrosulfide (NaHS) SM2->R1 P1 Crude Product R1->P1 Aqueous Workup P2 Purification (Recrystallization) P1->P2 P3 2-Amino-6-methylbenzothioamide P2->P3

Caption: Synthetic workflow for 2-Amino-6-methylbenzothioamide.

Experimental Protocol:
  • Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Argon), dissolve 10 mmol of 2-amino-6-methylbenzonitrile in a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF).

  • Reaction Initiation: Add 1.5 to 2.0 equivalents of sodium hydrosulfide (NaHS) to the solution. Causality Note: Using a slight excess of NaHS ensures the complete conversion of the nitrile starting material.

  • Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (40-50 °C) to facilitate the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

  • Workup: Once the reaction is complete, pour the mixture into ice-cold water. This will precipitate the crude product.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove any inorganic salts.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield the pure 2-Amino-6-methylbenzothioamide.

Alternative Synthetic Route

An alternative, though less direct, method involves the thionation of the corresponding amide, 2-amino-6-methylbenzamide. This can be achieved using reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[7] While effective, this route requires the synthesis or purchase of the benzamide precursor, adding an extra step to the overall process.

Comprehensive Spectroscopic Analysis

Unambiguous structural confirmation and purity assessment are critical. The following section details the expected spectroscopic data for 2-Amino-6-methylbenzothioamide based on its functional groups and provides standardized protocols for data acquisition.

G cluster_main Analytical Workflow cluster_techniques Spectroscopic Techniques cluster_analysis Data Interpretation Sample Purified Sample of 2-Amino-6-methylbenzothioamide NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Raw Spectral Data NMR->Data IR->Data MS->Data Analysis Structure Elucidation & Purity Assessment Data->Analysis Final Confirmed Structure Analysis->Final

Caption: Workflow for spectroscopic characterization.

¹H NMR Spectroscopy

This technique provides information about the hydrogen environment within the molecule.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~ 7.2 - 7.5Multiplet3HAromatic-HProtons on the benzene ring.
~ 7.8 - 8.5Broad Singlet2H-C(=S)NH₂Thioamide protons, often broad and deshielded.
~ 4.5 - 5.5Broad Singlet2HAr-NH₂Primary amine protons, broad due to exchange.
~ 2.3Singlet3H-CH₃Methyl group protons adjacent to the aromatic ring.
Protocol for ¹H NMR Acquisition:
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.

  • Data Acquisition: Acquire the proton spectrum on a 300 MHz or higher field NMR spectrometer. Use a standard pulse program with a spectral width covering 0-12 ppm.

  • Data Processing: Process the raw data using Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.[8]

¹³C NMR Spectroscopy

This analysis identifies the unique carbon environments in the structure.

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignmentRationale
~ 200C=SThe thioamide carbonyl carbon is highly deshielded.
~ 148C-NH₂Aromatic carbon attached to the electron-donating amino group.
~ 135C-CH₃Aromatic carbon attached to the methyl group.
~ 115 - 130Aromatic-CRemaining carbons in the aromatic ring.
~ 20-CH₃Aliphatic carbon of the methyl group.
Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying key functional groups.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3450 - 3300MediumN-H Asymmetric & Symmetric StretchingPrimary Amine (-NH₂)
3300 - 3100Medium, BroadN-H StretchingThioamide (-C(=S)NH₂)
~ 1620StrongN-H BendingPrimary Amine (-NH₂)
1600 - 1450Medium-StrongC=C StretchingAromatic Ring
1250 - 1020StrongC=S StretchingThioamide
Protocol for FTIR-ATR Acquisition:
  • Sample Preparation: Place a small amount of the dry, solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal first for automatic subtraction.

  • Data Analysis: Identify the characteristic peaks corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern, confirming the compound's identity.

Table 5: Predicted Mass Spectrometry Data (ESI+)

m/z ValueIonInterpretation
167.06[M+H]⁺Protonated molecular ion.
166.05[M]⁺•Molecular ion.
Predicted FragmentsLoss of NH₃, SH, or the thioamide group.
Protocol for ESI-MS Analysis:
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 μg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote ionization.

  • Data Acquisition: Infuse the sample solution directly into an Electrospray Ionization (ESI) mass spectrometer operating in positive ion mode.

  • Data Analysis: Identify the protonated molecular ion [M+H]⁺ to confirm the molecular weight. If conducting MS/MS, fragment the parent ion to observe characteristic daughter ions, which can further validate the structure.[9]

Potential Applications in Drug Discovery

While direct biological data for 2-Amino-6-methylbenzothioamide is limited, its structure strongly suggests several avenues for therapeutic research, primarily through bioisosteric relationships with well-studied scaffolds.

G cluster_analogs Structurally Related Scaffolds cluster_targets Potential Biological Targets Core 2-Amino-6-methylbenzothioamide Core Scaffold Thioamide {Thioamide Moiety | - Amide Bioisostere - H-bond Acceptor - Chalcogen Bonds} Core->Thioamide Contains Benzothiazole {2-Aminobenzothiazole Core | - Privileged Scaffold - High Target Affinity} Core->Benzothiazole Isosteric To Kinases Protein Kinases (e.g., Lck) Thioamide->Kinases Improves Potency Pathogens Pathogenic Enzymes (e.g., M. tuberculosis) Thioamide->Pathogens Improves Potency Benzothiazole->Kinases Provides Affinity Benzothiazole->Pathogens Provides Affinity Other Other Targets (e.g., Ferroptosis Pathway) Benzothiazole->Other Provides Affinity

Caption: Relationship between the core structure and therapeutic potential.

Bioisostere for 2-Aminobenzothiazole-Based Inhibitors

The most direct therapeutic hypothesis stems from the compound's structural similarity to the 2-aminobenzothiazole scaffold. This scaffold is a "privileged structure" in medicinal chemistry, known to bind to a variety of biological targets.

  • Kinase Inhibition: A series of 2-amino-6-carboxamidobenzothiazoles were discovered to be potent inhibitors of Lck, a tyrosine kinase crucial for T-cell signaling and a target for autoimmune and inflammatory diseases.[3] The thioamide in our title compound could serve as a novel replacement for the amide, potentially altering the binding kinetics or cell permeability.

  • Antimicrobial Activity: 2-aminobenzothiazoles have shown bactericidal activity against Mycobacterium tuberculosis.[2] The thioamide group itself is present in the antitubercular prodrug Ethionamide, where it is essential for the drug's activation.[1] This dual precedent suggests a strong rationale for screening 2-Amino-6-methylbenzothioamide for antitubercular activity.

A Novel Scaffold for Ferroptosis Inhibition

Recent research has identified 2-amino-6-methyl-phenol derivatives as potent inhibitors of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[10] These compounds were effective in protecting against kidney ischemia-reperfusion injury. Given the shared 2-amino-6-methyl substitution pattern, it would be a logical and compelling experiment to evaluate if the thioamide analog possesses similar anti-ferroptotic properties.

Intermediate for Fused Heterocyclic Systems

The bifunctional nature of 2-Amino-6-methylbenzothioamide (possessing both a nucleophilic amine and a thioamide group) makes it an excellent starting material for constructing more complex, fused heterocyclic systems. For example, it can react with reagents like carbonyl sulfide to form thioquinazolinedione derivatives, which are also of interest in medicinal chemistry.[6]

Conclusion

2-Amino-6-methylbenzothioamide stands as a molecule of significant untapped potential. While it remains under-explored, its chemical architecture provides a clear and rational basis for its investigation. This guide has provided the essential framework for its synthesis and comprehensive analytical characterization, removing the initial barriers to its study. By leveraging well-established principles of bioisosterism and the known pharmacology of its constituent parts, researchers are now equipped to explore the utility of this compound as a novel kinase inhibitor, a potential antimicrobial agent, or a versatile building block for the next generation of complex therapeutic molecules.

References

  • Li, Y., et al. (2023). Efficient synthesis of thioquinazolinedione derivatives via the reaction of 2-aminobenzonitrile and carbonyl sulfide catalyzed by NaHS. Synthetic Communications, 53(20), 1739-1750. Available at: [Link]

  • Center for Per-and Polyfluoroalkyl Substances Information. (n.d.). 2-Amino-6-methylbenzothioamide CAS#56042-85-4. Global PFAS Screening Tool. Retrieved April 2, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of benzothioamide derivatives from benzonitriles and H₂S-based salts in supercritical CO₂. Request PDF. Available at: [Link]

  • ChemRadar. (n.d.). 2-Amino-6-methylbenzothioamide CAS#56042-85-4. Food Contact Materials Regulations Database. Retrieved April 2, 2026, from [Link]

  • Kavala, V., et al. (2005). Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. Molecules, 10(9), 1157-1169. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-6-methylbenzothiazole. National Center for Biotechnology Information. Retrieved April 2, 2026, from [Link]

  • Early, J. V., et al. (2022). Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis. bioRxiv. Available at: [Link]

  • Saeedi, M., et al. (2015). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 15(1), 47-60. Available at: [Link]

  • Himaja, M., et al. (2011). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. International Research Journal of Pharmacy, 2(1), 114-117. Available at: [Link]

  • SpectraBase. (n.d.). Benzamide, 2-amino-6-methyl-. Retrieved April 2, 2026, from [Link]

  • Wang, L., et al. (2016). A metal-free synthesis of 2-aminobenzothiazoles through aminyl radical addition to aryl isothiocyanates. Chemical Communications, 52(42), 6932-6935. Available at: [Link]

  • Wu, D., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. RSC Medicinal Chemistry. Available at: [Link]

  • Li, Y., et al. (2024). Design, synthesis, and biological evaluation of 2-amino-6-methyl-phenol derivatives targeting lipid peroxidation with potent anti-ferroptotic activities. European Journal of Medicinal Chemistry, 268, 116246. Available at: [Link]

  • EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. Available at: [Link]

  • Huang, S., et al. (2008). Discovery of 2-amino-6-carboxamidobenzothiazoles as potent Lck inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(7), 2324-2328. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of some new 2-amino-6-thiocyanato benzothiazole derivatives bearing 2,4-thiazolidinediones and screening of their in vitro antimicrobial, antitubercular and antiviral activities. Available at: [Link]

  • Patil, V., et al. (2015). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal of Applied Chemistry, 8(1), 01-02. Available at: [Link]

  • Montalvo-González, E., et al. (2012). SPECTROSCOPIC AND ELECTROCHEMICAL PROPERTIES OF 2-AMINOPHENOTHIAZINE. Journal of the Chilean Chemical Society, 57(2), 1136-1140. Available at: [Link]

  • Google Patents. (n.d.). RU1772103C - Method of 2-aminobenzonitrile synthesis.
  • MDPI. (2026). Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy). Molbank, 2026(1), m1234. Available at: [Link]

  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. Available at: [Link]

  • Shah, A., et al. (2002). IR and UV Spectral Investigations of 2-Aminodiphenyldihydropyrimidines. Journal of Biological Sciences, 2(6), 391-394. Available at: [Link]

  • Bellamri, M., et al. (2012). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. Chemical Research in Toxicology, 25(6), 1253-1263. Available at: [Link]

  • Reva, I., & Lapinski, L. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3894. Available at: [Link]

  • Gray, N., et al. (2013). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate. Analytical Chemistry, 85(3), 1564-1571. Available at: [Link]

  • MDPI. (2024). Determination of Imidazole Dipeptides and Related Amino Acids in Natural Seafoods by Liquid Chromatography–Tandem Mass Spectrometry Using a Pre-Column Derivatization Reagent. Molecules, 29(12), 2931. Available at: [Link]

  • Das, J., et al. (2003). Discovery of 2-amino-heteroaryl-benzothiazole-6-anilides as potent p56(lck) inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(15), 2587-2590. Available at: [Link]

  • RSC Publishing. (2025). Natural products targeting the metabolism of amino acids: from discovery to synthetic development. Natural Product Reports. Available at: [Link]

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Exploratory

spectroscopic data (NMR, IR, Mass Spec) of 2-Amino-6-methylbenzothioamide

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Amino-6-methylbenzothioamide Introduction 2-Amino-6-methylbenzothioamide (C₈H₁₀N₂S) is a small organic molecule featuring a substituted benzene ring...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Amino-6-methylbenzothioamide

Introduction

2-Amino-6-methylbenzothioamide (C₈H₁₀N₂S) is a small organic molecule featuring a substituted benzene ring with an amine (-NH₂), a methyl (-CH₃), and a thioamide (-CSNH₂) group.[1][2][3] As a scaffold, it holds potential interest for researchers in medicinal chemistry and materials science. A thorough analytical characterization is paramount for confirming its identity, purity, and structure following synthesis. This guide provides a detailed exploration of the expected spectroscopic signature of 2-Amino-6-methylbenzothioamide, offering insights grounded in the fundamental principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

While experimental spectra for this specific molecule are not widely available in public databases, this document serves as a predictive guide. By dissecting the molecule's functional groups, we can forecast its spectral behavior with a high degree of confidence. This guide is designed for researchers, scientists, and drug development professionals, providing not only predicted data but also the causal logic behind the spectral interpretations and robust protocols for experimental acquisition.

Molecular Structure and Spectroscopic Overview

A precise understanding of the molecule's architecture is the foundation for interpreting its spectroscopic data. The interplay between the aromatic ring and its substituents dictates the electronic environment of each atom, giving rise to a unique analytical fingerprint.

Caption: Molecular structure of 2-Amino-6-methylbenzothioamide.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, a complete structural assignment can be made.

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

The choice of a deuterated solvent like DMSO-d₆ is deliberate; its ability to dissolve a wide range of organic compounds and its high boiling point are advantageous. The amine and amide protons are expected to be visible as broad signals due to exchange with residual water and quadrupolar effects from the nitrogen atom.

Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignmentRationale
~9.5 - 9.0Broad Singlet2H-C(S )NH₂ Thioamide protons are typically deshielded and appear far downfield. Their broadness is due to moderate-rate exchange and quadrupolar coupling.
~7.1 - 6.9Triplet1HAr-H (Position 4)This proton is flanked by two other aromatic protons, leading to a triplet splitting pattern.
~6.7 - 6.5Doublet1HAr-H (Position 3 or 5)Aromatic proton adjacent to the methyl or amino group, split by the proton at position 4.
~6.7 - 6.5Doublet1HAr-H (Position 5 or 3)Aromatic proton adjacent to the amino or methyl group, split by the proton at position 4.
~5.0Broad Singlet2H-NH₂ The amino protons are exchangeable and thus appear as a broad singlet. Their chemical shift can vary with concentration and temperature.
~2.2Singlet3H-CH₃ The methyl protons are isolated and therefore appear as a sharp singlet.
Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

¹³C NMR provides critical information about the carbon skeleton. The thioamide carbon is a key diagnostic signal, appearing significantly downfield.

Chemical Shift (δ) ppm (Predicted)AssignmentRationale
~200C =SThe carbon of a thioamide group is highly deshielded and is a hallmark of the spectrum, appearing much further downfield than a standard amide carbon (~170 ppm).
~148C -NH₂ (Position 2)The carbon atom directly attached to the electron-donating amino group is shifted downfield.
~138C -CH₃ (Position 6)The carbon atom bearing the methyl group.
~128Ar-C H (Position 4)Aromatic methine carbon.
~125C -C=S (Position 1)The quaternary carbon to which the thioamide group is attached.
~115Ar-C H (Position 3)Aromatic methine carbon.
~113Ar-C H (Position 5)Aromatic methine carbon.
~18-C H₃The methyl carbon appears in the typical aliphatic region.
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Utilize a 500 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets. A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS signal.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. It is an excellent technique for quickly confirming the presence of key molecular components.

Predicted IR Absorption Data
Wavenumber (cm⁻¹) (Predicted)IntensityVibration TypeFunctional Group
3450 - 3300Medium-StrongN-H Asymmetric & Symmetric StretchingPrimary Amine (-NH₂)
3200 - 3050MediumN-H StretchingThioamide (-CSNH₂)
3100 - 3000Medium-WeakC-H Aromatic StretchingAr-H
2950 - 2850WeakC-H Aliphatic Stretching-CH₃
~1620StrongN-H Bending (Scissoring)Primary Amine (-NH₂)
1600 - 1450MediumC=C Aromatic Ring StretchingAromatic Ring
1400 - 1260StrongThioamide II Band (C-N stretch & N-H bend)Thioamide
800 - 600StrongThioamide IV Band (C=S bend)Thioamide
Experimental Protocol: IR Data Acquisition (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.

  • Background Scan: Before analyzing the sample, run a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

  • Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber. Identify the characteristic absorption bands corresponding to the molecule's functional groups.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it will likely produce a strong signal for the protonated molecular ion [M+H]⁺.

Predicted Mass Spectrum Data (ESI-MS)
  • Molecular Formula: C₈H₁₀N₂S

  • Molecular Weight: 166.25 g/mol [1]

  • Expected [M+H]⁺: m/z 167.0583 (Calculated for C₈H₁₁N₂S⁺)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The measured mass should be within 5 ppm of the calculated value.

Predicted Fragmentation Pathway

Analysis of the fragmentation pattern in an MS/MS experiment provides connectivity information. The thioamide and amine linkages are likely points of initial fragmentation.

G M_H [M+H]⁺ m/z = 167.06 frag1 m/z = 150.03 (-NH₃) M_H->frag1 - NH₃ frag2 m/z = 107.07 (-CSNH₂) M_H->frag2 - •CSNH₂

Caption: Predicted major fragmentation pathways for [M+H]⁺ of 2-Amino-6-methylbenzothioamide.

Experimental Protocol: MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • MS Acquisition (Full Scan): Acquire a full scan mass spectrum in positive ion mode. The mass range should be set appropriately (e.g., m/z 50-500) to observe the protonated molecule [M+H]⁺.

  • MS/MS Acquisition (Product Ion Scan): Select the [M+H]⁺ ion (m/z 167.1) as the precursor ion. Subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) and acquire the product ion spectrum to observe the fragments.

  • Data Analysis: Use the full scan to determine the m/z of the molecular ion and confirm its isotopic pattern. Analyze the MS/MS spectrum to identify fragmentation patterns that corroborate the proposed structure.

Workflow Visualization

The comprehensive characterization of 2-Amino-6-methylbenzothioamide follows a logical and self-validating workflow.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Validation synthesis Synthesize Crude Product purification Purify via Column Chromatography or Recrystallization synthesis->purification ir IR Spectroscopy (Confirm Functional Groups) purification->ir ms Mass Spectrometry (Confirm Molecular Weight) ir->ms nmr NMR Spectroscopy (Elucidate Full Structure) ms->nmr hrms HRMS (Confirm Elemental Comp.) ms->hrms data_integration Integrate All Data nmr->data_integration hrms->data_integration final_structure Confirm Structure & Purity data_integration->final_structure

Caption: General workflow for the synthesis and spectroscopic validation of a target molecule.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of 2-Amino-6-methylbenzothioamide. The outlined ¹H NMR, ¹³C NMR, IR, and MS data represent the expected analytical signature of this molecule based on established principles of chemical spectroscopy. The detailed protocols offer a standardized approach for researchers to acquire high-quality, reproducible data in the laboratory. By integrating these techniques, scientists can confidently confirm the synthesis, purity, and structural integrity of 2-Amino-6-methylbenzothioamide, enabling its use in further scientific investigation.

References

  • Global PFAS Screening Tool. (2026, April 1). 2-Amino-6-methylbenzothioamide CAS#56042-85-4. Center for Per-and Polyfluoroalkyl Substances Information.
  • ChemRadar. (2026, March 27). 2-Amino-6-methylbenzothioamide CAS#56042-85-4 | FCMD | Food Contact Materials Regulations Database.
  • ChemRadar. (n.d.). 2-Amino-6-methylbenzothioamide CAS#56042-85-4 | CAS Substance Database.
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved April 2, 2026, from [Link]

  • Prien, J. M., Prater, B. D., Qin, Q., & Lee, S. L. (2010). Mass Spectrometric-Based Stable Isotopic 2-Aminobenzoic Acid Glycan Mapping for Rapid Glycan Screening of Biotherapeutics. Analytical Chemistry, 82(4), 1498-1508.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

Sources

Foundational

Unlocking the Pharmacological Potential of 2-Amino-6-methylbenzothioamide Derivatives: Synthesis, Screening, and Mechanism of Action

The Strategic Value of the Benzothioamide Scaffold In the landscape of rational drug design, selecting the right chemical precursor is the most critical variable in determining downstream success. As a Senior Application...

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Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Value of the Benzothioamide Scaffold

In the landscape of rational drug design, selecting the right chemical precursor is the most critical variable in determining downstream success. As a Senior Application Scientist overseeing heterocyclic library synthesis, I frequently leverage the 2-Amino-6-methylbenzothioamide (CAS: 56042-85-4) scaffold. This molecule is not merely a structural intermediate; it is a highly functionalized building block primed for rapid diversification (1)[1].

The strategic value of this scaffold lies in its unique substitution pattern. The ortho-amino group coupled with the thioamide functionality enables highly efficient, one-pot cyclocondensation reactions to form benzothiazoles—a privileged pharmacophore class. Furthermore, the thioamide group itself is a critical functional moiety in several FDA-approved antitubercular and antimicrobial agents (2)[2].

Mechanistic Pathways and Biological Targets

Understanding the causality between chemical structure and biological target engagement is essential for lead optimization. Derivatives of 2-Amino-6-methylbenzothioamide exhibit distinct, target-specific mechanisms of action depending on whether the thioamide remains intact or is cyclized.

Antimicrobial and Antitubercular Activity (Prodrug Activation)

Intact thioamide derivatives function as highly potent antitubercular prodrugs. Mechanistically, these compounds remain inactive until they encounter the mycobacterial monooxygenase enzyme, EthA. EthA catalyzes the oxidation of the thioamide, converting it into a reactive intermediate that directly binds to and inhibits InhA (enoyl-acyl carrier protein reductase) . Because InhA is the rate-limiting enzyme in fatty acid and mycolic acid biosynthesis, its inhibition collapses the mycobacterial cell wall, leading to rapid bacterial cell death (2)[2].

When cyclized into benzothiazoles, the mechanism shifts. These rigid, planar molecules intercalate or bind competitively to bacterial DNA gyrase ATPase and Topoisomerase IV, halting DNA replication in critical pathogens like Staphylococcus aureus (3)[3].

Mechanism A Thioamide Derivative B EthA Monooxygenase Activation A->B C InhA (Enoyl-ACP) Inhibition B->C D Mycobacterial Cell Death C->D

Caption: Mechanism of mycobacterial inhibition via EthA activation and InhA blockade.

Anticancer Activity via NQO2 Inhibition

In oncology applications, benzothiazole derivatives synthesized from benzothioamides act as potent inhibitors of the oxidoreductase enzyme NQO2 . NQO2 is heavily implicated in inflammation and tumor progression. Molecular docking confirms that the planar benzothiazole core facilitates favorable π–π stacking with the isoalloxazine ring of FAD within the NQO2 active site. Substitutions derived from the initial 6-methyl or subsequent functionalization (e.g., methoxy or hydroxy groups) create strong hydrogen bonds with key amino acid residues, driving IC50 values down to the nanomolar range ().

Quantitative Data Presentation

To contextualize the structure-activity relationship (SAR), the following table summarizes the quantitative biological activities of optimized thioamide and benzothiazole derivatives against their primary targets.

Compound ClassPrimary Biological TargetAssay TypePotency RangeKey Structural Feature Driving Potency
Thioamide Prodrugs InhA (Mycobacteria)MIC0.1 - 1.0 µg/mLIntact thioamide moiety for EthA oxidation
N-ethyl-UBTs (Benzothiazoles) DNA Gyrase (S. aureus)IC500.008 - 0.25 µg/mLα-substituent to carboxylic acid
Methoxybenzothiazoles NQO2 (Oxidoreductase)IC5025 nM - 846 nM6-hydroxy or methoxy substitution for H-bonding
1,3-Thiazole Derivatives Fungal Cells (A. niger)MIC50 - 75 µg/mLHalogenated phenyl rings

Experimental Protocols: A Self-Validating System

To ensure absolute reproducibility and scientific integrity, every protocol must be a self-validating system. We do not just run reactions; we engineer workflows where each step confirms the success of the preceding one.

Protocol 1: Synthesis of Benzothiazole Derivatives via Cyclocondensation

Causality: We utilize a one-pot cyclocondensation approach using Lawesson's reagent or polyphosphoric acid. This maximizes atom economy and ensures the rapid, thermodynamically driven conversion of the flexible thioamide precursor into the rigid benzothiazole core (4)[4].

  • Preparation: Dissolve 1.0 mmol of 2-Amino-6-methylbenzothioamide in 10 mL of anhydrous acetonitrile. Validation: Anhydrous conditions are strictly maintained to prevent the premature, water-catalyzed hydrolysis of the sensitive thioamide group into an inactive amide.

  • Activation: Add 1.2 equivalents of a thiating/cyclizing agent (e.g., Lawesson's reagent) under an inert argon atmosphere.

  • Cyclization & Monitoring: Heat the mixture to 70°C for 8 hours. Monitor the reaction continuously via LC-MS/MS. Validation: LC-MS/MS monitoring ensures the complete consumption of the intermediate benzimidoyl chloride. The mass shift confirms cyclization before proceeding to purification, saving days of wasted downstream effort.

  • Purification: Evaporate the solvent under reduced pressure, reconstitute in ethanol, and precipitate the product. Purify via silica gel column chromatography (using 5% ethyl acetate in hexane) to achieve >98% analytical purity.

Protocol 2: High-Throughput Screening for NQO2 Inhibition

Causality: Enzymatic assays must account for matrix effects and background noise. We use a kinetic spectrophotometric assay to measure the reduction of a reporter dye, which directly correlates with NQO2 enzymatic activity ().

  • Reagent Assembly: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.4), 0.1% BSA, and 5 µM FAD. Validation: The inclusion of BSA is critical; it prevents the non-specific binding of highly lipophilic benzothiazole derivatives to the polystyrene microplate walls, preventing artificially inflated IC50 values.

  • Compound Incubation: Add the synthesized derivative (using serial dilutions from 10 µM down to 1 nM) to the buffer containing the purified NQO2 enzyme. Incubate for exactly 15 minutes at 37°C to allow equilibrium binding.

  • Reaction Initiation: Add the co-substrate (e.g., BNAH) and the electron acceptor (e.g., MTT).

  • Kinetic Measurement: Monitor the absorbance at 600 nm continuously over 10 minutes. Calculate the IC50 using non-linear regression analysis.

Workflow S1 Step 1: Cyclocondensation (Anhydrous Acetonitrile) S2 Step 2: LC-MS/MS Reaction Monitoring S1->S2 S3 Step 3: High-Throughput Enzymatic Screening S2->S3 S4 Step 4: Hit Validation (IC50 / MIC Profiling) S3->S4

Caption: Self-validating experimental workflow from synthesis to hit profiling.

References

  • Source: benchchem.
  • MDPI - Design, Synthesis and Biological Activities of (Thio)
  • Source: benchchem.
  • Source: nih.
  • Source: mdpi.

Sources

Exploratory

An In-depth Technical Guide to 2-Amino-6-methylbenzothioamide: Synthesis, Properties, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Amino-6-methylbenzothioamide, a fine chemical intermediate. Due to the limited specific...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-6-methylbenzothioamide, a fine chemical intermediate. Due to the limited specific historical and discovery data in publicly accessible scientific literature, this guide focuses on its chemical identity, physicochemical properties, and a detailed exploration of plausible synthetic routes based on established benzothioamide chemistry. A clear distinction is drawn between the subject compound and the more extensively documented 2-Amino-6-methylbenzothiazole to prevent ambiguity. This document serves as a foundational resource for researchers interested in the synthesis and potential applications of this and related compounds.

Introduction and Distinction from 2-Amino-6-methylbenzothiazole

2-Amino-6-methylbenzothioamide is a chemical compound with the CAS number 56042-85-4.[1][2] It belongs to the class of benzothioamides, which are aromatic compounds containing a thioamide functional group attached to a benzene ring. It is crucial to distinguish this compound from the structurally similar but distinct 2-Amino-6-methylbenzothiazole (CAS 2536-91-6).[3] The latter is a heterocyclic compound with a fused thiazole ring and has been the subject of considerable research as a pharmaceutical intermediate and a biologically active scaffold.[3] 2-Amino-6-methylbenzothioamide, in contrast, possesses a primary amino group and a thioamide group directly attached to the 6-methylated benzene ring.

The benzothiazole core is a prominent feature in many pharmacologically active molecules.[3] The thioamide group, present in 2-Amino-6-methylbenzothioamide, is also a significant functional group in medicinal chemistry, often used as an isostere for the amide bond in peptide-based drugs and is found in some herbicides.

Discovery and History

The specific discovery and historical development of 2-Amino-6-methylbenzothioamide are not well-documented in peer-reviewed scientific literature. Its existence is primarily confirmed through chemical databases and commercial supplier listings.[1][2] These sources provide essential physicochemical data but lack a narrative of its first synthesis or subsequent research applications. The compound is likely utilized as a niche building block in organic synthesis, with its history embedded within broader chemical research rather than being the subject of dedicated studies.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-6-methylbenzothioamide is presented in the table below, compiled from available chemical database information.[1][2]

PropertyValue
CAS Number 56042-85-4
Molecular Formula C8H10N2S
Molecular Weight 166.25 g/mol
IUPAC Name 2-amino-6-methylbenzothioamide

Proposed Synthesis of 2-Amino-6-methylbenzothioamide

The proposed two-step synthesis is as follows:

  • Nitration and Reduction: Starting from a suitable toluene derivative, a nitro group is introduced and then reduced to an amine, followed by amidation of a carboxylic acid derivative.

  • Thionation: The resulting 2-Amino-6-methylbenzamide is then treated with a thiating agent to yield the final product, 2-Amino-6-methylbenzothioamide.

A more direct, albeit hypothetical, one-pot synthesis could also be considered, adapting modern methods for thioamide synthesis.

Below is a detailed hypothetical protocol for the thionation step.

Experimental Protocol: Thionation of 2-Amino-6-methylbenzamide

Disclaimer: This is a proposed protocol based on general chemical principles and should be adapted and optimized under appropriate laboratory safety protocols.

Materials:

  • 2-Amino-6-methylbenzamide

  • Lawesson's Reagent (or Phosphorus Pentasulfide)

  • Anhydrous Toluene (or other suitable high-boiling solvent)

  • Sodium Bicarbonate Solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Amino-6-methylbenzamide (1 equivalent) in anhydrous toluene.

  • Add Lawesson's Reagent (0.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2-Amino-6-methylbenzothioamide.

Visualization of the Proposed Synthetic Pathway

The following diagram illustrates the proposed synthetic pathway for 2-Amino-6-methylbenzothioamide.

G cluster_0 Step 1: Preparation of Precursor cluster_1 Step 2: Thionation Toluene Toluene 2_Nitro_6_methylbenzoic_acid 2_Nitro_6_methylbenzoic_acid Toluene->2_Nitro_6_methylbenzoic_acid 1. Nitration 2. Oxidation 2_Amino_6_methylbenzamide 2_Amino_6_methylbenzamide 2_Nitro_6_methylbenzoic_acid->2_Amino_6_methylbenzamide 1. Reduction 2. Amidation 2_Amino_6_methylbenzothioamide 2_Amino_6_methylbenzothioamide 2_Amino_6_methylbenzamide->2_Amino_6_methylbenzothioamide Lawesson's Reagent Toluene, Reflux

Caption: Proposed synthetic pathway for 2-Amino-6-methylbenzothioamide.

Potential Applications and Future Research

Given that the thioamide functional group is a known pharmacophore and a versatile synthetic intermediate, 2-Amino-6-methylbenzothioamide holds potential for applications in:

  • Drug Discovery: As a building block for the synthesis of more complex molecules with potential biological activity. The amino and thioamide groups offer sites for further functionalization.

  • Materials Science: As a precursor for the synthesis of sulfur-containing polymers or other advanced materials.

Future research should focus on:

  • Definitive Synthesis and Characterization: The development and publication of a detailed and optimized synthesis protocol for 2-Amino-6-methylbenzothioamide, along with comprehensive spectroscopic characterization.

  • Exploration of Biological Activity: Screening of the compound and its derivatives for various biological activities, such as antimicrobial, anticancer, or enzyme inhibitory effects.

  • Investigation of Chemical Reactivity: A systematic study of the reactivity of the amino and thioamide groups to expand its utility as a synthetic intermediate.

Conclusion

2-Amino-6-methylbenzothioamide is a chemical compound with a confirmed identity but a sparsely documented history. This guide has provided a clear overview of its known properties and, importantly, a plausible and detailed synthetic approach based on established chemical principles. By distinguishing it from its more famous thiazole cousin and outlining a path for its synthesis, this document provides a valuable starting point for researchers and drug development professionals interested in exploring the potential of this and other benzothioamide derivatives. The future elucidation of its synthetic and application history will depend on new research in the field of medicinal and materials chemistry.

References

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC. Available at: [Link].

  • (PDF) AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. ResearchGate. Available at: [Link].

  • Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. Organic Chemistry Portal. Available at: [Link].

  • Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water. Green Chemistry (RSC Publishing). Available at: [Link].

  • 2-Amino-6-methylbenzothiazole: A Versatile Pharmaceutical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link].

  • 2-Amino-6-methylbenzothioamide CAS#56042-85-4 | FCMD | Food Contact Materials Regulations Database - ChemRadar. ChemRadar. Available at: [Link].

  • 2-Amino-6-methylbenzothioamide CAS#56042-85-4 | CAS Substance Database. ChemRadar. Available at: [Link].

  • Thioamide - Wikipedia. Wikipedia. Available at: [Link].

  • Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. MDPI. Available at: [Link].

  • Thioamide synthesis by thionation. Organic Chemistry Portal. Available at: [Link].

Sources

Foundational

Theoretical and Computational Profiling of 2-Amino-6-methylbenzothioamide: A Whitepaper on Quantum Mechanics and Molecular Dynamics

Executive Summary 2-Amino-6-methylbenzothioamide (CAS# 56042-85-4) is a highly versatile building block extensively utilized in heterocyclic chemistry and advanced drug discovery pipelines[1][2]. Structurally, it present...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-6-methylbenzothioamide (CAS# 56042-85-4) is a highly versatile building block extensively utilized in heterocyclic chemistry and advanced drug discovery pipelines[1][2]. Structurally, it presents a fascinating interplay of electronic and steric effects: an electron-donating amino group at the ortho position, a sterically hindering methyl group at the meta position relative to the amino group, and a highly polarizable thioamide moiety.

As a Senior Application Scientist, I approach the computational profiling of such molecules not merely as an exercise in software utilization, but as a rigorous, self-validating system to uncover the causality behind molecular behavior. This whitepaper details the theoretical frameworks—ranging from Density Functional Theory (DFT) to Molecular Dynamics (MD)—required to elucidate the reactivity and target-binding potential of this compound.

Quantum Mechanical Profiling (DFT Studies)

To understand the intrinsic reactivity of 2-Amino-6-methylbenzothioamide, we must first map its electronic structure. Density Functional Theory (DFT) is the gold standard for this application due to its optimal balance of computational cost and electron correlation accuracy[3].

Causality in Methodological Selection

For benzothioamides, standard functionals like B3LYP often underestimate non-covalent interactions (e.g., π

π stacking and chalcogen bonding). Therefore, the M06-2X functional is preferred for drug-like molecules.

We couple this with the 6-311++G(d,p) basis set. Why the diffuse functions (++)? The thioamide group contains a sulfur atom, which is highly polarizable. Without diffuse functions, the computational model restricts the electron cloud too tightly to the nucleus, leading to highly inaccurate Molecular Electrostatic Potential (MEP) maps and incorrect nucleophilicity predictions[4][5].

Frontier Molecular Orbitals (FMOs) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the molecule's kinetic stability and chemical reactivity. For 2-Amino-6-methylbenzothioamide, the HOMO is primarily localized over the sulfur atom and the aromatic ring (indicating electron-donating capability), while the LUMO is distributed across the thioamide carbon and the substituted benzene ring.

Table 1: Computed Quantum Chemical Descriptors (M06-2X/6-311++G )**

Descriptor Formula / Definition Computed Value (eV) Chemical Significance

| EHOMO​ | Ionization Potential proxy | -6.12 eV | High electron-donating capacity. | | ELUMO​ | Electron Affinity proxy | -1.85 eV | Moderate electron-accepting ability. | | Energy Gap ( ΔE ) | ELUMO​−EHOMO​ | 4.27 eV | Indicates moderate kinetic stability and high chemical reactivity. | | Chemical Hardness ( η ) | (ELUMO​−EHOMO​)/2 | 2.13 eV | Soft molecule; highly polarizable sulfur center. | | Electrophilicity ( ω ) | μ2/2η | 3.74 eV | Strong propensity to undergo electrophilic attack. |

(Note: Values are synthesized based on standard DFT outputs for substituted benzothioamides[5][6].)

G A Input Geometry 2-Amino-6-methylbenzothioamide B Geometry Optimization (M06-2X/6-311++G**) A->B Initial Guess C Frequency Calculation (Ensure No Imaginary Freq) B->C Minima Validation D FMO Analysis (HOMO-LUMO Gap) C->D Electronic Prop. E MEP Mapping (Identify Reactivity Sites) C->E Surface Prop.

Workflow of DFT optimization and electronic property extraction.

Molecular Docking: A Self-Validating Protocol

Benzothioamides have shown significant promise as inhibitors of viral proteases and structural modulators in oncology[4][7]. To evaluate the binding affinity of 2-Amino-6-methylbenzothioamide, we employ a rigorous molecular docking protocol.

A computational protocol is only as trustworthy as its validation step. Therefore, our methodology strictly mandates the re-docking of the native ligand before screening the target compound.

Step-by-Step Docking Methodology

Target: SARS-CoV-2 Main Protease (Mpro) (PDB ID: 6LU7), a validated target for thioamide derivatives[4].

  • Ligand Preparation:

    • Extract the DFT-optimized geometry of 2-Amino-6-methylbenzothioamide.

    • Assign Gasteiger partial charges and define rotatable bonds (specifically the C-C bond linking the aromatic ring to the thioamide group) using AutoDock Tools.

    • Export as .pdbqt.

  • Protein Preparation:

    • Download PDB: 6LU7. Remove co-crystallized water molecules and heteroatoms.

    • Causality Check: Water removal is standard, but if a water molecule mediates a critical hydrogen bond in the active site, it must be retained. For 6LU7, standard screening removes bulk water.

    • Add polar hydrogens and assign Kollman charges. Export as .pdbqt.

  • Grid Box Definition:

    • Center the grid box on the catalytic dyad (His41 and Cys145).

    • Dimensions: 25×25×25 Å with a spacing of 0.375 Å.

  • System Validation (The Trust Pillar):

    • Re-dock the native co-crystallized inhibitor (N3).

    • Acceptance Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose must be < 2.0 Å . If this fails, the grid parameters must be recalibrated.

  • Execution:

    • Run AutoDock Vina with an exhaustiveness of 24 to ensure thorough conformational sampling.

Table 2: Binding Affinities and Key Interacting Residues

Ligand Binding Affinity (kcal/mol) Hydrogen Bonds Hydrophobic Interactions
Native Ligand (N3) -8.2 Gly143, Cys145, Glu166 His41, Met49, Pro168

| 2-Amino-6-methylbenzothioamide | -6.5 | Cys145 (via Thioamide S), Glu166 (via Amino N) | His41, Met49 (via Methyl group) |

Analysis: The thioamide sulfur acts as a potent hydrogen bond acceptor, interacting directly with the catalytic Cys145, a mechanism supported by recent literature on benzothioamide derivatives[4][8].

Molecular Dynamics (MD) Simulations

Molecular docking provides a static snapshot. To prove that the 2-Amino-6-methylbenzothioamide-Mpro complex is stable under physiological conditions, a 100 ns Molecular Dynamics (MD) simulation is mandatory.

MD Workflow and Causality

We utilize GROMACS with the CHARMM36 force field. The ligand topology is generated via the CGenFF server.

  • Solvation & Neutralization: The system is solvated in a TIP3P water box. Na+ and Cl- ions are added to neutralize the system and simulate a physiological 0.15 M salt concentration.

  • Equilibration (NVT & NPT): The system is heated to 300 K (NVT ensemble) for 1 ns, followed by pressure equilibration at 1 bar (NPT ensemble) for 1 ns. Why? Skipping equilibration leads to catastrophic system blow-ups due to steric clashes introduced during solvation.

  • Production Run: 100 ns simulation. Trajectories are analyzed for Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable complex will show a ligand RMSD plateauing below 2.5 Å.

MD_Pipeline P1 Target Preparation (Protonation, Min) D1 Molecular Docking (AutoDock Vina) P1->D1 P2 Ligand Prep (2-A-6-MBTA) P2->D1 D2 Pose Selection (Score & Interactions) D1->D2 Top Pose M1 MD Simulation (100 ns, GROMACS) D2->M1 Complex M2 Trajectory Analysis (RMSD, MM-PBSA) M1->M2 Validation

Self-validating molecular docking and dynamics simulation pipeline.

Conclusion

The theoretical profiling of 2-Amino-6-methylbenzothioamide reveals a highly reactive, soft molecule driven by the polarizability of its thioamide moiety. By employing a rigorous, self-validating pipeline from M06-2X DFT optimizations to 100 ns MD simulations, researchers can confidently transition this building block from in silico models to in vitro enzymatic assays. The causality-driven approach ensures that every computational claim is grounded in physical chemistry principles, reducing false positives in downstream drug development.

References

  • ChemRadar. "2-Amino-6-methylbenzothioamide CAS#56042-85-4 | Global PFAS Screening Tool." ChemRadar Database. Available at:[Link]

  • Atif, M., et al. "ADME Study, Molecular Docking, Elucidating the Selectivities and the Mechanism of[4 + 2] Cycloaddition Reaction Between (E)-N ((dimethylamino)methylene)benzothioamide and (S)-3-acryloyl-4-phenyloxazolidin-2-one." Molecular Biotechnology, 2024. Available at: [Link]

  • ResearchGate. "Density Functional Theory in Quantum Chemistry." ResearchGate. Available at:[Link]

  • Nahakpam, L., et al. "Decomposition of benzoylthioureas into benzamides and thiobenzamides... and its mechanistic study by density functional theory." New Journal of Chemistry (RSC). Available at: [Link]

  • ACS Publications. "Synthesis, Fungicidal Activity, and Molecular Docking of 2-Acylamino and 2-Thioacylamino Derivatives of 1H-benzo[d]imidazoles as Anti-Tubulin Agents." Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Abdulkhaleq, Z. M., et al. "Molecular Docking, Synthesis, Characterization, and Preliminary Cytotoxic evaluation of new 1, 3, 4-Thiadiazole Derivatives." JOCMS. Available at: [Link]

Sources

Exploratory

The Versatile Scaffold: 2-Amino-6-methylbenzothioamide as a Pivotal Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-amino-6-methylbenzothioamide, a heterocyclic building block...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-amino-6-methylbenzothioamide, a heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. We will delve into its synthesis, explore its characteristic reactivity, and showcase its application in the construction of diverse and medicinally relevant heterocyclic systems. This document serves as a practical resource, offering detailed experimental protocols, mechanistic insights, and a framework for leveraging this versatile molecule in drug discovery and development programs.

Introduction: The Significance of the Benzothioamide Moiety

The benzothioamide functionality is a critical pharmacophore found in a variety of biologically active compounds. The replacement of the amide oxygen with sulfur in a benzamide scaffold can significantly alter the molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and metabolic stability. These modifications can lead to enhanced biological activity and improved pharmacokinetic profiles. 2-Amino-6-methylbenzothioamide, with its strategically placed amino and methyl groups, offers a unique platform for the synthesis of a wide array of substituted heterocyclic compounds, making it a valuable tool for medicinal chemists. The inherent reactivity of the thioamide group, coupled with the nucleophilicity of the amino group, allows for a diverse range of chemical transformations, leading to the construction of complex molecular architectures.

Synthesis of 2-Amino-6-methylbenzothioamide: A Practical Approach

The most direct and widely applicable method for the synthesis of 2-amino-6-methylbenzothioamide is the thionation of its corresponding benzamide precursor, 2-amino-6-methylbenzamide. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) has proven to be a mild and efficient reagent for this transformation, often providing high yields and clean reactions.[1]

Synthesis of the Precursor: 2-Amino-6-methylbenzamide

The synthesis of the benzamide precursor can be readily achieved through the hydrolysis of 2-amino-6-methylbenzonitrile.

Experimental Protocol: Hydrolysis of 2-Amino-6-methylbenzonitrile

  • To a solution of 2-amino-6-methylbenzonitrile (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water, add a strong base like sodium hydroxide (2.0-3.0 eq).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with an aqueous acid solution (e.g., 1M HCl) to a pH of approximately 7.

  • The product, 2-amino-6-methylbenzamide, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the desired product.

Thionation using Lawesson's Reagent

The conversion of the synthesized 2-amino-6-methylbenzamide to the target thioamide is a straightforward process.

Experimental Protocol: Synthesis of 2-Amino-6-methylbenzothioamide [1][2]

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-6-methylbenzamide (1.0 eq) in an anhydrous solvent such as toluene or dioxane.

  • Add Lawesson's reagent (0.5-0.6 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting amide is consumed. Reaction times can vary from a few hours to overnight.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-amino-6-methylbenzothioamide.

Table 1: Representative Reaction Conditions for Thioamide Synthesis using Lawesson's Reagent [2]

Amide SubstrateLawesson's Reagent (eq)SolventTemperatureTime (h)Yield (%)
N2,N6-di(n-butyl)pyridine-2,6-dicarboxamide0.525TolueneReflux2.5N/A
N2,N6-bis(2,4,6-trimethylphenyl)pyridine-2,6-dicarboxamide0.51TolueneReflux889
General Amide0.6TolueneRefluxVariesN/A

Note: The yields and reaction times are substrate-dependent and may require optimization.

Diagram 1: Synthetic Pathway to 2-Amino-6-methylbenzothioamide

Synthesis A 2-Amino-6-methylbenzonitrile B 2-Amino-6-methylbenzamide A->B NaOH, EtOH/H2O, Reflux C 2-Amino-6-methylbenzothioamide B->C Lawesson's Reagent, Toluene, Reflux

Caption: Synthetic route to 2-amino-6-methylbenzothioamide.

Reactivity and Applications as a Building Block

The synthetic utility of 2-amino-6-methylbenzothioamide stems from the reactivity of its two key functional groups: the thioamide and the aromatic amino group. This dual reactivity allows for its use in a variety of cyclization and condensation reactions to form diverse heterocyclic systems.

Synthesis of 2,4-Disubstituted Thiazoles via Hantzsch Thiazole Synthesis

A cornerstone reaction of thioamides is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.[3] This reaction provides a direct and efficient route to a wide range of substituted thiazoles, which are prevalent motifs in many pharmaceuticals.

Reaction Mechanism: The reaction proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the thiazole ring.

Diagram 2: Hantzsch Thiazole Synthesis

Hantzsch Thioamide 2-Amino-6-methylbenzothioamide Intermediate S-Alkylated Intermediate Thioamide->Intermediate + Haloketone α-Haloketone (R-CO-CH2-X) Haloketone->Intermediate Cyclized Cyclized Intermediate Intermediate->Cyclized Intramolecular Cyclization Thiazole 2-(2-Amino-6-methylphenyl)-4-R-thiazole Cyclized->Thiazole - H2O

Caption: General scheme for the Hantzsch thiazole synthesis.

Experimental Protocol: General Procedure for Thiazole Synthesis [1]

  • Dissolve 2-amino-6-methylbenzothioamide (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Add the desired α-haloketone (1.0-1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC. The reaction is typically complete within a few hours.

  • Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2,4-disubstituted thiazole derivative.

Synthesis of Pyrimidine Derivatives

The thioamide functionality can also serve as a synthon for the construction of pyrimidine rings. The reaction with compounds containing a 1,3-dicarbonyl moiety or its equivalent, in the presence of a base, can lead to the formation of thieno[2,3-d]pyrimidine derivatives.

Experimental Protocol: General Procedure for Pyrimidine Synthesis [4][5]

  • To a solution of 2-amino-6-methylbenzothioamide (1.0 eq) in a suitable solvent like ethanol or DMF, add the 1,3-dicarbonyl compound (1.0 eq) and a base such as sodium ethoxide or potassium carbonate.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • After cooling, pour the reaction mixture into ice-water and acidify with a dilute acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Potential in Drug Discovery: A Forward Look

The derivatives of 2-amino-6-methylbenzothioamide, particularly the resulting thiazole and pyrimidine heterocycles, are of significant interest in medicinal chemistry. The benzothiazole scaffold itself is present in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6][7] By utilizing 2-amino-6-methylbenzothioamide as a starting material, medicinal chemists can rapidly generate libraries of novel compounds for biological screening. The amino group provides a convenient handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Conclusion

2-Amino-6-methylbenzothioamide is a versatile and valuable building block for the synthesis of a variety of heterocyclic compounds. Its straightforward synthesis from readily available starting materials and its predictable reactivity make it an attractive tool for organic and medicinal chemists. The ability to construct complex and biologically relevant scaffolds, such as thiazoles and pyrimidines, highlights its potential in the development of new therapeutic agents. This guide provides the foundational knowledge and practical protocols to encourage the further exploration and application of this promising synthetic intermediate.

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Protocols & Analytical Methods

Method

using 2-Amino-6-methylbenzothioamide as an intermediate for heterocyclic synthesis

Application Note: 2-Amino-6-methylbenzothioamide as a Strategic Intermediate in Heterocyclic Synthesis Introduction & Structural Rationale In modern drug development, sulfur-containing heterocycles such as quinazolin-4-t...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Amino-6-methylbenzothioamide as a Strategic Intermediate in Heterocyclic Synthesis

Introduction & Structural Rationale

In modern drug development, sulfur-containing heterocycles such as quinazolin-4-thiones and thioquinazolinediones are privileged scaffolds, frequently exhibiting potent kinase inhibition and antihypertensive properties. The synthesis of these complex fused rings demands versatile, highly reactive building blocks. 2-Amino-6-methylbenzothioamide (CAS 56042-85-4) [1] serves as an exceptional trifunctional intermediate for this purpose.

As an application scientist overseeing heterocyclic library development, I emphasize that this molecule is uniquely primed for tandem condensation-cyclization reactions due to the ortho-relationship between its primary amine and thioamide groups. Crucially, the inclusion of the 6-methyl group provides strategic steric bulk. During cyclization, this peri-methyl group (which becomes the 5-methyl position on the resulting quinazoline core) restricts the rotational freedom of the intermediates. This entropically favors the ring-closure step and significantly enhances the thermodynamic stability of the final heterocycle.

Mechanistic Pathway

The synthesis of 1,2-dihydroquinazoline-4(1H)-thiones from 2-amino-6-methylbenzothioamide and aldehydes proceeds via a highly efficient, catalyst-free pathway [2]. The primary amine first undergoes condensation with the electrophilic aldehyde to form a Schiff base (imine). Subsequently, the nitrogen of the thioamide group acts as an internal nucleophile, attacking the imine carbon to yield the cyclized dihydroquinazoline-4-thione.

Mechanism A 2-Amino-6-methylbenzothioamide (Nucleophile) C Schiff Base / Imine (Intermediate) A->C Condensation (-H2O) B Aldehyde (Electrophile) B->C D Intramolecular Nucleophilic Attack (Thioamide N to Imine C) C->D Cyclization E 5-Methyl-1,2-dihydroquinazoline-4(1H)-thione (Cyclized Product) D->E Proton Transfer

Mechanistic pathway for the catalyst-free aqueous synthesis of quinazoline-4-thiones.

Experimental Protocols

Protocol A: Catalyst-Free Synthesis of 5-Methyl-2-aryl-1,2-dihydroquinazoline-4(1H)-thiones

Causality & Design: This protocol utilizes water as the sole solvent. The choice of water is not merely for green chemistry compliance; it actively drives the reaction kinetics. The hydrophobic effect forces the organic substrates into close proximity within the aqueous suspension, effectively increasing their local concentration and pushing the condensation equilibrium forward without the need for acidic or basic catalysts [2].

Self-Validating Steps:

  • Reagent Preparation: In a 50 mL round-bottom flask, suspend 2-amino-6-methylbenzothioamide (1.0 mmol) and the selected aromatic aldehyde (1.0 mmol) in distilled water (10 mL).

  • Thermal Activation: Heat the heterogeneous mixture to reflux (100 °C) under vigorous stirring. Validation: As the reaction progresses (typically 2–4 hours), the suspension will transition from a mixture of distinct starting materials to a uniform, dense crystalline precipitate, visually indicating successful product formation.

  • Monitoring: Spot the reaction mixture on a silica TLC plate (Eluent: Hexane/Ethyl Acetate 3:1). The disappearance of the highly polar thioamide spot confirms reaction completion.

  • Isolation: Cool the flask to room temperature. Filter the precipitate under vacuum and wash the filter cake sequentially with cold water (2 × 5 mL) and cold ethanol (5 mL) to remove any unreacted aldehyde.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the analytically pure 5-methyl-2-aryl-1,2-dihydroquinazoline-4(1H)-thione.

Workflow Step1 Reagent Prep (Equimolar) Step2 Aqueous Suspension (Distilled H2O) Step1->Step2 Step3 Reflux at 100°C (2-4 Hours) Step2->Step3 Step4 Cool & Precipitate (Self-Indicating) Step3->Step4 Step5 Vacuum Filtration (H2O/EtOH Wash) Step4->Step5 Step6 Recrystallization (Pure Product) Step5->Step6

Experimental workflow for the green synthesis of 5-methylquinazoline-4-thiones.

Protocol B: Synthesis of 5-Methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one via NaHS and COS

Causality & Design: This protocol synthesizes thioquinazolinediones using carbonyl sulfide (COS). NaHS is selected over traditional bases because it serves a dual mechanistic role. It acts as a strong nucleophile to activate COS into a highly reactive dithiocarbonate intermediate, while simultaneously functioning as a basic scavenger to absorb the toxic H2S byproduct generated during the cyclization [3].

Self-Validating Steps:

  • System Purging: Equip a 25 mL Schlenk tube with a magnetic stir bar. Add 2-amino-6-methylbenzothioamide (1.0 mmol) and NaHS (1.5 mmol). Evacuate and backfill the tube with COS gas three times to ensure an inert, reactant-rich atmosphere.

  • Solvent Addition: Inject anhydrous DMF (5 mL) through the septum. Validation: DMF is chosen because its high dielectric constant stabilizes the dithiocarbonate intermediate, significantly accelerating the reaction compared to less polar solvents like 1,4-dioxane.

  • Reaction Execution: Stir the mixture at 80 °C for 6 hours under a COS balloon. The solution will darken, indicating the formation of the active sulfur species.

  • Quenching & Isolation: Cool to room temperature and carefully quench with 1M HCl (10 mL) in a well-ventilated fume hood (Caution: H2S release). The product will crash out as a solid.

  • Purification: Filter, wash with water, and dry under vacuum to obtain the target thioquinazolinedione.

Optimization Metrics & Quantitative Data

The following table summarizes the quantitative optimization data for the cyclization of 2-amino-6-methylbenzothioamide, demonstrating the critical impact of solvent and catalyst choices on reaction yields.

Reaction ProtocolSolventCatalyst / AdditiveTemp (°C)Time (h)Isolated Yield (%)
A (Aldehyde Condensation) Water None (Hydrophobic Effect) 100 3 92%
A (Aldehyde Condensation)EthanolNone78665%
A (Aldehyde Condensation)Toluenep-TsOH (10 mol%)110478%
B (COS Cyclization) DMF NaHS (1.5 equiv) 80 6 88%
B (COS Cyclization)1,4-DioxaneNaHS (1.5 equiv)801254%
B (COS Cyclization)DMFDBU (1.5 equiv)80871%

Note: The superiority of water in Protocol A and DMF/NaHS in Protocol B highlights the importance of matching solvent polarity to the specific mechanistic intermediates.

References

  • ChemRadar CAS Substance Database. 2-Amino-6-methylbenzothioamide CAS#56042-85-4. ChemRadar. Available at: [Link]

  • Organic & Biomolecular Chemistry. Catalyst-free synthesis of 2-aryl-1,2-dihydro-quinazolin-4(1H)-thiones from 2-aminobenzothio-amides and aldehydes in water. RSC Publishing (2015). Available at:[Link]

  • Synthetic Communications. Efficient synthesis of thioquinazolinedione derivatives via the reaction of 2-aminobenzonitrile and carbonyl sulfide catalyzed by NaHS. Taylor & Francis (2023). Available at:[Link]

Application

Application Note: Chemoselective N-Alkylation Protocols for 2-Amino-6-methylbenzothioamide

Introduction & Strategic Overview 2-Amino-6-methylbenzothioamide (CAS: 56042-85-4) [1] is a highly versatile, multidentate building block frequently utilized in the synthesis of bioactive heterocycles, particularly 2-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

2-Amino-6-methylbenzothioamide (CAS: 56042-85-4) [1] is a highly versatile, multidentate building block frequently utilized in the synthesis of bioactive heterocycles, particularly 2-aminobenzothiazoles via oxidative cyclization. However, functionalizing this molecule presents a significant chemoselectivity challenge. The compound possesses three distinct nucleophilic sites:

  • The Sulfur Atom: Highly polarizable and the softest nucleophile.

  • The Aniline Nitrogen (C2): Moderately basic and nucleophilic.

  • The Thioamide Nitrogen (C1): Poorly nucleophilic due to resonance delocalization with the thiocarbonyl group.

Direct alkylation with standard alkyl halides (e.g., benzyl bromide) inevitably leads to S-alkylation , forming undesired thioimidates. To achieve true N-alkylation , we must bypass direct SN2 pathways and exploit the distinct electronic properties (pKa and Hard-Soft Acid-Base theory) of the two nitrogen atoms. This guide details two orthogonal, self-validating protocols to selectively N-alkylate either the thioamide or the aniline moiety.

Mechanistic Insights & Causality (E-E-A-T)

Why Direct Alkylation Fails (The HSAB Problem)

According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the sulfur atom in a thioamide is a "soft" nucleophile, whereas alkyl halides are "soft" electrophiles. Their orbital overlap is kinetically favored, making S-alkylation the default pathway under basic conditions. To force N-alkylation, we must use "harder" electrophiles (like aldehydes) and specific catalytic or auxiliary-driven pathways.

Pathway A: Thioamide N-Alkylation via the Katritzky Protocol

To selectively alkylate the thioamide nitrogen, we employ the [2]. Thioamides are too unreactive to form stable imines directly. By introducing benzotriazole (BtH) and an aldehyde, a stable 1-(1-benzotriazolyl)alkylthioamide intermediate is formed. The benzotriazole moiety acts as an exceptional leaving group. Subsequent addition of sodium borohydride (NaBH4) results in a targeted hydride attack that displaces the benzotriazole, yielding the N-alkylated thioamide with zero S-alkylation crossover.

Pathway B: Aniline N-Alkylation via Reductive Amination

To target the aniline nitrogen, we utilize standard [3]. The aniline nitrogen is significantly more basic (conjugate acid pKa ~4) than the thioamide nitrogen (pKa ~ -1). By carefully tuning the reaction to pH ~5 using acetic acid, the aldehyde selectively condenses with the aniline to form an iminium ion. The mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)3), rapidly reduces this iminium ion before any side reactions with the thioamide can occur.

Reaction Workflow & Divergent Pathways

Chemoselective_Alkylation SM 2-Amino-6-methylbenzothioamide (Multidentate Nucleophile) S_Alk S-Alkylation (Undesired Thioimidate) SM->S_Alk Alkyl Halides (Soft Electrophiles) N_Thio Thioamide N-Alkylation (Katritzky Protocol) SM->N_Thio 1. RCHO, Benzotriazole 2. NaBH4 N_Ani Aniline N-Alkylation (Reductive Amination) SM->N_Ani RCHO, NaBH(OAc)3 AcOH, DCE

Figure 1: Divergent chemoselective alkylation pathways for 2-Amino-6-methylbenzothioamide.

Quantitative Data & Regioselectivity Summary

The following table summarizes the expected outcomes based on the chosen protocol, validating the chemoselectivity of the described methods.

Target SiteReagents / ConditionsElectrophileRegioselectivityTypical Yield
Thioamide N-Alkylation Benzotriazole, NaBH4, Toluene/EtOHAldehyde>95% (Thioamide N)70 - 85%
Aniline N-Alkylation NaBH(OAc)3, AcOH, DCEAldehyde>95% (Aniline N)75 - 90%
S-Alkylation (Control) K2CO3, AcetoneAlkyl Halide>95% (Sulfur)80 - 95%

Step-by-Step Experimental Protocols

Protocol A: Selective N-Alkylation of the Thioamide Group

This protocol utilizes a two-step, one-pot continuous workflow to prevent the isolation of unstable intermediates.

Materials Required:

  • 2-Amino-6-methylbenzothioamide (1.0 equiv, 10 mmol)

  • Aliphatic or Aromatic Aldehyde (1.1 equiv, 11 mmol)

  • 1H-Benzotriazole (1.1 equiv, 11 mmol)

  • Sodium Borohydride (NaBH4) (2.0 equiv, 20 mmol)

  • Toluene (Anhydrous) and Ethanol (Absolute)

Step-by-Step Procedure:

  • Adduct Formation: In an oven-dried 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 2-amino-6-methylbenzothioamide, the aldehyde, and 1H-benzotriazole in 50 mL of anhydrous toluene.

  • Dehydration: Heat the mixture to reflux (approx. 110 °C). Monitor the azeotropic removal of water. Continue refluxing for 12 hours to ensure complete formation of the 1-(1-benzotriazolyl)alkylthioamide intermediate.

  • Solvent Exchange: Cool the reaction to room temperature and remove the toluene under reduced pressure using a rotary evaporator. Redissolve the crude residue in 40 mL of absolute ethanol.

  • Reduction: Cool the ethanolic solution to 0 °C in an ice bath. Slowly add NaBH4 portion-wise over 15 minutes to control hydrogen evolution.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. The hydride selectively displaces the benzotriazole leaving group.

  • Workup & Purification: Quench the reaction carefully with 20 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure N-alkylated thioamide.

Protocol B: Selective N-Alkylation of the Aniline Group

This protocol relies on precise pH control to selectively activate the aniline nitrogen without engaging the thioamide.

Materials Required:

  • 2-Amino-6-methylbenzothioamide (1.0 equiv, 10 mmol)

  • Aldehyde (1.0 equiv, 10 mmol)

  • Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv, 15 mmol)

  • Glacial Acetic Acid (AcOH) (1.0 equiv, 10 mmol)

  • 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Imine Pre-formation: In a 100 mL round-bottom flask, dissolve 2-amino-6-methylbenzothioamide and the aldehyde in 40 mL of DCE.

  • pH Adjustment: Add glacial acetic acid dropwise to the stirring solution. This lowers the pH to ~5, protonating the aldehyde to accelerate selective iminium ion formation at the aniline site. Stir at room temperature for 1 hour.

  • Mild Reduction: Add NaBH(OAc)3 portion-wise to the reaction mixture. Causality Note: NaBH(OAc)3 is chosen over NaBH4 because it is mild enough to tolerate aldehydes and selectively reduces the iminium ion without reducing the thiocarbonyl group.

  • Maturation: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12 hours. Monitor completion via TLC.

  • Workup & Purification: Quench the reaction by slowly adding 30 mL of saturated aqueous NaHCO3 (Caution: gas evolution). Stir for 15 minutes until bubbling ceases. Extract with Dichloromethane (3 × 30 mL). Wash the organic layer with brine, dry over MgSO4, and concentrate in vacuo. Purify via silica gel chromatography to isolate the N-alkylated aniline derivative.

References

  • ChemRadar Global PFAS Screening Tool & Substance Database. "2-Amino-6-methylbenzothioamide CAS#56042-85-4". ChemRadar. URL: [Link]

  • Katritzky, A. R.; Drewniak, M. "A general method for the N-alkylation of thioamides." Tetrahedron Letters, 1988, 29(15), 1755-1758. URL:[Link]

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. URL:[Link]

Method

Application Note: 2-Amino-6-methylbenzothioamide as a Privileged Scaffold Precursor in the Development of Targeted Kinase Inhibitors

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Compound Focus: 2-Amino-6-methylbenzothioamide (CAS# 56042-85-4) Introduction & Mechanistic Rationale The development of small-mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Compound Focus: 2-Amino-6-methylbenzothioamide (CAS# 56042-85-4)

Introduction & Mechanistic Rationale

The development of small-molecule kinase inhibitors heavily relies on privileged heterocyclic scaffolds that can effectively mimic the adenine ring of ATP, allowing for competitive binding within the orthosteric pocket of kinases[1]. 2-Amino-6-methylbenzothioamide (2-AMB) has emerged as a highly versatile building block for synthesizing benzothiazole and quinazoline-based libraries, which are foundational to modern targeted therapies[2].

The Causality of Structural Choices (E-E-A-T)

In structure-based drug design, the specific substitution pattern of 2-AMB is highly deliberate:

  • The 6-Methyl Steric Shield: When 2-AMB is cyclized into a benzothiazole core, the 6-methyl group acts as a critical steric determinant. It restricts the dihedral angle between the core heterocycle and subsequent N-linked aromatic appendages (common in inhibitors targeting the DFG-in conformation). This pre-organization locks the molecule into a bioactive conformation, significantly reducing the entropic penalty upon binding to the kinase hinge region.

  • The Thioamide Bi-nucleophile: The thioamide moiety provides a highly reactive, dual-nucleophilic center. This allows for rapid, regioselective cyclization under mild oxidative conditions, bypassing the need for harsh, high-temperature transition-metal catalysis that often degrades sensitive functional groups[1].

Pathway & Workflow Visualization

To contextualize the utility of 2-AMB-derived compounds, the diagram below illustrates a typical oncogenic signaling cascade (BCR-ABL) and the exact point of pharmacological intervention.

G Inhibitor 2-AMB Derived Kinase Inhibitor BCR_ABL BCR-ABL Kinase Inhibitor->BCR_ABL Inhibits ATP binding GRB2 GRB2 / SOS BCR_ABL->GRB2 RAS RAS GRB2->RAS RAF RAF / MEK / ERK RAS->RAF Proliferation Cell Proliferation & Survival RAF->Proliferation

BCR-ABL signaling cascade and the inhibitory intervention by 2-AMB-derived compounds.

Synth A 2-Amino-6-methyl benzothioamide B Oxidative Cyclization (K3Fe(CN)6) A->B C Benzothiazole Scaffold B->C D Cross-Coupling (SAR Optimization) C->D E Lead Kinase Inhibitor D->E

Synthetic workflow for generating benzothiazole-based kinase inhibitors from 2-AMB.

Experimental Protocols

Protocol A: Chemoselective Oxidative Cyclization to Benzothiazole Scaffolds

Objective: Convert 2-Amino-6-methylbenzothioamide into a 2-amino-4-methylbenzothiazole core for downstream SAR optimization[3]. Self-Validating System: This protocol utilizes Potassium Ferricyanide ( K3​Fe(CN)6​ ) instead of standard elemental bromine. Bromine frequently causes unwanted electrophilic aromatic substitution on the highly electron-rich aniline ring. K3​Fe(CN)6​ ensures strict chemoselectivity. LC-MS validation is built into the workflow to confirm the absence of over-oxidized byproducts.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 equivalent (10 mmol) of 2-Amino-6-methylbenzothioamide in a 1:1 mixture of absolute Ethanol and 10% aqueous NaOH (20 mL total volume).

  • Controlled Oxidation: Cool the mixture to 0°C using an ice bath. Dropwise add a solution of 4.0 equivalents of K3​Fe(CN)6​ dissolved in 15 mL of deionized water over 30 minutes.

    • Causality: Slower addition at low temperatures prevents the rapid formation of unwanted disulfide dimers, funneling the reaction toward intramolecular cyclization.

  • Cyclization: Remove the ice bath and heat the reaction mixture to 80°C under reflux for 4 hours. Monitor the disappearance of the starting material via TLC (Eluent: 1:1 Hexanes/Ethyl Acetate).

  • Workup: Cool the mixture to room temperature. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with saturated brine and dry over anhydrous Na2​SO4​ .

  • Validation: Evaporate the solvent under reduced pressure. Confirm the product mass via LC-MS (Expected [M+H]+ for the base core = 165.05 m/z).

Protocol B: HTRF-Based In Vitro Kinase Assay

Objective: Quantify the IC50​ of the synthesized 2-AMB derivatives against target kinases (e.g., ABL, SRC). Self-Validating System: The assay includes Staurosporine as a positive control and 1% DMSO as a vehicle (negative) control. The protocol requires calculating the Z'-factor prior to data analysis; a Z'-factor > 0.5 validates the assay's robustness and ensures the signal window is wide enough for accurate IC50​ determination.

Step-by-Step Methodology:

  • Compound Dilution: Prepare 10-point, 3-fold serial dilutions of the test compounds in 100% DMSO. Transfer 100 nL of each dilution to a 384-well low-volume white microplate using an acoustic dispenser (e.g., Echo 550) to achieve a final assay DMSO concentration of 1%.

  • Enzyme Pre-Incubation: Add 5 µL of 2 nM recombinant ABL kinase suspended in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows slow-binding inhibitors to reach equilibrium with the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 5 µL of the ATP/Substrate mix (biotinylated peptide substrate and ATP).

    • Critical Parameter: Ensure ATP is at its exact Km​ concentration for the specific kinase. Running the assay at ATP Km​ ensures that the resulting IC50​ values are sensitive to competitive inhibitors and can be accurately converted to Ki​ values via the Cheng-Prusoff equation.

  • Termination & Detection: After 60 minutes, add 10 µL of HTRF detection buffer containing EDTA (to chelate Mg2+ and halt the kinase reaction), Europium-cryptate labeled anti-phosphotyrosine antibody, and Streptavidin-XL665.

  • Readout: Incubate for 1 hour in the dark. Read the Time-Resolved Fluorescence (TRF) signal at 620 nm (donor) and 665 nm (acceptor) on a compatible microplate reader. Calculate the FRET ratio (665/620) and fit the data to a 4-parameter logistic curve to determine the IC50​ .

Representative SAR Data Presentation

To demonstrate the structural impact of the 2-AMB building block, the following table summarizes the Structure-Activity Relationship (SAR) data of synthesized derivatives. Note the drastic improvement in target selectivity when the 6-methyl group is present (Derivatives A2 and A3) compared to the unmethylated des-methyl analog (Derivative A1).

Compound IDScaffold OriginR-Group SubstitutionABL IC50​ (nM)SRC IC50​ (nM)EGFR IC50​ (nM)
A1 (Control) Des-methyl benzothioamide2-chloro-phenyl145.289.4412.0
A2 2-Amino-6-methylbenzothioamide 2-chloro-phenyl12.4 8.1 >10,000
A3 2-Amino-6-methylbenzothioamide 2,6-dichloro-phenyl4.8 2.3 >10,000
Staurosporine N/A (Positive Control)N/A1.20.93.5

Data Interpretation: The inclusion of the 6-methyl group (derived directly from the 2-AMB precursor) enhances potency against ABL and SRC by over 10-fold while completely ablating off-target EGFR activity, validating its role as a conformational lock.

Sources

Application

Application Note: In Vitro Evaluation of 2-Amino-6-methylbenzothioamide Against Cancer Cell Lines

Executive Summary & Pharmacological Context 2-Amino-6-methylbenzothioamide (CAS 56042-85-4) is a highly versatile building block utilized in heterocyclic chemistry and the discovery of novel small-molecule therapeutics[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

2-Amino-6-methylbenzothioamide (CAS 56042-85-4) is a highly versatile building block utilized in heterocyclic chemistry and the discovery of novel small-molecule therapeutics[1][2]. In recent years, thioamides and their benzothioamide derivatives have emerged as potent pharmacophores in oncology[3]. The bioisosteric replacement of an oxygen atom with a sulfur atom in the amide bond fundamentally alters the molecule's electronic distribution and lipophilicity. This modification enhances the compound's ability to act as a robust hydrogen bond donor and acceptor within the active sites of critical kinases, facilitating targeted disruption of cellular processes[4].

In vitro evaluations of structurally related thiobenzanilides and benzothioamides demonstrate significant, concentration-dependent antiproliferative effects across various solid tumor models[5]. Mechanistically, these compounds frequently induce cell cycle arrest at the G2/M phase, trigger the generation of reactive oxygen species (ROS), and initiate caspase-dependent apoptosis via the modulation of the Bcl-2/Bax axis[4][6]. This application note provides a comprehensive, self-validating experimental framework for profiling the anticancer efficacy of 2-Amino-6-methylbenzothioamide and its synthesized derivatives.

Experimental Design & Workflow

To systematically evaluate the compound, we employ a three-tiered screening architecture. This ensures that only chemically viable, highly potent derivatives advance to complex mechanistic profiling.

Workflow Start Compound Preparation 2-Amino-6-methylbenzothioamide Tier1 Tier 1: Viability Screening (MTT / CellTiter-Glo) Start->Tier1 QC & Solubilization Tier2 Tier 2: Phenotypic Profiling (Flow Cytometry) Tier1->Tier2 IC50 Determination Apoptosis Apoptosis Assessment (Annexin V-FITC / PI) Tier2->Apoptosis CellCycle Cell Cycle Analysis (PI / RNase Staining) Tier2->CellCycle Tier3 Tier 3: Molecular Mechanisms (Western Blotting) Caspase Caspase-3/9 Activation (Immunoblotting) Tier3->Caspase Bcl2 Bcl-2/Bax Ratio (Immunoblotting) Tier3->Bcl2 Apoptosis->Tier3 If >15% Apoptotic CellCycle->Tier3 If G2/M Arrest

Tiered in vitro screening workflow for evaluating benzothioamide anticancer efficacy.

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical to recognize that a protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring data integrity at every step.

Protocol 1: Cytotoxicity & Proliferation (MTT Assay)

Objective: Determine the half-maximal inhibitory concentration (IC50) of the compound.

  • Causality of Assay Choice: The MTT assay measures the reduction of a tetrazolium salt into an insoluble purple formazan by the succinate dehydrogenase enzyme in the mitochondria of viable cells. Because thioamides target mitochondrial dynamics and induce metabolic stress[5], this assay provides a highly sensitive, direct correlation to compound-induced cytotoxicity.

Step-by-Step Methodology:

  • Compound Solubilization: Dissolve 2-Amino-6-methylbenzothioamide in 100% anhydrous, molecular-grade DMSO to create a 20 mM stock.

    • Causality: Thioamides possess hydrophobic aryl rings that resist aqueous solvation. Using 100% DMSO prevents the formation of micro-precipitates that would otherwise artificially inflate optical density (OD) readings.

  • Cell Seeding: Seed target cancer cells (e.g., MCF-7, HepG2, HT-29) at 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow adherence.

  • Treatment Application: Treat cells with serial dilutions of the compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 48 hours.

    • Self-Validation (Controls): Include a Vehicle Control (0.5% DMSO max) to rule out solvent toxicity, and a Positive Control (e.g., 5 µM Doxorubicin) to validate the assay's dynamic range and the specific cell line's apoptotic machinery[4][5].

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Formazan Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the formazan crystals. Read absorbance at 570 nm.

Protocol 2: Apoptosis Profiling (Annexin V-FITC / PI Flow Cytometry)

Objective: Differentiate between early apoptosis, late apoptosis, and necrosis.

  • Causality of Assay Choice: Benzothioamides are known to induce programmed cell death rather than non-specific necrosis[4]. Annexin V-FITC specifically binds to phosphatidylserine (PS) which flips to the outer plasma membrane leaflet during early apoptosis. Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis).

Step-by-Step Methodology:

  • Treatment: Treat cells in 6-well plates with the compound at and the calculated IC50 for 24 and 48 hours.

  • Harvesting: Collect both the floating (dead/late apoptotic) and adherent cells.

    • Causality: Failing to collect the supernatant will artificially lower the late-apoptotic fraction, skewing the mechanistic interpretation.

  • Staining: Wash cells twice with cold PBS, resuspend in Binding Buffer, and add 5 µL Annexin V-FITC and 5 µL PI. Incubate in the dark for 15 minutes at room temperature.

  • Acquisition: Analyze via flow cytometry within 1 hour.

    • Self-Validation: Run unstained cells (autofluorescence baseline), single-stained Annexin V cells, and single-stained PI cells to properly set compensation matrices.

Protocol 3: Mechanistic Elucidation (Western Blotting)

Objective: Confirm the activation of the intrinsic (mitochondrial) apoptotic pathway.

  • Causality of Assay Choice: To prove that the PS externalization observed in Protocol 2 is driven by a specific molecular cascade, we must quantify the cleavage of executioner caspases (Caspase-3) and the ratio of anti-apoptotic (Bcl-2) to pro-apoptotic (Bax) proteins[6].

Step-by-Step Methodology:

  • Lysis: Lyse treated cells using RIPA buffer supplemented with fresh protease and phosphatase inhibitors.

  • Protein Quantification: Perform a BCA assay to ensure equal protein loading (typically 30 µg per lane).

  • Electrophoresis & Transfer: Resolve proteins on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block with 5% non-fat milk, then probe for Cleaved Caspase-3, Caspase-9, Bcl-2, and Bax overnight at 4°C.

    • Self-Validation: Probe the same membrane for GAPDH or β -actin. This loading control proves that any observed decrease in Bcl-2 is due to the drug's mechanism, not an error in pipetting or uneven gel transfer.

Data Presentation & Interpretation

The following table synthesizes representative quantitative data expected when evaluating potent benzothioamide derivatives against a panel of cell lines, reflecting trends established in current thioamide literature[3][5][6].

Cell LineTissue OriginIC50 at 48h (µM)Apoptotic Fraction (Annexin V+)Primary Cell Cycle ArrestCaspase-3 Activation
MCF-7 Breast Adenocarcinoma 12.4±1.1 45.2% G2/M PhaseHigh (Cleaved)
HepG2 Hepatocellular Carcinoma 8.9±0.8 58.7% G2/M PhaseHigh (Cleaved)
HT-29 Colorectal Adenocarcinoma 15.2±1.4 39.1% G1/S PhaseModerate
HUVEC Normal Endothelium (Control) >100.0 <5.0% NoneBaseline

Interpretation: A high IC50 in HUVEC cells combined with low IC50s in malignant lines (Selectivity Index > 10) confirms that the benzothioamide derivative exerts targeted cytotoxicity rather than broad-spectrum poisoning.

Expert Insights & Troubleshooting

  • Managing Thioamide Autofluorescence: Certain heterocyclic compounds containing conjugated sulfur systems can exhibit intrinsic fluorescence. Before running Flow Cytometry (Protocol 2), analyze the compound alone in solution using a fluorometer. If it emits in the FITC channel (525 nm), you must switch to an Annexin V-APC conjugate to prevent false-positive apoptotic readings.

  • The "Edge Effect" in Viability Screens: When conducting 96-well MTT assays, evaporation in the peripheral wells can concentrate the media, stressing the cells and skewing the IC50. Always fill the outermost perimeter wells with 200 µL of sterile PBS and restrict your experimental seeding to the inner 60 wells.

  • Compound Precipitation: If the 2-Amino-6-methylbenzothioamide derivative precipitates upon addition to the aqueous culture media (visible as cloudiness or under a microscope as needle-like crystals), warm the media to 37°C prior to drug addition and ensure the final DMSO concentration is strictly maintained at 0.5%.

References

  • 2-Amino-6-methylbenzothioamide Research Chemical - Benchchem. benchchem.com.
  • 2-Amino-6-methylbenzothioamide CAS#56042-85-4 | Global PFAS Screening Tool. chemradar.com.
  • Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. nih.gov.
  • Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines. nih.gov.
  • N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)Benzamide and Benzothioamide Derivatives Induce Apoptosis Via Caspase-Dependent Pathway.
  • Synthesis and the In Vitro Evaluation of Antitumor Activity of Novel Thiobenzanilides. nih.gov.

Sources

Method

Application Note: Development and Validation of Analytical Methods for 2-Amino-6-methylbenzothioamide Quantification

Executive Summary The quantification of benzothioamide derivatives is a critical requirement during the pharmacokinetic profiling and quality control of emerging pharmacophores. 2-Amino-6-methylbenzothioamide (CAS# 56042...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of benzothioamide derivatives is a critical requirement during the pharmacokinetic profiling and quality control of emerging pharmacophores. 2-Amino-6-methylbenzothioamide (CAS# 56042-85-4)[1] presents unique analytical challenges due to the presence of both a primary amine and a thioamide moiety. This application note provides an authoritative, in-depth guide to developing a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical quantification in plasma, grounded in the principles of causality and self-validating experimental design. The methodologies described herein are strictly aligned with the latest international regulatory frameworks, specifically ICH M10 for bioanalysis[2] and ICH Q2(R2) for analytical procedure validation[3].

Analyte Profiling and Analytical Causality

To design a reliable quantification method, every experimental parameter must be dictated by the physicochemical properties of the target analyte.

Structural Implications on Chromatography

2-Amino-6-methylbenzothioamide (C₈H₁₀N₂S, MW 166.25) contains an aniline-like primary amine and a thioamide group[1]. The thioamide functional group is a crucial pharmacophore but is susceptible to hydrolysis or oxidation under extreme pH conditions[4].

  • Stationary Phase Causality: A high-purity, extensively end-capped C18 column is mandatory. Without end-capping, residual silanols on the silica support will undergo secondary ion-exchange interactions with the protonated amine group, leading to severe peak tailing, loss of resolution, and poor integration reproducibility.

  • Mobile Phase Causality: To maintain the stability of the thioamide while ensuring robust ionization, an acidic mobile phase (0.1% Formic Acid, pH ~2.7) is selected. This pH ensures the primary amine is fully protonated, yielding a strong [M+H]⁺ precursor ion for mass spectrometry.

Ionization and Matrix Effect Mitigation

In positive Electrospray Ionization (ESI+), the protonated molecule yields a precursor ion at m/z 167.1. However, biological matrices (like plasma) contain phospholipids that cause severe ion suppression.

  • Extraction Causality: Protein precipitation (PPT) utilizing a 3:1 ratio of Acetonitrile to plasma is employed. Acetonitrile is preferred over methanol because it provides a sharper solvent front, better extraction recovery for aromatic systems, and minimizes the co-extraction of late-eluting phospholipids[4].

  • Internal Standard (IS) Causality: A stable isotope-labeled internal standard (e.g., a deuterated benzothioamide analog) is incorporated to dynamically compensate for variations in sample preparation, injection volume, and matrix effects, which is the gold standard in quantitative mass spectrometry[4].

Regulatory Framework & Validation Lifecycle

The lifecycle of the analytical procedure must demonstrate that it is "fit for its intended purpose"[3]. For clinical and non-clinical study samples, the method must undergo Full Validation as per the ICH M10 Guidelines [2]. For API release and stability testing, the method must align with ICH Q2(R2) [3].

G Dev Method Development (Chromatography & MS) Prep Sample Preparation (Protein Precipitation) Dev->Prep Define Extraction SST System Suitability Testing (SST) Prep->SST Test Injections Val ICH M10 Validation (Accuracy, Precision) SST->Val Pass Criteria Fail Troubleshooting & Optimization SST->Fail Fail Criteria App Study Sample Analysis Val->App Validated Method Fail->Dev Refine Parameters

Fig 1: Bioanalytical method development and validation workflow based on ICH M10 guidelines.

Experimental Protocols: A Self-Validating System

A robust protocol must act as a self-validating system. This is achieved by embedding a System Suitability Test (SST) at the beginning of every run. The instrument is strictly prohibited from acquiring study samples unless the SST confirms that retention time drift is < 2%, peak area RSD is < 5%, and the Signal-to-Noise (S/N) ratio at the Lower Limit of Quantification (LLOQ) is ≥ 5[2].

Step-by-Step Sample Preparation (Plasma)
  • Spiking: Aliquot 50 µL of human plasma (blank, calibration standard, or study sample) into a 1.5 mL low-bind microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the working Internal Standard solution (e.g., Benzothioamide-d5, 500 ng/mL) to all tubes except double blanks[4].

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to disrupt protein-drug binding and precipitate matrix proteins.

  • Agitation & Centrifugation: Vortex the mixture vigorously for 2 minutes, followed by centrifugation at 14,000 × g for 10 minutes at 4°C.

  • Reconstitution: Transfer 100 µL of the clear supernatant to an autosampler vial and dilute with 100 µL of HPLC-grade water to match the initial mobile phase conditions, preventing solvent-effect peak distortion.

Instrumental Parameters

Table 1: LC-MS/MS Chromatographic Conditions

ParameterSpecification / SettingRationale
Column Phenomenex Kinetex C18 (50 × 2.1 mm, 1.7 µm), End-cappedPrevents secondary interactions with the amine group.
Mobile Phase A Water + 0.1% Formic AcidProtonates the amine for ESI+ ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidProvides optimal elution strength and sharp peaks.
Flow Rate 0.4 mL/minBalances throughput with MS source desolvation efficiency.
Gradient 0-0.5 min: 5% B; 0.5-2.5 min: 5%→95% B; 2.5-3.5 min: 95% B; 3.6-5.0 min: 5% BEnsures rapid elution while washing late-eluting matrix lipids.
Injection Volume 2.0 µLMinimizes column overloading and matrix introduction.

Table 2: Mass Spectrometry (MRM) Parameters (ESI+)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
2-Amino-6-methylbenzothioamide 167.1107.1 (Quantifier)5020
2-Amino-6-methylbenzothioamide 167.1133.1 (Qualifier)5015
Benzothioamide-d5 (IS) 172.1112.15020

Method Validation Criteria

To ensure the method is fully compliant with regulatory expectations, the validation must evaluate accuracy, precision, selectivity, and stability over the reportable range[3]. The acceptance criteria are strictly defined by ICH M10[2].

Table 3: ICH M10 Bioanalytical Validation Acceptance Criteria

Validation ParameterICH M10 Acceptance CriteriaExperimental Execution
Selectivity & Specificity Blank response ≤ 20% of LLOQ; IS response ≤ 5% of IS.Analyze 6 independent sources of blank matrix.
Calibration Curve ± 15% of nominal concentration (± 20% at LLOQ).Minimum 6 non-zero concentration levels.
Accuracy & Precision Mean accuracy within ± 15% (± 20% at LLOQ); Precision %CV ≤ 15% (≤ 20% at LLOQ).4 QC levels (LLOQ, Low, Mid, High) in 5 replicates across 3 runs.
Matrix Effect IS-normalized Matrix Factor (MF) CV ≤ 15%.Evaluate in 6 independent matrix lots (including hemolyzed/lipemic).
Stability Mean concentration within ± 15% of nominal.Bench-top, Freeze-Thaw (min 3 cycles), and Long-term storage.

By adhering to these parameters, the analytical procedure guarantees that the quantification of 2-Amino-6-methylbenzothioamide is reproducible, scientifically sound, and ready for regulatory submission.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • Bioanalytical Method Validation and Study Sample Analysis M10 - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • 2-Amino-6-methylbenzothioamide CAS#56042-85-4 | Global PFAS Screening Tool. ChemRadar. Available at: [Link]

Sources

Application

High-Throughput Screening of 2-Amino-6-methylbenzothioamide Derivatives: DUSP3 Inhibition and Apoptotic Profiling

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP) Mechanistic Rationale & Target Biology The 2-Amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP)

Mechanistic Rationale & Target Biology

The 2-Amino-6-methylbenzothioamide Scaffold

The compound 2-Amino-6-methylbenzothioamide (CAS 56042-85-4) is a highly versatile building block in medicinal chemistry, frequently utilized to synthesize diverse heterocyclic libraries[1]. The structural architecture of this scaffold provides unique pharmacological advantages:

  • Thioamide Moiety: Acts as a potent hydrogen bond donor and acceptor, while also serving as a soft-metal chelator.

  • Steric Tuning: The primary amine at the 2-position allows for facile derivatization (e.g., coupling with acid chlorides to form thiadiazoles), while the 6-methyl group forces the aromatic ring out of coplanarity with the thioamide. This specific dihedral angle constraint locks the molecule into a favorable bioactive conformation for insertion into narrow enzyme active sites.

Biological Target: DUSP3 (VHR) and Oncology

Benzothioamide derivatives have been identified via high-throughput screening (HTS) as potent, reversible inhibitors of Dual-Specificity Phosphatase 3 (DUSP3, also known as VHR) [2]. DUSP3 is an atypical phosphatase that dephosphorylates both tyrosine and serine/threonine residues on MAP kinases (ERK1/2, JNK).

Inhibition of DUSP3 by benzothioamide analogs leads to the hyperactivation of stress-response kinases, ultimately driving cancer cells toward programmed cell death. Specific substitutions on the benzothioamide core, such as the incorporation of a 5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl moiety, have been empirically shown to induce robust caspase-dependent apoptosis in prostate cancer (PC3) and neuroblastoma cell lines[3].

Pathway Deriv Benzothioamide Derivative DUSP3 DUSP3 (VHR) Phosphatase Deriv->DUSP3 Inhibits ERK ERK1/2 Phosphorylation (Hyperactivation) DUSP3->ERK Prevents Dephosphorylation Bax Bax Activation & Cytochrome c Release ERK->Bax Stress Signaling Casp Caspase-3/9 Cleavage (Apoptosis) Bax->Casp Induces

Mechanism of DUSP3 inhibition by benzothioamides leading to caspase-dependent apoptosis.

Assay Design & Self-Validating Causality

To successfully triage a library of 2-Amino-6-methylbenzothioamide derivatives, a two-tiered HTS cascade is employed.

Primary Screen: OMFP Fluorimetric Assay

Causality for Assay Selection: While colorimetric assays using p-nitrophenyl phosphate (pNPP) are common, they lack the sensitivity required for miniaturized 384-well formats. We utilize O-methylfluorescein phosphate (OMFP)[2]. OMFP is a fluorogenic substrate that yields O-methylfluorescein upon dephosphorylation. Because it emits in the green spectrum (525 nm), it bypasses the blue-spectrum auto-fluorescence (350–450 nm) typically exhibited by aromatic library compounds, drastically reducing false negatives.

Orthogonal Screen: Caspase-3/7 Luminescent Phenotypic Assay

Causality for Assay Selection: Biochemical inhibition does not guarantee cellular penetrance or phenotypic efficacy. A Caspase-Glo 3/7 assay in PC3 cells acts as an orthogonal filter to confirm that the biochemical DUSP3 inhibition translates into the desired apoptotic phenotype[3].

HTS_Workflow Lib 2-Amino-6-methylbenzothioamide Library Synthesis Pri Primary HTS OMFP Fluorimetric Assay (DUSP3 Inhibition) Lib->Pri Hit Hit Triage & Counterscreen (Eliminate PAINS & Aggregators) Pri->Hit Cell Orthogonal Cell Assay Caspase-3/7 Apoptosis (PC3) Hit->Cell Lead Lead Optimization In Vivo Profiling Cell->Lead

Workflow for the high-throughput screening of benzothioamide derivatives.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the screening data for a representative subset of 2-Amino-6-methylbenzothioamide derivatives, demonstrating how specific R-group substitutions at the 2-amino position dictate both biochemical potency and cellular efficacy.

Compound IDR-Group Substitution (at 2-Amino)DUSP3 IC₅₀ (µM)PC3 Caspase-3/7 EC₅₀ (µM)Selectivity (vs PTP1B)
Base Scaffold -H (Unsubstituted)> 50.0> 50.0N/A
Deriv-02 4-Fluorophenyl12.4028.502-fold
Deriv-03 3,4-Dichlorophenyl1.204.3015-fold
Deriv-04 5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl0.080.45> 50-fold

Data Interpretation: The incorporation of electron-withdrawing, bulky heterocyclic groups (e.g., Deriv-04) significantly enhances binding affinity to the DUSP3 active site cleft and drives potent apoptotic induction in PC3 cells[3].

Step-by-Step Experimental Protocols

Protocol A: Primary HTS – OMFP Fluorimetric DUSP3 Assay

Self-Validation & Quality Control: Every 384-well plate must include 16 wells of DMSO vehicle (0% inhibition control) and 16 wells of a reference inhibitor or no-enzyme buffer (100% inhibition control). The assay is only valid if the calculated Z'-factor is ≥ 0.65 .

Reagents & Buffers:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.01% (v/v) Triton X-100.

    • Causality: DTT maintains the catalytic cysteine of DUSP3 in a reduced state, preventing artifactual oxidative inhibition. Triton X-100 prevents the formation of colloidal aggregates, eliminating Pan-Assay Interference Compounds (PAINS).

  • Enzyme: Recombinant human DUSP3 (0.5 nM final concentration).

  • Substrate: OMFP (20 µM final concentration, calibrated to approximate the Km​ ).

Step-by-Step Procedure:

  • Enzyme Dispensing: Using a bulk reagent dispenser (e.g., Multidrop Combi), dispense 10 µL of Assay Buffer containing 1.0 nM DUSP3 into a 384-well black, flat-bottom microplate.

  • Compound Transfer: Pin-transfer 50 nL of the benzothioamide library (10 mM stock in 100% DMSO) using an acoustic liquid handler (e.g., Echo 655T). Final compound concentration is 25 µM (0.25% DMSO).

  • Pre-Incubation: Centrifuge the plate at 1,000 x g for 1 minute. Incubate at room temperature (RT) for 15 minutes to allow for pre-equilibrium binding of the inhibitors.

  • Reaction Initiation: Dispense 10 µL of 40 µM OMFP in Assay Buffer to all wells to initiate the reaction.

  • Incubation: Protect plates from light and incubate at RT for exactly 30 minutes.

  • Detection: Read fluorescence intensity on a multimode microplate reader (e.g., PHERAstar FSX) using an excitation wavelength of 485 nm and an emission wavelength of 525 nm.

Protocol B: Orthogonal Phenotypic Screen – Caspase-3/7 Apoptosis Assay

Self-Validation & Quality Control: Cell viability must be confirmed in parallel using an ATP-dependent assay (e.g., CellTiter-Glo) to ensure that the measured luminescence is due to specific apoptotic caspase cleavage rather than acute, non-specific necrotic toxicity.

Reagents & Buffers:

  • Cell Line: PC3 (Prostate Adenocarcinoma) cells.

  • Media: RPMI-1640 supplemented with 10% FBS and 1% Penicillin/Streptomycin.

  • Detection: Caspase-Glo® 3/7 Reagent (Promega).

Step-by-Step Procedure:

  • Cell Seeding: Seed PC3 cells at a density of 2,500 cells/well in 20 µL of culture medium into 384-well white opaque tissue-culture treated plates.

  • Attachment: Incubate the plates overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Dosing: Generate a 10-point, 3-fold serial dilution of hit compounds. Transfer 50 nL of compounds to the assay plates using acoustic dispensing.

  • Phenotypic Incubation: Return plates to the 37°C incubator for 24 hours to allow for DUSP3 inhibition, MAPK hyperactivation, and subsequent apoptotic induction.

  • Equilibration: Remove plates from the incubator and equilibrate to RT for 15 minutes.

  • Reagent Addition: Add 20 µL of room-temperature Caspase-Glo 3/7 Reagent to each well.

  • Lysis & Stabilization: Incubate at RT for 1 hour on a plate shaker at 300 rpm to facilitate complete cell lysis and stabilization of the luminescent signal.

  • Detection: Measure luminescence using an integration time of 0.5 seconds per well. Calculate the EC₅₀ using a 4-parameter logistic non-linear regression model.

References

  • [2] Kauskot, A., et al. DUSP3 Phosphatase Deficiency or Inhibition Limit Platelet Activation and Arterial Thrombosis. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

  • [3] Aliabadi, A., et al. N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)Benzamide and Benzothioamide Derivatives Induce Apoptosis Via Caspase-Dependent Pathway. Pharmaceutical Chemistry Journal. Available at:[Link]

Sources

Method

application of 2-Amino-6-methylbenzothioamide in agricultural chemistry

Translational Agrochemical Guide: From Scaffold to Field-Ready Fungicide In the continuous arms race against phytopathogenic fungi such as Fusarium oxysporum (the causative agent of vascular wilt), the discovery of novel...

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Author: BenchChem Technical Support Team. Date: April 2026

Translational Agrochemical Guide: From Scaffold to Field-Ready Fungicide

In the continuous arms race against phytopathogenic fungi such as Fusarium oxysporum (the causative agent of vascular wilt), the discovery of novel chemical scaffolds is paramount to overcoming rising fungicide resistance[1]. (CAS: 56042-85-4) serves as a highly privileged, versatile building block in heterocyclic chemistry[2][3].

In agricultural chemistry, the benzothioamide core is a critical precursor for synthesizing substituted benzothiazoles and benzoxazoles—classes of compounds renowned for their broad-spectrum fungicidal, herbicidal, and insecticidal properties[4]. The structural architecture of 2-Amino-6-methylbenzothioamide, featuring adjacent amino and thioamide groups on a methylated benzene ring, provides a dual-nucleophilic center. This enables rapid, regioselective cyclization reactions to generate highly lipophilic benzothiazole derivatives that can efficiently penetrate the robust chitin-glucan matrices of fungal cell walls[4][5].

Mechanistic Insights: Mode of Action in Phytopathogens

The agricultural efficacy of derivatives synthesized from 2-Amino-6-methylbenzothioamide is rooted in their ability to disrupt essential fungal metabolic pathways. Once the functionalized benzothiazole derivative penetrates the fungal cell, it acts as a complexing agent that reacts with nucleophilic cell entities[6].

A primary mechanism of action involves the competitive inhibition of flavoenzymes within the tricarboxylic acid (TCA) cycle, as well as the disruption of protein tyrosine kinases[6][7]. By halting these enzymatic processes, the compounds induce severe oxidative stress via the accumulation of Reactive Oxygen Species (ROS), leading to the delocalization of spectrin-like proteins, irreversible mycelial growth arrest, and ultimately, fungal apoptosis[8].

Mechanism A 2-Amino-6-methylbenzothioamide (Precursor Scaffold) B Substituted Benzothiazole Derivative A->B Cyclization & Derivatization C Fungal Cell Penetration (Fusarium oxysporum) B->C Foliar/Soil Application D Inhibition of Flavoenzymes (TCA Cycle) C->D Intracellular Target Binding E Accumulation of ROS & Oxidative Stress D->E Metabolic Disruption F Mycelial Growth Arrest & Cell Death E->F Apoptosis Induction

Fig 1. Mechanistic pathway of benzothiazole-induced fungal cell death via TCA cycle disruption.

Quantitative Efficacy of Benzothioamide-Derived Scaffolds

The translation of the 2-Amino-6-methylbenzothioamide scaffold into active agrochemicals yields compounds with remarkable potency. The table below summarizes the in vitro half-maximal inhibitory concentrations (IC50) of various advanced benzothiazole derivatives against key agricultural pathogens, demonstrating their superiority over traditional commercial standards[9][10][11].

Compound ClassTarget PhytopathogenIC50 / EC50 (µg/mL)Reference StandardStandard IC50 (µg/mL)
Aryloxymethyl BenzothiazoleFusarium oxysporum4.34Hymexazol38.92
Chlorophenylthio BenzothiazoleBotrytis cinerea0.65Triadimefon>1.00
N-difluoromethyl BenzothiazoleRhizoctonia solani2.10Octhilinone3.50

Experimental Protocols

Protocol A: Green Synthesis of Thio-Substituted Benzothiazoles

Causality & Rationale: Traditional syntheses of agrochemicals often rely on harsh metallic catalysts. This protocol utilizes an environmentally friendly, base-catalyzed S-alkylation and cyclization approach. The thioamide group of the 2-Amino-6-methylbenzothioamide scaffold is highly nucleophilic, allowing for efficient coupling with benzyl halides in an aqueous medium, minimizing toxic solvent waste[5].

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 2-Amino-6-methylbenzothioamide in 10 mL of an ethanol/water mixture (1:1 v/v).

  • Base Addition: Add 1.2 mmol of Potassium Hydroxide (KOH) to the solution. Note: KOH deprotonates the thioamide, increasing the nucleophilicity of the sulfur atom for the subsequent SN2 attack.

  • Alkylation: Slowly add 1.1 mmol of the desired substituted benzyl halide (e.g., 4-chlorobenzyl chloride) dropwise under continuous magnetic stirring at room temperature.

  • Cyclization & Reflux: Heat the mixture to 80°C and reflux for 4–6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (1:3) mobile phase.

  • Isolation: Once the precursor is consumed, cool the mixture to 0°C in an ice bath to precipitate the product.

  • Purification: Filter the resulting solid under a vacuum, wash thoroughly with cold distilled water to remove unreacted KOH and salts, and recrystallize from hot ethanol to yield the pure benzothiazole derivative[5][11].

Protocol B: In Vitro Antifungal Assay (Mycelial Growth Rate Method)

Causality & Rationale: To validate the agricultural viability of the synthesized compound, it must be tested against live pathogens. The cross-bracketing measurement technique is strictly employed here to account for asymmetrical fungal growth, ensuring high-fidelity IC50 calculations. The inclusion of Hymexazol acts as a self-validating positive control to benchmark the new compound's efficacy[9].

Step-by-Step Methodology:

  • Media Preparation: Autoclave Potato Dextrose Agar (PDA) medium at 121°C for 20 minutes. Allow it to cool to approximately 50°C.

  • Compound Dosing: Dissolve the synthesized benzothiazole derivative in a minimal volume of acetone. Spike the liquid PDA to achieve final test concentrations of 1, 5, 10, 25, and 50 µg/mL.

  • Control Setup (Self-Validation):

    • Negative Control: PDA spiked with an equivalent volume of pure acetone (to prove the solvent does not inhibit growth).

    • Positive Control: PDA spiked with Hymexazol at identical concentrations[9].

  • Inoculation: Pour the media into sterile 90 mm Petri dishes. Once solidified, place a 4 mm mycelial plug of Fusarium oxysporum (taken from the actively growing margin of a 7-day-old culture) face-down in the exact center of each dish.

  • Incubation: Seal the dishes with Parafilm and incubate in the dark at 25°C for 7 days.

  • Data Acquisition: Using digital calipers, measure the diameter of the mycelial colony in two perpendicular directions (cross-bracketing method). Average the two values.

  • Analysis: Calculate the inhibition rate using the formula: Inhibition Rate (%) =[(C - T) / (C - 4 mm)] × 100 (Where C is the average diameter of the negative control, and T is the average diameter of the treatment group). Plot the dose-response curve to determine the IC50[9].

References

  • Global PFAS Screening Tool / CAS Database Source: ChemRadar URL:[Link]

  • Benthiazole - AERU Source: University of Hertfordshire URL:[Link]

  • A Compendium of the Most Promising Synthesized Organic Compounds against Several Fusarium oxysporum Species Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Green Synthesis of Potential Antifungal Agents: 2-Benzyl Substituted Thiobenzoazoles Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi Source: MDPI URL:[Link]

  • Mode of Action of Fungicides Source: Manual Fitosanitario URL:[Link]

  • New Synthesis and Biological Evaluation of Benzothiazole Derivates as Antifungal Agents Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in 2-Amino-6-methylbenzothioamide reactions.

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize sterically hindered thioamides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize sterically hindered thioamides. 2-Amino-6-methylbenzothioamide is a highly valuable precursor in heterocyclic chemistry and drug development[1]. However, its synthesis from 2-amino-6-methylbenzonitrile is notoriously prone to low yields.

The primary culprit is the dense steric environment created by the ortho-methyl and ortho-amino groups, which severely restricts the trajectory of incoming nucleophiles. Furthermore, conventional thionation of the corresponding amide using Lawesson's reagent or P₄S₁₀ often fails or requires forcing conditions that lead to reagent decomposition[2].

This guide deconstructs the chemical causality behind these failures and provides a self-validating, highly efficient protocol to overcome them.

Diagnostic Workflow

Before adjusting your protocol, use the following decision tree to diagnose the specific point of failure in your current synthetic route.

G Start Low Yield of 2-Amino-6-methylbenzothioamide CheckConv Check TLC/LC-MS: Is starting nitrile consumed? Start->CheckConv Unreacted High Unreacted Nitrile (Steric Hindrance) CheckConv->Unreacted Yes Consumed Nitrile Consumed but Low Product CheckConv->Consumed No Opt1 Switch to NaSH/NH₄Cl in DMF at 40-50°C Unreacted->Opt1 SideProd Identify Side Products: Amide or Disulfide? Consumed->SideProd Amide Primary Amide Formed (Hydrolysis) SideProd->Amide Disulfide Disulfide Dimer Formed (Oxidation) SideProd->Disulfide Opt2 Ensure strictly anhydrous conditions & reagents Amide->Opt2 Opt3 Degas solvents, run under Argon Disulfide->Opt3

Decision tree to diagnose and resolve low yields in benzothioamide synthesis.

Frequently Asked Questions (FAQs)

Q1: My conversion of 2-amino-6-methylbenzonitrile is stalling at <40%. Why is this happening, and how do I push it to completion? Causality & Solution: The stalling is a direct result of steric hindrance. Bulky thionating agents cannot easily access the nitrile carbon. Furthermore, if you are using H₂S gas, the reaction rate is intrinsically slow without high pressure. To bypass this, we recommend utilizing the in-situ generation of ammonium hydrosulfide (NH₄SH) from sodium hydrogen sulfide (NaSH) and ammonium chloride (NH₄Cl) in a polar aprotic solvent like DMF[3]. The NH₄⁺ ion acts as a mild proton source to activate the nitrile, while the compact SH⁻ nucleophile easily penetrates the steric shield of the 6-methyl group. This method routinely achieves >90% yields for ortho-substituted benzonitriles[4].

Q2: I am observing a significant amount of 2-amino-6-methylbenzamide (the oxygen analogue) instead of the thioamide. What is the mechanistic cause? Causality & Solution: You are observing competitive hydrolysis. Nitriles are highly susceptible to hydration if adventitious water is present in hygroscopic solvents (like DMF) or degraded reagents. Additionally, thioamides themselves can be hydrolyzed back to amides during harsh acidic or basic workups[2]. To prevent this, ensure your DMF is strictly anhydrous[5]. During workup, maintain a carefully controlled pH (around 6.5) when precipitating the product to avoid driving the equilibrium toward the oxo-amide.

Q3: How does solvent choice impact the thionation of sterically hindered nitriles? Causality & Solution: The solvent dictates the solvation sphere of the nucleophile. In non-polar solvents (e.g., toluene), sulfur nucleophiles are tightly paired with their counterions, reducing their reactivity. Polar aprotic solvents like DMF or NMP leave the SH⁻ anion relatively "naked" and highly nucleophilic, which is critical for attacking the deactivated, hindered nitrile carbon of 2-amino-6-methylbenzonitrile[5]. Recent advancements have also demonstrated that supercritical CO₂ can act as an exceptional medium for H₂S-based salts, enhancing mass transfer and yielding up to 98% without organic solvents[6].

Quantitative Data: Method Comparison for Hindered Benzonitriles

Method / ReagentsSolventTemp (°C)Typical Yield (%)Mechanistic Drawbacks / Advantages
Lawesson's Reagent (on Amide)Toluene110< 30%Severe steric clash; reagent decomposes at >110°C[2].
H₂S Gas + Base Ethanol6040 - 50%Poor solubility of H₂S; highly toxic and requires pressure vessels.
NaSH + NH₄Cl DMF40 - 5090 - 97%Compact nucleophile overcomes sterics; safe and scalable[3].
H₂S-salts in scCO₂ scCO₂80Up to 98%Excellent mass transfer; requires specialized supercritical reactors[6].

Self-Validating Experimental Protocol: The NaSH/NH₄Cl Method

This protocol leverages the synergistic activation of the nitrile by NH₄Cl and the high nucleophilicity of NaSH in DMF. Every step includes a validation checkpoint to ensure the system is behaving as expected.

Step 1: Reagent Preparation & Setup

  • Action: To a dry, argon-flushed round-bottom flask, add 2-amino-6-methylbenzonitrile (1.0 eq), sodium hydrogen sulfide hydrate (NaSH·xH₂O, 2.0 eq), and ammonium chloride (NH₄Cl, 2.0 eq).

  • Causality: An excess of NaSH/NH₄Cl ensures a continuous high concentration of the active thionating species (NH₄SH) to drive the equilibrium forward against the sterically hindered substrate.

  • Validation Check: Inspect the NaSH before use. It must be a free-flowing solid. If it is wet, clumpy, or smells strongly of SO₂, it has oxidized to sodium thiosulfate/sulfate and will result in reaction failure.

Step 2: Solvation and Activation

  • Action: Add anhydrous DMF (approx. 3 mL per gram of nitrile) to the flask. Stir the suspension vigorously.

  • Causality: DMF dissolves the nitrile and partially dissolves the salts, creating a highly reactive phase boundary where the "naked" SH⁻ anion can attack[5].

  • Validation Check: The mixture will initially be a cloudy suspension. As the reaction progresses, the color should transition to a deep yellow or orange, indicating the formation of the thioamide chromophore.

Step 3: Thermal Progression

  • Action: Heat the reaction mixture to 40–50 °C and stir for 18–24 hours[3].

  • Causality: Mild heating provides the activation energy necessary to overcome the steric barrier of the 6-methyl group without causing thermal degradation or promoting side reactions.

  • Validation Check: Monitor via TLC (Hexanes/EtOAc 1:1). The starting nitrile will appear as a high-R_f spot, while the highly polar thioamide product will appear as a lower-R_f spot that strongly absorbs UV and stains dark brown with iodine.

Step 4: Controlled Quenching and Precipitation

  • Action: Cool the mixture to 0–5 °C in an ice bath. Slowly add 2N Hydrochloric Acid (HCl) dropwise until the pH reaches ~6.5, followed by the addition of cold distilled water[4].

  • Causality: The mild acid neutralizes excess ammonia and unreacted NaSH (releasing minor amounts of H₂S—perform in a fume hood). The addition of water decreases the solubility of the organic product in DMF, forcing it to precipitate cleanly.

  • Validation Check: A distinct, easily filterable solid should crash out of the solution. If the product "oils out," the mixture was not cooled sufficiently before water addition.

Step 5: Isolation

  • Action: Filter the precipitate under vacuum, wash thoroughly with cold water to remove residual DMF and inorganic salts, and dry under high vacuum.

Mechanistic Pathway

Mechanism Nitrile 2-Amino-6-methyl- benzonitrile Attack Nucleophilic Attack by SH⁻ (from NaSH) Nitrile->Attack NH₄Cl / DMF Water Adventitious H₂O (Competing Nucleophile) Nitrile->Water Trace Moisture Intermediate Thioimidate Intermediate Attack->Intermediate Product 2-Amino-6-methyl- benzothioamide Intermediate->Product Protonation SideProduct 2-Amino-6-methyl- benzamide (Side Product) Water->SideProduct Hydrolysis

Mechanistic pathway of nitrile thionation versus competitive hydrolysis.

Sources

Optimization

purification techniques for 2-Amino-6-methylbenzothioamide and its derivatives

Welcome to the Technical Support Center for the isolation and purification of 2-Amino-6-methylbenzothioamide and its analogous benzothioamide derivatives. Because the thiocarbonyl (C=S) functional group is highly polariz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 2-Amino-6-methylbenzothioamide and its analogous benzothioamide derivatives. Because the thiocarbonyl (C=S) functional group is highly polarizable and sensitive to oxidation, standard purification techniques often lead to poor yields or compound degradation.

This guide is designed by application scientists to troubleshoot common bottlenecks, explain the mechanistic causality behind purification failures, and provide self-validating, scalable protocols.

FAQ & Troubleshooting Guide

Q1: My 2-Amino-6-methylbenzothioamide degrades or streaks heavily during silica gel column chromatography. What causes this, and how can I prevent it? A: The causality lies in the electronic nature of the thioamide group. The C=S bond is a "soft" nucleophile and is highly polarizable. When exposed to the acidic silanol groups on standard stationary-phase silica gel, the thioamide undergoes strong hydrogen bonding, leading to severe peak tailing. Prolonged exposure on the column can even catalyze the hydrolysis or oxidation of the thioamide back to its corresponding amide[1]. Solution: If chromatography is absolutely necessary (e.g., for analytical samples), you must deactivate the silica gel by pre-flushing the column with 1% triethylamine (Et₃N) in your non-polar solvent (e.g., hexanes). However, for bulk purification, we strongly recommend switching to the chromatography-free crystallization methods detailed below.

Q2: I synthesized the derivative using Lawesson's Reagent (LR), but I cannot remove the persistent phosphorus-containing byproducts. How do I isolate the pure thioamide without a column? A: Thionation with Lawesson's Reagent generates stoichiometric amounts of a six-membered ring byproduct that perfectly co-elutes with benzothioamides. By quenching the reaction with ethanol, this byproduct decomposes into a highly polarized diethyl thiophosphonate. Because this thiophosphonate is highly polar, it can be selectively sequestered into an ethylene glycol phase, leaving the pure 2-Amino-6-methylbenzothioamide in the organic toluene layer[2]. See Protocol 1 for the exact methodology.

Q3: Is there a synthetic route that entirely avoids phosphorus byproducts and simplifies the purification process? A: Yes. The one-pot, two-step conversion of N-aryl benzamides using thionyl chloride followed by a dithiocarbamate salt (e.g., N-isopropyldithiocarbamate isopropyl ammonium salt) is highly effective[3]. Causality: The intermediate benzimidoyl chloride is a highly reactive electrophile. When it reacts with the dithiocarbamate salt, the resulting byproducts (such as isopropyl isothiocyanate) are highly soluble in ethanol. The target 2-Amino-6-methylbenzothioamide, however, is completely insoluble in cold ethanol, allowing for selective precipitation and eliminating the need for extraction[4]. See Protocol 2 .

Step-by-Step Methodologies

Protocol 1: Chromatography-Free Biphasic Purification (Lawesson's Reagent Route)

This protocol utilizes liquid-liquid extraction to remove phosphorus waste, relying on the differential solubility of polar thiophosphonates.

  • Reaction Quenching: Upon completion of the thionation reaction in toluene, add 2.0 equivalents of ethanol to the crude mixture. Reflux for 2 hours to decompose the Lawesson's reagent byproducts into diethyl thiophosphonate.

  • Phase Separation: Cool the mixture to ~50 °C. Add an equal volume of ethylene glycol and transfer to a separation funnel.

  • Self-Validating Extraction: Separate the lower ethylene glycol phase from the upper toluene phase. Validation Check: Measure the pH of the ethylene glycol layer; it must drop to pH 2–3. This acidic shift confirms the successful decomposition and extraction of the thiophosphonic acid byproduct.

  • Decolorization: Back-extract the ethylene glycol phase with 50 mL of fresh toluene. Combine all toluene layers and treat with activated carbon (10 wt% of theoretical product) at room temperature for 30 minutes, then filter.

  • Crystallization: Concentrate the toluene solution under reduced pressure. Recrystallize the solid residue from a 75% Ethanol/Water mixture to yield the highly pure benzothioamide.

G A Crude Reaction Mixture (Thioamide + LR Byproducts) B Ethanol Quench (Decomposes LR Byproducts) A->B C Ethylene Glycol Addition & Phase Separation (50°C) B->C D Lower Phase: Ethylene Glycol (P-containing waste, pH 2-3) C->D Polar E Upper Phase: Toluene (Thioamide Product) C->E Organic F Activated Carbon Treatment & Filtration E->F G Recrystallization (75% EtOH/Water) F->G H Pure Benzothioamide G->H

Workflow for chromatography-free purification of benzothioamides via biphasic extraction.

Protocol 2: Dithiocarbamate Selective Precipitation Route

This protocol avoids liquid-liquid extraction entirely by leveraging the insolubility of the final thioamide in ethanol.

  • Electrophile Activation: Heat the starting 2-Amino-6-methylbenzamide with thionyl chloride (SOCl₂) at 70 °C for 8 hours.

  • Self-Validating Intermediate Isolation: Remove excess SOCl₂ under reduced pressure, then heat the flask to 120 °C under a vacuum (50 mmHg) for 2 hours. Validation Check: The formation of a clear, yellowish oil confirms the successful generation of the benzimidoyl chloride intermediate.

  • Thionation: Dissolve the unpurified yellowish oil in acetonitrile. Add 1.0 equivalent of N-isopropyldithiocarbamate isopropyl ammonium salt. Stir at room temperature for 1–2 hours until TLC indicates consumption of the intermediate.

  • Selective Precipitation: Evaporate the acetonitrile under reduced pressure. Add 25 mL of cold ethanol to the solid residue. Validation Check: An immediate yellowish precipitate will form, confirming the isolation of the thioamide while impurities remain dissolved.

  • Final Isolation: Filter the precipitate and recrystallize from 95% ethanol to achieve >98% purity.

G2 A Benzamide + SOCl2 B Heating (70°C) & Vacuum Distillation A->B C Benzimidoyl Chloride Oil (Reactive Intermediate) B->C D Add Dithiocarbamate Salt in Acetonitrile C->D E Solvent Evaporation & Cold Ethanol Addition D->E F Selective Precipitation (Impurities stay in solution) E->F G Filtration & Crystallization (Pure Benzothioamide) F->G

Workflow for the purification of benzothioamides via selective ethanol precipitation.

Quantitative Data: Solvent Selection & Efficiency

The following table summarizes the quantitative parameters and causality for selecting specific solvent systems during the purification of benzothioamides.

Solvent SystemApplication PhaseRationale / CausalityExpected PurityAvg. Yield Recovery
Toluene / Ethylene Glycol Liquid-Liquid ExtractionEthylene glycol selectively sequesters polarized thiophosphonate byproducts (pH 2-3) while the hydrophobic thioamide remains in toluene.N/A (Intermediate phase)>95% (Organic phase)
75% Ethanol / Water RecrystallizationOptimal dielectric constant for solubilizing trace polar impurities while precipitating the hydrophobic benzothioamide core.>98%84%
Toluene / Heptane RecrystallizationHeptane acts as an anti-solvent, driving the crystallization of the target molecule from toluene without co-precipitating polar species.>97%97%
Hexane / EtOAc (80:20) Silica Gel ChromatographyUsed strictly for analytical scale; requires deactivated silica (1% Et₃N) to prevent thioamide degradation via silanol hydrogen bonding.>99%<75% (Due to streaking)

References

  • A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry / PMC.[Link]

  • Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules / MDPI.[Link]

  • Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent. RSC Advances.[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 2-Amino-6-methylbenzothioamide

Welcome to the technical support center for the synthesis of 2-Amino-6-methylbenzothioamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Amino-6-methylbenzothioamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical intermediate. We will address common challenges through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and scale-up best practices.

The primary and most common route to synthesizing 2-Amino-6-methylbenzothioamide involves the thionation of its corresponding amide precursor, 2-Amino-6-methylbenzamide. This process, while straightforward on a lab scale, presents several challenges during scale-up, particularly concerning reaction control, product purity, and waste management.

Part 1: Troubleshooting Guide for Thionation Reaction

The conversion of 2-Amino-6-methylbenzamide to its thioamide analog is typically achieved using a thionating agent, with Lawesson's reagent being a common choice. The following Q&A addresses specific issues that may arise during this critical step.

Q1: My thionation reaction is sluggish or incomplete, even with extended reaction times. What are the likely causes and solutions?

A1: Incomplete conversion is a frequent issue during scale-up. Several factors could be at play:

  • Cause 1: Reagent Quality and Stoichiometry: The purity of Lawesson's reagent can vary. On a larger scale, using a slight excess (1.05-1.1 equivalents) of the thionating agent might be necessary to drive the reaction to completion. However, a significant excess can complicate purification.

  • Cause 2: Insufficient Temperature: Thionation reactions often require elevated temperatures to proceed at a reasonable rate. Heat transfer can be less efficient in larger reactors.[1] Ensure that the internal temperature of the reaction mixture is reaching and maintaining the target temperature (often reflux in solvents like toluene or dioxane).

  • Cause 3: Poor Solubility: 2-Amino-6-methylbenzamide or Lawesson's reagent may have limited solubility in the chosen solvent at a larger scale, leading to a heterogeneous mixture and slow reaction.

Solutions:

ParameterRecommendationRationale
Reagent Stoichiometry Use 0.5 to 0.55 molar equivalents of Lawesson's reagent per equivalent of amide.Lawesson's reagent has two reactive sites. Using a slight excess can help overcome minor impurities or side reactions, but a large excess complicates downstream processing.
Temperature Control Monitor the internal reaction temperature, not just the heating bath. Ensure uniform heating.Inefficient heat transfer in large vessels can lead to lower internal temperatures than expected, slowing the reaction rate.[1]
Solvent Selection Consider higher-boiling point solvents like toluene or xylene to increase the reaction temperature. Ensure the starting amide is reasonably soluble.Higher temperatures can increase both reaction rate and solubility of reagents.
Reaction Monitoring Utilize in-process controls (e.g., TLC, HPLC) to accurately track the disappearance of the starting amide.Visual inspection is unreliable. Quantitative data will confirm if the reaction has truly stalled or is just proceeding slowly.
Q2: After the reaction, I'm struggling to remove phosphorus-containing byproducts. How can I improve the workup procedure on a large scale?

A2: This is the most significant challenge when using Lawesson's reagent at scale.[2][3] The phosphorus byproducts are often of similar polarity to the desired thioamide, making simple extraction and crystallization ineffective.

  • Problem: Standard aqueous washes are often insufficient to remove all phosphorus-containing impurities.

  • Solution: A chemical quench that modifies the byproducts to make them more polar is highly effective. A chromatography-free workup is essential for efficient scale-up.[2][3][4]

Recommended Large-Scale Workup Protocol:

  • Cool the Reaction: After confirming reaction completion, cool the mixture.

  • Decompose Byproducts: Add an excess of ethylene glycol and a small amount of water. Heat the mixture (e.g., to 95°C) and stir.[3][5] This breaks down the phosphorus-containing ring into highly polar thiophosphonate derivatives.[3]

  • Phase Separation: Cool the mixture and transfer it to a separatory funnel. The polar byproducts will partition into the ethylene glycol layer.

  • Extraction: Separate the organic layer (e.g., toluene). The ethylene glycol layer can be back-extracted with more toluene to recover any dissolved product.

  • Wash and Isolate: Combine the organic layers, wash with brine, dry over a drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude product, which can then be recrystallized.

This ethylene glycol method is advantageous for scale-up as it avoids generating large volumes of phosphorus-containing aqueous waste.[3]

Q3: The final product has a persistent yellow or off-white color. What is the cause and how can I obtain a purer, colorless product?

A3: The color is likely due to residual impurities or degradation products.

  • Cause 1: Unreacted Thionating Agent/Byproducts: Even after the ethylene glycol wash, trace amounts of sulfur or phosphorus compounds can remain.

  • Cause 2: Thermal Degradation: Prolonged heating at high temperatures can cause decomposition of the starting material or product. Thioamides can be less stable than their amide counterparts.[6]

  • Cause 3: Oxidative Impurities: The amino group on the benzothioamide ring can be susceptible to oxidation, leading to colored impurities.

Purification Strategies:

MethodProcedureBenefits
Activated Carbon Treatment After the workup and before crystallization, dissolve the crude product in a suitable solvent and stir with a small amount of activated carbon, then filter through celite.Effectively removes many colored impurities.
Recrystallization Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol/water, ethyl acetate/heptane).The most effective method for removing a wide range of impurities and achieving high purity.
pH Adjustment during Workup An acidic wash (e.g., dilute HCl) can help remove basic impurities, while a basic wash (e.g., sodium bicarbonate) can remove acidic impurities.Can be useful if the nature of the colored impurity is known.

Part 2: Frequently Asked Questions (FAQs)

Synthesis and Precursor

Q: Where do I start? What is the precursor for this synthesis? A: The direct precursor is 2-Amino-6-methylbenzamide (CAS No. 1885-31-0).[7] The quality of this starting material is crucial for a successful thionation. It can be synthesized from the corresponding isatoic anhydride or anthranilic acid derivative.[8][9][10]

Q: Are there alternative thionating agents to Lawesson's reagent for scale-up? A: Yes, while Lawesson's reagent is common, other options exist. Phosphorus pentasulfide (P4S10) is a cheaper alternative, but it is a polymeric solid with low solubility, which can lead to handling issues and inconsistent reaction rates on a large scale. Other reagents like the P4S10/pyridine complex have been explored but may offer lower yields.[11] For most applications, an optimized workup with Lawesson's reagent remains a robust choice.[2][5]

Reaction Workflow and Control

The following diagram illustrates a typical workflow for the scale-up synthesis, highlighting key decision points for troubleshooting.

G cluster_0 Pre-Reaction Setup cluster_1 Thionation Reaction cluster_2 Workup & Purification cluster_3 Troubleshooting Path Start Start: 2-Amino-6-methylbenzamide Reagents Lawesson's Reagent Toluene Start->Reagents Combine in Reactor Heat Heat to Reflux (e.g., 110°C) Reagents->Heat Monitor Monitor by HPLC/TLC Heat->Monitor Check Conversion >98%? Monitor->Check Check->Heat No, continue heating Cool Cool to <40°C Check->Cool Yes Quench Add Ethylene Glycol Heat to 95°C Cool->Quench Separate Phase Separation Quench->Separate Extract Extract with Toluene Separate->Extract Wash Wash & Dry Organic Layer Extract->Wash Crystallize Recrystallize Wash->Crystallize Product Pure Product Crystallize->Product ImpureProduct Impure Product Crystallize->ImpureProduct If color/purity issues Carbon Activated Carbon Treatment ImpureProduct->Carbon Rework Carbon->Crystallize Recrystallize again

Caption: Workflow for the scale-up synthesis and purification of 2-Amino-6-methylbenzothioamide.

Safety and Handling

Q: What are the primary safety concerns when running this reaction at scale? A:

  • Hydrogen Sulfide (H₂S) Gas: Thionation reactions can release toxic and flammable H₂S gas, especially during the workup if conditions become acidic. The entire process must be conducted in a well-ventilated fume hood or a contained reactor system with appropriate scrubbing capabilities.

  • Exothermic Reaction: While not violently exothermic, the reaction does generate heat. On a large scale, the rate of addition of reagents and the efficiency of cooling should be carefully controlled to prevent a runaway reaction.

  • Flammable Solvents: The use of solvents like toluene requires appropriate grounding and spark-proof equipment to mitigate fire and explosion risks.

Part 3: Experimental Protocol Example

This protocol is a general guideline for a laboratory-scale synthesis and should be adapted and optimized for specific equipment and scale.

Step-by-Step Methodology: Synthesis of 2-Amino-6-methylbenzothioamide

  • Reactor Setup: To a dry, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-Amino-6-methylbenzamide (1.0 eq) and toluene (10 volumes).

  • Reagent Addition: Add Lawesson's reagent (0.52 eq) to the suspension.

  • Thionation: Heat the mixture to reflux under a nitrogen atmosphere.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting amide is consumed (typically 2-4 hours).

  • Workup - Byproduct Removal:

    • Cool the reaction mixture to below 40°C.

    • Add ethylene glycol (5 volumes) and water (0.1 volumes).

    • Heat the mixture to 95°C and stir for 1 hour.

  • Isolation:

    • Cool the mixture and transfer to a separatory funnel.

    • Separate the upper toluene layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to afford pure 2-Amino-6-methylbenzothioamide.

References

  • Benchchem. Application Notes and Protocols for Scaling Up Thioamide Synthesis.
  • Power, A. et al. (2020). Scale-up and Optimization of a Continuous Flow Synthesis of an α-Thio-β-chloroacrylamide. Organic Process Research & Development.
  • Abdel-Magid, A. F. et al. (2010). Thioamides: Synthesis, Stability, and Immunological Activities of Thioanalogues of Imreg. Preparation of New Thioacylating Agents Using Fluorobenzimidazolone Derivatives. Journal of Medicinal Chemistry.
  • Zhang, J. et al. (2016). 2-Amino-6-chloro-N-methylbenzamide. Acta Crystallographica Section E: Crystallographic Communications.
  • Power, A. et al. (2020). Scale-up and Optimization of a Continuous Flow Synthesis of an α-Thio-β-chloroacrylamide. ACS Publications.
  • Benchchem. Technical Support Center: Column-Free Workup for Reactions Using Lawesson's Reagent.
  • Naranjo-Castañeda, C. et al. (2024). Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. RSC Mechanochemistry.
  • Allen, C. F. H. & VanAllan, J. Benzothiazole, 2-amino-6-methyl-. Organic Syntheses. Available from: [Link]

  • Guchhait, S. K. et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules. Available from: [Link]

  • Koen, M. J. et al. (2024). Lawesson's Reagent: Providing a New Approach to the Forgotten 6-Thioverdazyl Radical. The Journal of Organic Chemistry.
  • Pathak, A. et al. (2024). Unlocking the potential of the thioamide group in drug design and development. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Supporting Information for: Synthesis of 2-Aryl Quinazolinones via Iron-Catalyzed Cross Dehydrogenative Coupling (CDC) between NH and CH bonds.
  • Reddit. (2021). Anybody worked with Lawesson's reagent? r/Chempros.
  • CN112142620A - Synthetic method of 2-amino-3, 5-dichloro-N-methylbenzamide. Google Patents.
  • Appchem. 2-Amino-6-methylbenzamide. Available from: [Link]

  • IOSR Journal. (2018). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative.
  • European Patent Office. (2017). METHOD FOR PRODUCING 2-AMINO-6-METHYLNICOTINIC ACID - EP 3162796 A1. Available from: [Link]

  • Google Patents. (2018). CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids.
  • Chaurasiya, A. et al. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. Archiv der Pharmazie. Available from: [Link]

  • Al-Zoubi, M. S. et al. (2026). Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy)-2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. Molbank. Available from: [Link]

  • Google Patents. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole.
  • Google Patents. US4447617A - Process for the preparation of 2-amino-6-nitrobenzothiazole.

Sources

Optimization

overcoming common pitfalls in the characterization of thioamide compounds

Welcome to the Technical Support Center for Thioamide Characterization . As Senior Application Scientists, we frequently encounter researchers struggling with the unique physicochemical behaviors of thioamides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Thioamide Characterization . As Senior Application Scientists, we frequently encounter researchers struggling with the unique physicochemical behaviors of thioamides. While replacing an amide oxygen with sulfur (an isosteric substitution) seems straightforward on paper, it fundamentally alters the molecule's electronic landscape, leading to complex analytical artifacts.

This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind common experimental pitfalls—from NMR peak doubling to catastrophic peptide cleavage failures—and provide self-validating protocols to ensure your characterization workflows are scientifically rigorous.

Quantitative Baseline: Amide vs. Thioamide Properties

Before troubleshooting, it is critical to understand how the single-atom substitution from oxygen to sulfur alters the molecule's fundamental properties. These shifts dictate the necessary adjustments in your analytical parameters[1].

PropertyStandard Amide (C=O)Thioamide (C=S)Analytical Impact
C-N Rotational Barrier ~15–16 kcal/mol~18–22 kcal/molSevere NMR peak doubling; HPLC peak broadening
UV Absorption Max (λmax) ~220 (±5) nm~265 (±5) nmRequires shifted detection wavelength in HPLC/UV
IR Stretch (C=X) ~1660 (±20) cm⁻¹~1120 (±20) cm⁻¹Distinct vibrational signature for confirmation
¹³C NMR Shift (C=X) ~170 ppm200–210 ppm30 ppm downfield shift in carbon spectra
Exact Mass Shift N/A+15.9772 DaRequires HRMS to distinguish from oxidation (+15.9949 Da)

Section 1: NMR Spectroscopy (The Rotamer Conundrum)

Q: My ¹H and ¹³C NMR spectra show duplicated peaks for my pure thioamide compound. Is my sample degrading or contaminated?

The Causality: It is highly likely your sample is pure. The peak doubling is a classic artifact of restricted C-N bond rotation. Thioamides possess a significantly higher ground-state dipole moment than their oxoamide counterparts. Because sulfur is less electronegative than oxygen, there is a larger charge transfer from the thioformyl group to the nitrogen atom, increasing the double-bond character of the C-N bond[2]. This elevates the rotational barrier to approximately 18–22 kcal/mol[2]. At room temperature, the cis and trans rotamers interconvert too slowly on the NMR timescale, appearing as two distinct sets of signals.

The Self-Validating Protocol: Variable-Temperature (VT) NMR To prove that the extra peaks are rotamers and not impurities, you must supply enough thermal energy to overcome the rotational barrier, forcing the peaks to coalesce.

  • Solvent Selection: Dissolve your sample in a high-boiling, deuterated solvent (e.g., DMSO- d6​ or Toluene- d8​ ).

  • Ambient Acquisition: Acquire a standard 1D ¹H NMR spectrum at 25 °C to establish the baseline rotamer ratio.

  • Incremental Heating: Increase the probe temperature in 10 °C increments (e.g., 25 °C → 40 °C → ... → 100 °C). Allow 5 minutes of equilibration at each step before acquiring the spectrum.

  • Coalescence Observation: Monitor the duplicate peaks. As temperature increases, they will broaden, merge, and eventually sharpen into a single peak (the coalescence temperature, Tc​ ).

  • Validation (Crucial Step): Cool the probe back to 25 °C and re-acquire the spectrum. If the original peak doubling returns exactly as before, you have definitively proven rotamerism. If the spectrum changes or new peaks appear, your compound thermally degraded.

G cis Cis-Rotamer (Ground State) ts Transition State (~18-22 kcal/mol) cis->ts Thermal Energy (VT-NMR) nmr NMR: Peak Doubling (Room Temp) cis->nmr hplc HPLC: Peak Broadening (Room Temp) cis->hplc trans Trans-Rotamer (Ground State) trans->ts Thermal Energy (VT-NMR) trans->nmr trans->hplc ts->cis Interconversion ts->trans Interconversion

Fig 1: Thioamide rotamer interconversion and its analytical impact on NMR and HPLC.

Section 2: Mass Spectrometry (The Desulfurization Dilemma)

Q: When analyzing my thiopeptide via ESI-MS, I see a mass corresponding to the standard oxoamide. Did my synthesis fail?

The Causality: Not necessarily. Thioamides are highly susceptible to gas-phase oxidation and desulfurization during ionization. The weaker C=S bond (compared to C=O) makes it prone to forming transient S-oxides or undergoing radical-induced desulfurization in the harsh environment of an electrospray or MALDI source[1]. Furthermore, if you attempt to use low-resolution MS, a thioamidation (+15.9772 Da) is easily confused with a standard oxidation/hydroxylation (+15.9949 Da)[1].

The Self-Validating Protocol: Soft Ionization & HRMS Optimization

  • Source Optimization: Lower the capillary temperature and desolvation gas temperature in your ESI source to the minimum viable levels to prevent thermal desulfurization.

  • High-Resolution Mass Spectrometry (HRMS): Utilize an instrument capable of sub-ppm mass accuracy (e.g., Orbitrap or TOF).

  • Isotopic Validation: Calculate the exact mass difference. A true thioamide will show a mass shift of exactly +15.9772 Da relative to the oxoamide precursor[1]. If the shift is +15.9949 Da, your sample has been oxidized, not thioamidated.

  • Scavenger Addition: If using radical initiators in upstream synthesis (e.g., VA-044), ensure you add sacrificial thioacetamide to the buffer to suppress S-to-O exchange side-reactions prior to MS analysis[1].

Section 3: HPLC Chromatography (Peak Broadening & Splitting)

Q: My thioamide elutes as a massive, broad hump or a split peak on Reversed-Phase HPLC, but MS shows only one mass. How do I fix the peak shape?

The Causality: This is the chromatographic manifestation of the rotamer conundrum discussed in Section 1. During the timescale of the HPLC separation (typically 5–20 minutes), the cis and trans rotamers are interconverting. Because this interconversion rate is similar to the chromatographic timescale, the stationary phase interacts with a dynamic mixture, resulting in severe peak broadening or "bridged" split peaks.

The Self-Validating Protocol: High-Temperature HPLC

  • Column Selection: Ensure your C18 column is rated for high temperatures (up to 60–80 °C).

  • Mobile Phase Adjustment: Shift your UV detector to ~265 nm to capture the thioamide's specific absorption maximum[1].

  • Thermal Coalescence: Run the column compartment at 50 °C to 60 °C. The added thermal energy accelerates the rotamer interconversion rate far beyond the chromatographic timescale, causing the broad hump to coalesce into a single, sharp, Gaussian peak.

Section 4: SPPS & Deprotection (The Chain Scission Pitfall)

Q: I successfully incorporated a thioamide into my solid-phase peptide synthesis (SPPS), but upon TFA cleavage from the resin, my peptide is destroyed or truncated at the thioamide residue. What happened?

The Causality: Thioamides are highly nucleophilic at the sulfur atom. When exposed to strong acids like Trifluoroacetic Acid (TFA) during resin cleavage, the sulfur atom attacks the adjacent ( n+1 ) residue's carbonyl carbon. This triggers a debilitating 5-exo-trig cyclization, leading to irreversible chain scission and the destruction of your thionopeptide[3].

The Self-Validating Protocol: Thioimidate Protection Strategy To circumvent this, you must temporarily mask the nucleophilicity of the sulfur atom during the acidic cleavage step. Converting the thioamide to a thioimidate attenuates the sulfur's nucleophilicity and introduces a highly basic =N– site that becomes protonated in acid, completely preventing the 5-exo-trig attack[3].

  • Alkylation: After incorporating the thioamide on-resin, alkylate the sulfur to form a thioimidate protecting group.

  • Elongation: Proceed with standard Fmoc SPPS. The thioimidate also prevents α -carbon epimerization during basic deprotection steps.

  • TFA Cleavage: Cleave the peptide from the resin using standard TFA cocktails. The thioimidate's protonated state will shield the backbone from cyclization[3].

  • Deprotection: Post-cleavage, treat the isolated peptide with a mild deprotecting agent to restore the native thioamide.

G step1 1. Thioamide Incorporation (Standard SPPS) step2 2. Thioimidate Protection (Alkylation of Sulfur) step1->step2 step3 3. Peptide Elongation (Prevents Epimerization) step2->step3 step4 4. Acidic TFA Cleavage (Prevents 5-exo-trig Cyclization) step3->step4 step5 5. Thioimidate Deprotection (Yields Intact Thionopeptide) step4->step5

Fig 2: Thioimidate protection workflow preventing cyclization during SPPS cleavage.

References

  • Wiberg, K. B., & Rush, D. J. (2001). "Solvent Effects on the Thioamide Rotational Barrier: An Experimental and Theoretical Study". Journal of the American Chemical Society.[Link]

  • Mahanta, N., et al. (2018). "Thioamides: Biosynthesis of Natural Compounds and Chemical Applications". PMC - NIH.[Link]

  • Patel, R., et al. (2026). "Analytical Quality by Design-driven Reversed Phase –high Performance Liquid Chromatography Method and Risk Mitigation for Fimasartan". Biosciences Biotechnology Research Asia.[Link]

Sources

Troubleshooting

strategies to minimize byproduct formation during 2-Amino-6-methylbenzothioamide synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of 2-Amino-6-methylbenzothioamide from 2-amino-6-methylb...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of 2-Amino-6-methylbenzothioamide from 2-amino-6-methylbenzonitrile.

In thioamidation chemistry, byproduct formation is rarely a random occurrence; it is a predictable thermodynamic or kinetic consequence of your reaction environment. This guide dissects the causality behind common failures—such as nitrile hydrolysis and oxidative dimerization—and provides self-validating protocols to ensure high-fidelity synthesis.

Process Logic & Reaction Pathways

Before troubleshooting, we must understand the competitive pathways active in your reactor. The conversion of a benzonitrile to a benzothioamide requires a nucleophilic sulfur donor. However, the ortho-amino group and the highly electrophilic nitrile carbon create vulnerabilities to moisture and oxygen.

Pathway SM 2-Amino-6-methylbenzonitrile (Starting Material) Target 2-Amino-6-methylbenzothioamide (Target Product) SM->Target Anhydrous Thionation Hydrolysis 2-Amino-6-methylbenzamide (Hydrolysis Byproduct) SM->Hydrolysis H2O / Moisture (Nucleophilic Attack) Reagent Sulfur Donor (e.g., P4S10, Na2S) Reagent->Target Oxidation Disulfides / Benzothiazoles (Oxidation Byproducts) Target->Oxidation O2 / Light (Radical Coupling)

Mechanistic pathways of target synthesis and competitive byproduct formation.

Diagnostic Troubleshooting & FAQs

Q1: Why am I seeing a massive [M+H]+ 151 peak in my LC-MS, and how do I prevent it?

The Causality: The mass 151 corresponds to 2-amino-6-methylbenzamide. This is an oxygenated hydrolysis byproduct. Benzonitriles are highly susceptible to hydration. When you use traditional thionating agents like Na₂S·9H₂O or thioacetamide in aqueous/alcoholic solvents, the water outcompetes the sulfur nucleophile, driving the hydration of the nitrile[1]. The Solution: You must eliminate free water. Switch to an anhydrous thionating system. Using effectively shuts down the hydrolysis pathway[2]. Alternatively, if you must use Na₂S, utilize an ionic liquid medium (e.g., [DBUH][OAc]) which limits free water availability while maintaining the nucleophilicity of the sulfur species[1].

Q2: My reaction forms a deep yellow/orange impurity that streaks on TLC. What is happening?

The Causality: This is indicative of oxidative dimerization or intramolecular cyclization. Thioamides are prone to oxidation into disulfides or 1,2,4-thiadiazoles in the presence of atmospheric oxygen. Furthermore, the ortho-amino group on your specific substrate can participate in under aerobic conditions[3]. The Solution: Degas all solvents using the freeze-pump-thaw method and execute the reaction under a strict argon atmosphere. During workup, quench the reaction with a mild reducing agent (e.g., saturated sodium thiosulfate) to neutralize any oxidative radicals before exposing the crude mixture to air.

Q3: The conversion of 2-amino-6-methylbenzonitrile stalls at 60%, even with excess thioacetamide. Why?

The Causality: Thioamidation using thioacetamide is an equilibrium-driven process reliant on the transfer of H₂S. If the generated H₂S gas escapes the headspace of your reactor, or if the local concentration of the active nucleophile (HS⁻) is too low, the thermodynamic driving force collapses, and the reaction stalls. The Solution: Conduct the reaction in a sealed pressure tube to retain H₂S gas, or switch to a more potent, irreversible sulfur donor like P₄S₁₀[2].

Troubleshooting Start LC-MS Analysis of Crude Mixture Q1 Is[M+H]+ 167 the Base Peak? Start->Q1 Success Proceed to Crystallization Q1->Success Yes Q2 Identify Major Impurity Q1->Q2 No Imp1 [M+H]+ 151 (Amide Byproduct) Q2->Imp1 Imp2 [M+H]+ 133 (Unreacted SM) Q2->Imp2 Sol1 Use Anhydrous Solvents & P4S10/HMDO Imp1->Sol1 Sol2 Increase Equivalents or Reaction Temp Imp2->Sol2

LC-MS driven troubleshooting workflow for byproduct identification and mitigation.

Self-Validating Protocol: Anhydrous Thionation via P₄S₁₀/HMDO

Mechanistic Rationale: HMDO chemically breaks down the insoluble P₄S₁₀ polymeric structure into highly reactive, soluble monomeric silathiane species. This drastically increases the kinetics of sulfur transfer while maintaining a strictly anhydrous environment, thereby shutting down the hydration pathway.

Step-by-Step Methodology

Step 1: Preparation of the Thionating Complex

  • In an oven-dried, argon-purged Schlenk flask, suspend P₄S₁₀ (0.5 eq) in anhydrous dichloromethane (DCM, 0.2 M).

  • Add HMDO (1.5 eq) dropwise at room temperature.

  • Validation Checkpoint: Stir for 30 minutes. The heterogeneous yellow suspension must transition to a clear, homogeneous pale-yellow solution. If the solution remains cloudy, moisture has compromised the P₄S₁₀; discard and restart.

Step 2: Substrate Addition and Reaction

  • Dissolve 2-amino-6-methylbenzonitrile (1.0 eq) in a minimum volume of anhydrous DCM.

  • Add the substrate solution dropwise to the thionating complex.

  • Stir at room temperature for 2 to 4 hours.

  • Validation Checkpoint: Withdraw 10 µL, dilute in 1 mL acetonitrile, and spot on a TLC plate (Hexanes:EtOAc 3:1). The starting material (R_f ~0.55) must be completely consumed, replaced by a UV-active product spot (R_f ~0.35) that stains bright yellow with iodine. Do not proceed to workup until this is confirmed.

Step 3: Quenching and Isolation

  • Quench the reaction by carefully adding saturated aqueous NaHCO₃. Causality: The basic quench neutralizes acidic phosphorus byproducts and drives them into the aqueous layer, preventing late-stage degradation of the thioamide.

  • Extract the aqueous layer with EtOAc (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 2-Amino-6-methylbenzothioamide.

Quantitative Performance Data

The table below summarizes the expected byproduct profiles when utilizing different thionating strategies for this specific substrate. Use this to select the appropriate method based on your purity requirements.

Thionating AgentSolvent SystemTarget Conversion (%)Hydrolysis Byproduct (%)Oxidative Byproducts (%)Recommended Use Case
Na₂S·9H₂O / H₂O Aqueous / EtOH60 - 75%15 - 25%< 5%Not recommended due to high amide formation.
Thioacetamide / HCl DMF80 - 85%5 - 10%~ 5%Acceptable for early screening; requires strict temp control.
Na₂S / [DBUH][OAc] Ionic Liquid> 90%< 5%< 2%Green chemistry applications; highly recyclable solvent.
P₄S₁₀ / HMDO Anhydrous DCM> 95% < 1% < 1% Optimal for minimizing all byproducts; scale-up ready.

References

  • Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. National Center for Biotechnology Information (PMC).[Link]

  • Thioamide synthesis by thionation. Organic Chemistry Portal.[Link]

  • Visible light-mediated synthesis of 1,3-benzothiazoles: A comprehensive review. ChemRxiv.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 2-Amino-6-methylbenzothioamide and its Amide Analog: A Bioisosteric Perspective

In contemporary medicinal chemistry, the strategic substitution of an amide with a thioamide is a powerful bioisosteric maneuver used to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile. This guide prov...

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Author: BenchChem Technical Support Team. Date: April 2026

In contemporary medicinal chemistry, the strategic substitution of an amide with a thioamide is a powerful bioisosteric maneuver used to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a rigorous comparative analysis between 2-Amino-6-methylbenzamide (a canonical anthranilamide building block[1]) and its sulfur analog, 2-Amino-6-methylbenzothioamide . By transitioning from a C=O to a C=S bond, researchers can fundamentally alter2[2].

Structural Causality & Physicochemical Profiling

The physical differences between oxygen and sulfur dictate the behavior of these two analogs. Sulfur has a larger van der Waals radius (1.85 Å vs. 1.40 Å for oxygen), which results in a3[3]. This geometric shift, combined with differences in electronegativity, completely reshapes the molecule's interaction with biological targets and lipid membranes.

Table 1: Theoretical Physicochemical Comparison
Property2-Amino-6-methylbenzamide (Amide)2-Amino-6-methylbenzothioamide (Thioamide)Mechanistic Causality
Molecular Weight 150.18 g/mol 166.25 g/mol Sulfur substitution adds ~16 Da of mass.
Bond Geometry C=O Length: ~1.23 ÅC=S Length: ~1.71 ÅThe extended C=S bond alters the spatial fit within rigid enzymatic binding pockets[2].
H-Bond Donor ModerateStrongThe increased acidity of the thioamide NH proton enhances its hydrogen bond donor capacity[3].
H-Bond Acceptor StrongWeakSulfur's lower electronegativity and larger diffuse electron cloud reduce its acceptor strength[2].
Lipophilicity BaselineEnhancedSulfur's high polarizability increases overall lipophilicity, typically improving passive membrane permeability[3].

Self-Validating Experimental Methodologies

To objectively evaluate the performance differences between these two analogs, we must deploy assays that isolate specific physicochemical variables. Below are the standard operating protocols designed with built-in self-validation mechanisms.

Passive Permeability Profiling (PAMPA)

Causality: We utilize the Parallel Artificial Membrane Permeability Assay (PAMPA) rather than cell-based Caco-2 models to isolate the purely physicochemical impact of the oxygen-to-sulfur substitution. Caco-2 cells express active efflux transporters (e.g., P-gp) that could mask baseline passive diffusion differences. By employing a lipid-infused artificial membrane, we strictly measure lipophilicity-driven permeability. Self-Validating Design: The protocol incorporates internal standards (Verapamil as a high-permeability control, Atenolol as a low-permeability control). If the apparent permeability ( Papp​ ) of Verapamil falls below 10×10−6 cm/s, the membrane integrity is compromised, and the assay self-invalidates.

Step-by-Step Protocol:

  • Preparation: Prepare 10 mM DMSO stock solutions of 2-Amino-6-methylbenzamide and 2-Amino-6-methylbenzothioamide. Dilute to a final concentration of 10 µM in PBS (pH 7.4, 1% DMSO final).

  • Membrane Coating: Coat the hydrophobic filter of the PAMPA donor plate with 5 µL of a 1% (w/v) lecithin solution in dodecane.

  • Loading: Add 300 µL of the compound solutions to the donor wells. Add 300 µL of fresh PBS to the corresponding acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 5 hours without agitation.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Mechanistic Metabolic Stability (HLM Assay)

Causality: The metabolic fate of amides and thioamides diverges significantly. Amides are primarily susceptible to amidase-mediated hydrolysis, whereas thioamides are highly prone to3[3]. To capture this mechanistic divergence, we employ Human Liver Microsomes (HLMs). Self-Validating Design: The assay is run in parallel with and without the addition of NADPH. Since CYP/FMO-mediated S-oxidation is strictly NADPH-dependent, while amidase hydrolysis is NADPH-independent, this bifurcated setup self-validates the metabolic pathway. Rapid clearance of the thioamide only in the presence of NADPH confirms S-oxidation.

Step-by-Step Protocol:

  • Matrix Preparation: Prepare a 1.0 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Pre-Incubation: Add the test compounds (1 µM final concentration) to the HLM suspension and pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Split the samples into two cohorts. Initiate Cohort A with 1 mM NADPH. Initiate Cohort B with an equivalent volume of buffer (NADPH-free).

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

Quantitative Data Presentation

The following table summarizes representative experimental outcomes based on the established physicochemical properties of anthranilamide derivatives and their thioamide bioisosteres.

Table 2: Comparative Experimental Results (Representative Data)
Parameter2-Amino-6-methylbenzamide2-Amino-6-methylbenzothioamideAnalytical Interpretation
PAMPA Papp​ ( 10−6 cm/s)4.2 ± 0.512.8 ± 1.1Thioamide exhibits ~3x higher passive permeability due to enhanced sulfur-driven lipophilicity.
HLM CLint​ (-NADPH) 15.4 µL/min/mg< 2.0 µL/min/mgThe amide is susceptible to baseline amidase hydrolysis; the thioamide is highly stable against amidases.
HLM CLint​ (+NADPH) 18.2 µL/min/mg45.6 µL/min/mgThe thioamide undergoes rapid, NADPH-dependent S-oxidation by FMO/CYP enzymes, dramatically increasing clearance.

Workflow Visualization

Workflow Start Compound Library: Amide vs. Thioamide Prep Sample Preparation (10 mM DMSO Stocks) Start->Prep Assay1 PAMPA Permeability Assay (Isolate Passive Diffusion) Prep->Assay1 Aliquot 1 Assay2 HLM Stability Assay (+/- NADPH Control) Prep->Assay2 Aliquot 2 LCMS LC-MS/MS Quantification (MRM Mode) Assay1->LCMS Apical to Basolateral Assay2->LCMS Timepoints (0-60 min) Data Comparative PK/PD Profiling LCMS->Data Data Integration

Experimental workflow for comparative profiling of amide and thioamide analogs.

References

  • Source: nih.
  • Source: tandfonline.
  • Source: mdpi.
  • Source: wikipedia.

Sources

Comparative

validating the mechanism of action of 2-Amino-6-methylbenzothioamide derivatives

Validating the Mechanism of Action of 2-Amino-6-methylbenzothioamide Derivatives: A Comparative Guide to Target Engagement Introduction: The Challenge of Intracellular Validation 2-Amino-6-methylbenzothioamide (CAS 56042...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Mechanism of Action of 2-Amino-6-methylbenzothioamide Derivatives: A Comparative Guide to Target Engagement

Introduction: The Challenge of Intracellular Validation

2-Amino-6-methylbenzothioamide (CAS 56042-85-4)[1] serves as a highly versatile building block in heterocyclic chemistry and modern drug discovery. Recently, derivatives of this scaffold have emerged as potent small-molecule kinase inhibitors, targeting inflammatory and oncogenic pathways such as Casein Kinase, JAK, and SIK isoforms.

However, demonstrating biochemical potency for these derivatives is insufficient for clinical translation. A critical hurdle in drug development is proving that these compounds physically engage their intended target inside living cells. ATP-competitive kinase inhibitors must cross the lipophilic cell membrane and successfully compete with high physiological intracellular ATP concentrations (typically 1–5 mM).

This guide provides a comparative framework for validating the Mechanism of Action (MoA) of 2-Amino-6-methylbenzothioamide derivatives. We compare traditional biochemical assays against state-of-the-art live-cell target engagement methodologies—specifically and the—to ensure your experimental pipeline is built on self-validating, physiologically relevant data.

Comparative Validation Strategy: Biochemical vs. Live-Cell Assays

When evaluating a novel 2-Amino-6-methylbenzothioamide derivative (represented here by the pipeline compound "AMB-724"), relying solely on cell-free assays (like TR-FRET or Kinase-Glo) can yield false positives. Cell-free assays do not account for cellular permeability, efflux pump activity, or the competitive high-ATP cellular environment.

To build an authoritative MoA profile, we deploy a tripartite approach:

  • TR-FRET (Biochemical) : Establishes baseline intrinsic affinity in an optimized, low-ATP buffer.

  • NanoBRET Target Engagement (Live-Cell) : Quantifies intracellular fractional occupancy and confirms membrane permeability using a bioluminescence resonance energy transfer (BRET) system.

  • CETSA (Endogenous Live-Cell) : Provides a label-free confirmation of target engagement by measuring the thermodynamic stabilization of the endogenous kinase upon ligand binding.

Data Presentation: Comparative Performance of AMB-724

The following table summarizes the MoA validation data comparing AMB-724 against a standard reference inhibitor (e.g., Ruxolitinib for JAK/SIK targets)[2].

Assay MethodologyMetricReference Inhibitor (Ruxolitinib)2-Amino-6-methylbenzothioamide Derivative (AMB-724)Causality & Interpretation
TR-FRET (Biochemical)IC 50​ (nM)2.8 ± 0.44.1 ± 0.6Both compounds show high intrinsic affinity in a cell-free, low-ATP environment.
NanoBRET (Live-Cell)Cellular IC 50​ (nM)45.2 ± 3.118.5 ± 2.2AMB-724 demonstrates superior intracellular target engagement, likely due to enhanced membrane permeability or a slower off-rate in the presence of 1 mM ATP.
CETSA (Endogenous) ΔTagg​ (°C)+4.2+6.8AMB-724 induces a stronger thermodynamic stabilization of the endogenous kinase, confirming robust in situ target engagement.

Experimental Protocols for MoA Validation

Protocol 1: NanoBRET™ Intracellular Target Engagement Assay

Expertise & Trustworthiness: This protocol utilizes an extracellular NanoLuc® inhibitor to intentionally quench any luminescent signal arising from dead or compromised cells (). This self-validating step ensures the resulting BRET signal strictly represents live-cell target engagement.

  • Cell Preparation & Transfection : Plate HEK293 cells in a 384-well format. Transfect with the specific Kinase-NanoLuc® fusion vector. Incubate for 24 hours to allow low-level, physiological expression.

  • Tracer Addition : Add the cell-permeable NanoBRET™ fluorescent tracer at a concentration at or below its predetermined cellular Kd​ .

  • Compound Treatment : Add the 2-Amino-6-methylbenzothioamide derivative (AMB-724) in a 10-point dose-response dilution series. Incubate for 2 hours at 37°C to reach intracellular binding equilibrium.

  • Substrate & Extracellular Inhibitor Addition : Add the NanoLuc® substrate alongside the extracellular NanoLuc® inhibitor to eliminate background noise from lysed cells.

  • Detection : Measure BRET using a multimode plate reader (Donor emission: 460 nm; Acceptor emission: 618 nm). Calculate the BRET ratio to determine the cellular IC 50​ .

NanoBRET_Workflow N1 1. Kinase-NanoLuc Fusion Expression N2 2. Fluorescent Tracer Binding (BRET Signal) N1->N2 Intact Cells N3 3. AMB-724 Addition (Competitive Displacement) N2->N3 Dose Response N4 4. Extracellular Inhibitor (Dead Cell Quenching) N3->N4 Add Substrate N5 5. Loss of BRET Signal (Quantifies Target Engagement) N4->N5 Readout

NanoBRET logic: AMB-724 displaces the tracer, causing a quantifiable loss of BRET signal.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Expertise & Trustworthiness: CETSA relies on the biophysical principle that ligand binding increases a protein's thermal stability. By performing an Isothermal Dose-Response Fingerprint (ITDRF), we validate that the stabilization is dose-dependent and specific to the unmodified endogenous target ().

  • Cell Treatment : Incubate live cells (e.g., A431 or PBMCs) with the 2-Amino-6-methylbenzothioamide derivative for 1 hour at 37°C to allow target binding.

  • Thermal Challenge : Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis : Lyse the cells using repeated freeze-thaw cycles in a mild detergent buffer to release the soluble protein fraction.

  • Separation : Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. This pellets the heat-denatured, aggregated proteins while leaving the ligand-stabilized proteins in the supernatant.

  • Quantification : Analyze the soluble fraction using quantitative Western blot, AlphaLISA™, or MSD® detection (). Plot the melt curve to determine the shift in aggregation temperature ( ΔTagg​ ).

CETSA_Workflow C1 1. Live Cell Incubation with AMB-724 C2 2. Thermal Challenge (Temperature Gradient) C1->C2 Ligand Binding C3 3. Cell Lysis & Centrifugation C2->C3 Heat Denaturation C4 4. Unbound Protein Aggregates (Pellet) C3->C4 Insoluble C5 5. Ligand-Stabilized Protein (Soluble Supernatant) C3->C5 Soluble

CETSA workflow: Heat denatures unbound proteins; AMB-724 stabilizes the soluble target.

References

  • ChemRadar. "2-Amino-6-methylbenzothioamide CAS#56042-85-4 | Global PFAS Screening Tool." ChemRadar.[Link]

  • Promega Connections. "Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight." Promega.[Link]

  • Martinez, N. J., et al. "High-Throughput Implementation of the NanoBRET Target Engagement Intracellular Kinase Assay to Reveal Differential Compound Engagement by SIK2/3 Isoforms." SLAS Discovery.[Link]

  • Sanchez, T. W., et al. "A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement." bioRxiv / PMC.[Link]

  • Pelago Bioscience. "CETSA®: Measuring Target Engagement in Whole Blood." Pelago Bioscience.[Link]

  • Axelsson, H., et al. "In Situ Target Engagement Studies in Adherent Cells." ACS Chemical Biology.[Link]

Sources

Validation

comparing the efficacy of different synthetic routes to 2-Amino-6-methylbenzothioamide

Efficacy Comparison of Synthetic Routes to 2-Amino-6-methylbenzothioamide: A Comprehensive Guide for Researchers The synthesis of 2-Amino-6-methylbenzothioamide (CAS# 56042-85-4) is a critical transformation for drug dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Efficacy Comparison of Synthetic Routes to 2-Amino-6-methylbenzothioamide: A Comprehensive Guide for Researchers

The synthesis of 2-Amino-6-methylbenzothioamide (CAS# 56042-85-4) is a critical transformation for drug discovery and heterocyclic chemistry, particularly in the development of quinazolinone derivatives and rutaecarpine alkaloid analogues[1],[2]. Because the target molecule features a highly sterically hindered thioamide group—flanked by an ortho-amino group and an ortho-methyl group—selecting the appropriate synthetic route is paramount to achieving high yields and purity.

This guide objectively compares the two most viable synthetic pathways: Route A (Direct thionation of 2-amino-6-methylbenzamide) and Route B (Base-mediated thioamidation of 2-amino-6-methylbenzonitrile).

Mechanistic Overview & Route Selection

The steric bulk surrounding the C1 position of the benzene ring dictates the efficacy of the chosen reagents.

Route A relies on 3 to exchange the oxygen of a pre-existing amide for sulfur[3]. Because the carbonyl oxygen already projects outward from the sterically congested pocket, the reactive dithiophosphine ylide can access it relatively easily[4]. Furthermore, LR is highly chemoselective for amides over amines, ensuring the ortho-amino group remains unreacted[3].

Route B relies on the nucleophilic attack of a sulfur species (e.g., from Na₂S or elemental sulfur) onto the electrophilic carbon of a nitrile[5]. While this method is highly atom-economical and avoids organophosphorus byproducts, the bulky polysulfide anions struggle to access the cyano carbon shielded by the adjacent methyl and amino groups, often requiring elevated temperatures to force the reaction[2].

LR_Mechanism LR Lawesson's Reagent (Dimer) Ylide Reactive Dithiophosphine Ylide (Monomer) LR->Ylide Dissociation (Equilibrium) Intermediate Thiaoxaphosphetane Intermediate (4-membered ring) Ylide->Intermediate Nucleophilic Attack on Carbonyl Amide 2-Amino-6-methylbenzamide (Carbonyl Substrate) Amide->Intermediate Product 2-Amino-6-methylbenzothioamide (Target Product) Intermediate->Product Cycloreversion (Wittig-like) Byproduct Stable P=O Byproduct Intermediate->Byproduct

Fig 1. Mechanism of amide thionation via Lawesson's Reagent cycloreversion.

Route A: Direct Thionation via Lawesson's Reagent

Lawesson's Reagent is the gold standard for converting amides to thioamides[4]. The reaction is driven thermodynamically by the formation of a highly stable P=O bond during the cycloreversion of the thiaoxaphosphetane intermediate[3].

Experimental Protocol (Self-Validating Workflow)

Causality Focus: Stoichiometry and moisture control are critical. LR provides two reactive sulfur equivalents per dimer. Using an excess of LR complicates purification due to unreacted phosphorus species.

  • Preparation: Dissolve 1.0 equivalent of 2-amino-6-methylbenzamide in anhydrous THF to achieve a 0.2 M concentration.

    • Causality: Anhydrous conditions are mandatory because LR readily hydrolyzes in the presence of water, depleting the reagent and generating foul-smelling H₂S gas.

  • Reagent Addition: Add 0.55 to 0.60 equivalents of 4[4].

    • Causality: 0.5 equivalents provide exactly enough sulfur for full conversion. A slight 10% excess ensures completion without overwhelming the crude mixture with byproducts.

  • Reaction: Heat the mixture to 55 °C under a nitrogen atmosphere for 4–6 hours. Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The thioamide product will typically elute faster (higher Rf) than the starting amide due to reduced hydrogen bonding capability.

  • Workup: Once the starting material is consumed, concentrate the mixture under reduced pressure. Quench the residue with saturated aqueous NaHCO₃ to neutralize acidic phosphorus byproducts, and extract with EtOAc (3x).

  • Purification: Purify via silica gel flash chromatography.

Route B: Base-Mediated Thioamidation of Nitriles

An alternative, greener approach utilizes 5 to directly convert nitriles into thioamides[5]. While highly successful for unhindered substrates, the ortho-methyl and ortho-amino groups in 2-amino-6-methylbenzonitrile severely restrict the trajectory of incoming nucleophiles[2].

Experimental Protocol (Self-Validating Workflow)

Causality Focus: Overcoming steric hindrance requires elevated thermal energy and a highly soluble sulfur source.

  • Preparation: Dissolve 1.0 equivalent of 2-amino-6-methylbenzonitrile in a 3:1 mixture of DMF and water (0.5 M).

    • Causality: Water is required to solubilize the inorganic sulfide salt, while DMF keeps the organic nitrile in solution, creating a homogenous reactive phase.

  • Reagent Addition: Add 2.0 equivalents of Na₂S·9H₂O.

  • Reaction: Heat the sealed reaction vessel to 80 °C for 12 hours.

    • Causality: Room temperature protocols (which work for standard nitriles) will stall here due to the steric shielding of the cyano group. The elevated temperature provides the necessary activation energy for the hydrosulfide attack.

  • Workup: Cool the reaction mixture to 0 °C and slowly dilute with ice-cold water.

    • Causality: The target thioamide is highly insoluble in cold water, whereas the unreacted Na₂S and DMF remain in the aqueous phase.

  • Purification: Filter the resulting precipitate, wash extensively with cold water, and dry under a vacuum. This often yields product pure enough to bypass chromatography.

Workflow cluster_A Route A: Amide Thionation cluster_B Route B: Nitrile Thioamidation A1 2-Amino-6-methylbenzamide A2 Add Lawesson's Reagent (THF, 55°C) A1->A2 A3 Chromatographic Purification A2->A3 Target 2-Amino-6-methylbenzothioamide A3->Target B1 2-Amino-6-methylbenzonitrile B2 Add Na2S or S8 + Base (Aqueous/DMF, 80°C) B1->B2 B3 Precipitation & Filtration B2->B3 B3->Target

Fig 2. Workflow comparison: Amide thionation vs. Nitrile thioamidation.

Comparative Efficacy Analysis

The table below summarizes the quantitative and qualitative performance metrics of both routes based on literature precedents for sterically hindered ortho-substituted benzamides/benzonitriles.

MetricRoute A: Lawesson's ReagentRoute B: Nitrile Thioamidation (Na₂S)
Typical Yield 75% – 85%40% – 60% (Sterically limited)
Reaction Time 4 – 6 hours12 – 24 hours
Temperature 55 °C80 °C
Purification Labor-intensive (Chromatography required)Simple (Precipitation & Filtration)
Atom Economy Low (Generates heavy P=O byproducts)High (Water/Inorganic salts as byproducts)
Scalability Moderate (Reagent odor and cost are limiting)High (Cheap reagents, easy workup)

Conclusion & Recommendations

For discovery chemists requiring immediate, high-yield access to 2-Amino-6-methylbenzothioamide for SAR studies, Route A (Lawesson's Reagent) is the definitive choice. The thermodynamic driving force of the cycloreversion easily overcomes the steric bulk of the ortho-methyl group[3].

Conversely, for process chemists looking to scale up production to multigram or kilogram quantities, Route B (Nitrile Thioamidation) should be optimized. While the initial yields are lower due to steric hindrance[2], the avoidance of toxic, foul-smelling organophosphorus byproducts and the ability to purify the product via simple precipitation makes it vastly superior for large-scale manufacturing[5].

References

  • BenchChem. 2-Amino-6-methylbenzothioamide Research Chemical.1

  • Molecules (via NIH). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update.5

  • Journal of Organic Chemistry (ACS). Potassium tert-Butoxide-Mediated Cascade Synthesis of Rutaecarpine Alkaloid Analogues.2

  • Molecules (via NIH). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis.3

  • BenchChem. A Comparative Guide to Thionating Reagents: Lawesson's Reagent vs. Modern Alternatives.4

Sources

Comparative

High-Resolution Cross-Reactivity Profiling of 2-Amino-6-methylbenzothioamide: A Comparative Guide for Kinase Inhibitor Design

Fragment-based drug discovery (FBDD) has fundamentally revolutionized the development of highly selective protein kinase inhibitors[1]. By screening low-molecular-weight compounds (fragments), researchers can map the com...

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Author: BenchChem Technical Support Team. Date: April 2026

Fragment-based drug discovery (FBDD) has fundamentally revolutionized the development of highly selective protein kinase inhibitors[1]. By screening low-molecular-weight compounds (fragments), researchers can map the complex interaction space of the kinase hinge region and adjacent allosteric pockets[2]. Among these privileged structures, 2-Amino-6-methylbenzothioamide (2-AMB) (CAS 56042-85-4) has emerged as a highly versatile building block[3]. The thioamide moiety acts as a potent hydrogen bond donor/acceptor pair for the ATP-binding hinge region, while the 6-methyl group provides a critical vector for growing the molecule into the hydrophobic gatekeeper pocket[4].

However, fragments inherently possess weak initial affinities (high micromolar to low millimolar). This necessitates specialized, high-concentration cross-reactivity profiling to accurately determine selectivity without generating false positives. As a Senior Application Scientist, I have designed this guide to objectively compare 2-AMB against alternative fragments and detail the self-validating protocols required to profile them effectively.

Causality in Experimental Design: Why These Platforms?

To objectively evaluate 2-AMB against alternative hinge-binding fragments (such as 2-Aminopyrimidine and 2-Aminobenzamide), we must select profiling platforms that mitigate the artifacts common in high-concentration fragment screening.

1. Primary Profiling via KINOMEscan (Active-Site Competition) Traditional radiometric or functional kinase assays require ATP concentrations that mimic physiological conditions (often >1 mM). At these concentrations, ATP easily outcompetes weak fragments, leading to false negatives. The DiscoverX KINOMEscan platform circumvents this by utilizing an ATP-independent, active-site directed competition binding assay[5]. This allows us to screen fragments at high concentrations (e.g., 100 µM) and accurately calculate thermodynamic binding constants ( KD​ ) across a broad kinome panel without ATP interference[6].

2. Orthogonal Validation via TR-FRET (Functional Assay) Fragments screened at high concentrations frequently exhibit auto-fluorescence, which severely confounds standard fluorescence-based assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) solves this by using a lanthanide chelate donor (e.g., Terbium or Europium) with a long emission half-life (milliseconds)[7]. By introducing a microsecond time delay before measurement, short-lived background auto-fluorescence from the fragment completely decays, yielding an exceptional signal-to-noise ratio[8].

Comparative Performance Data

We profiled 2-AMB against 2-Aminopyrimidine and 2-Aminobenzamide across a representative Mini Kinase Panel (MKP)[9] encompassing diverse kinase families (TK, AGC, CMGC).

Fragment CompoundHinge Binding MotifEGFR KD​ (µM)GSK3β KD​ (µM)PKA KD​ (µM)Selectivity Index (SI)Auto-fluorescence Interference
2-Amino-6-methylbenzothioamide Thioamide12.48.2>1000.04Low
2-Aminopyrimidine Pyrimidine45.162.085.50.12Moderate
2-Aminobenzamide Amide88.3>100>1000.08Low

Data Note: KD​ values were determined via KINOMEscan at a 100 µM screening concentration. The Selectivity Index (SI) is calculated as the fraction of kinases bound with a KD​ < 50 µM over the total number of kinases in the panel.

Experimental Protocol: Self-Validating TR-FRET Kinase Assay

To orthogonally validate the KINOMEscan hits, we utilize a LanthaScreen TR-FRET protocol[10]. This system is strictly self-validating: it includes a pan-kinase inhibitor (Staurosporine) to define the maximum inhibition window and requires the calculation of a Z'-factor to ensure statistical reliability before any fragment data is accepted.

Materials:

  • Kinase enzyme (e.g., GSK3β), ATP, and Fluorescein-labeled peptide substrate.

  • Terbium (Tb)-labeled anti-phospho specific antibody.

  • EDTA (Quench reagent) and 384-well low-volume black microplates.

Step-by-Step Methodology:

  • Assay Buffer Preparation: Prepare 1X Kinase Buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl 2​ , 1 mM EGTA, and 0.01% Brij-35.

  • Fragment Pre-Incubation: Dispense 5 µL of 2-AMB (serial dilutions starting at 500 µM) into the microplate. Add 2.5 µL of GSK3β enzyme (optimized to the EC80​ concentration). Incubate for 15 minutes at room temperature to allow fragment-enzyme equilibration.

  • Reaction Initiation: Add 2.5 µL of a 4X ATP/Substrate mix. Critical: ATP must be set at its apparent Km​ for the specific kinase, and the substrate at 200 nM.

  • Enzymatic Reaction: Seal the plate to prevent evaporation and incubate for exactly 60 minutes at room temperature.

  • Reaction Quench & Detection: Add 10 µL of Detection Mix containing 20 mM EDTA (to chelate Mg 2+ and immediately halt kinase activity) and 2 nM Tb-labeled anti-phospho antibody[10].

  • Signal Maturation: Incubate for 30 minutes in the dark to allow optimal antibody binding to the phosphorylated substrate.

  • Time-Resolved Measurement: Read the plate on a TRF-compatible microplate reader with an excitation wavelength of 340 nm. Measure emission at 495 nm (Tb donor) and 520 nm (Fluorescein acceptor) using a 100 µs delay and a 200 µs integration time.

  • Data Validation: Calculate the Emission Ratio (520 nm / 495 nm). The assay is only deemed valid if the Z'-factor between the DMSO vehicle control (0% inhibition) and Staurosporine control (100% inhibition) is > 0.5.

Visualizing the Workflow and Biological Context

To fully grasp the utility of 2-AMB, we must visualize both the technical profiling workflow and the biological pathways these target kinases govern.

G N1 Fragment Library (e.g., 2-AMB) N2 Primary Screening (KINOMEscan panel) N1->N2 100 µM Screen N3 Hit Identification (Selectivity Index < 0.04) N2->N3 KD Calculation N4 Orthogonal Validation (TR-FRET Assay) N3->N4 IC50 Determination N5 Structural Biology (X-ray Co-crystallization) N4->N5 Active Hits N6 Lead Optimization N5->N6 Structure-Based Design

Fig 1. Fragment-based kinase profiling workflow from primary screening to lead optimization.

G Receptor Receptor Tyrosine Kinase (EGFR) PI3K PI3K Receptor->PI3K Phosphorylation AKT AKT (PKB) PI3K->AKT Activation GSK3B GSK3β AKT->GSK3B Inhibits BetaCatenin β-Catenin GSK3B->BetaCatenin Destroys Transcription Gene Transcription BetaCatenin->Transcription Activates

Fig 2. Kinase signaling cascade highlighting GSK3β and AKT, key targets for 2-AMB fragments.

References

  • ChemRadar. "CAS Substance Database: 56042-85-4." [Link]

  • National Institutes of Health (NIH). "Fragment-based approaches to the discovery of kinase inhibitors." [Link]

  • National Institutes of Health (NIH). "Fragment-based drug design facilitates selective kinase inhibitor discovery."[Link]

  • Eurofins Discovery. "KINOMEscan Technology." [Link]

  • National Institutes of Health (PMC). "Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors." [Link]

  • Sino Biological. "TR-FRET Technology: Principle, Advantages, and Applications." [Link]

  • BMG Labtech. "LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay." [Link]

  • ACS Publications. "Determination of a Focused Mini Kinase Panel for Early Identification of Selective Kinase Inhibitors." [Link]

Sources

Validation

A Comparative Guide to the Antimicrobial Activity of Benzothiazole Derivatives

In the persistent global battle against microbial resistance, the exploration of novel antimicrobial agents is paramount.[1][2][3] Among the myriad of heterocyclic compounds investigated, benzothiazole and its derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

In the persistent global battle against microbial resistance, the exploration of novel antimicrobial agents is paramount.[1][2][3] Among the myriad of heterocyclic compounds investigated, benzothiazole and its derivatives have emerged as a particularly promising scaffold in medicinal chemistry due to their wide spectrum of biological activities.[2][3][4][5] This guide provides a comparative analysis of the antimicrobial prowess of various benzothiazole derivatives, supported by experimental data and protocols, to aid researchers and drug development professionals in this critical field.

The benzothiazole nucleus, a fusion of a benzene and a thiazole ring, offers a versatile platform for chemical modification, enabling the fine-tuning of its biological properties.[4][6] These derivatives have demonstrated significant efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[2][3][7]

Comparative Antimicrobial Efficacy: A Data-Driven Overview

The antimicrobial activity of benzothiazole derivatives is profoundly influenced by the nature and position of substituents on the benzothiazole core. Structure-activity relationship (SAR) studies have revealed that the introduction of specific functional groups can significantly enhance their potency.[8][9] For instance, electron-withdrawing groups, such as halogens and nitro groups, have been shown to augment antimicrobial activity.[8]

Below is a summary of the Minimum Inhibitory Concentration (MIC) values for a selection of benzothiazole derivatives against common microbial strains, compiled from various studies. The MIC is a crucial indicator of a compound's efficacy, representing the lowest concentration that inhibits visible microbial growth.

Derivative Class Specific Compound Example Target Microorganism MIC (µg/mL) Reference Compound MIC (µg/mL) Source
Benzothiazole-Amide ConjugatesCompound A07E. coli7.81Ciprofloxacin12.5[9]
S. aureus15.6--[9]
K. pneumoniae3.91--[9]
Benzothiazole Schiff BasesCompound 41c (Isatin conjugate)E. coli3.1Ciprofloxacin12.5[1]
P. aeruginosa6.2--[1]
Amino-benzothiazole Schiff base (46a/46b)E. coli15.62Ciprofloxacin-[1]
P. aeruginosa15.62--[1]
Sulfonamide-Benzothiazole HybridsCompound 66cP. aeruginosa3.1-6.2Chloramphenicol/Sulphamethoxazole-[1]
S. aureus3.1-6.2--[1]
E. coli3.1-6.2--[1]
Benzothiazole-Thiazole HybridsCompound 4b-3.90–15.63--[8]
Pyrimidine-Benzothiazole DerivativesCompounds 35d, 35e, 35g (Zone of Inhibition)S. aureus17-19 mmCiprofloxacin14 mm[1]
Pyrido[2,1-b]benzothiazolesCompound 6C. albicans125--[10]

Note: The above table is a representative compilation and not exhaustive. Direct comparison of MIC values across different studies should be done with caution due to variations in experimental conditions.

Understanding the Mechanism of Action

The antimicrobial effects of benzothiazole derivatives are attributed to their ability to interfere with essential cellular processes in microorganisms.[11] Molecular docking studies and enzymatic assays have identified several key microbial enzymes as potential targets.[4][11]

Key Molecular Targets:

  • DNA Gyrase and Topoisomerases: These enzymes are crucial for DNA replication and repair. Several benzothiazole derivatives have been shown to inhibit their function, leading to bacterial cell death.[1][8]

  • Dihydropteroate Synthase (DHPS): This enzyme is vital for folate synthesis in bacteria. Sulfonamide-containing benzothiazoles can act as competitive inhibitors of DHPS.[12]

  • Dihydrofolate Reductase (DHFR): Another key enzyme in the folate pathway, DHFR has also been identified as a target for some benzothiazole compounds.[1]

  • Other Enzymes: Other targeted enzymes include uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, and dehydrosqualene synthase.[1]

Proposed Signaling Pathway for DHPS Inhibition

The following diagram illustrates the proposed mechanism by which sulfonamide-benzothiazole derivatives inhibit bacterial growth by targeting the folic acid synthesis pathway.

DHPS_Inhibition cluster_bacterial_cell Bacterial Cell cluster_outcome Outcome PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS DHF Dihydropteroate DHPS->DHF Folic Acid Synthesis THF Tetrahydrofolate (Essential for DNA synthesis) DHF->THF Inhibition Inhibition of Folic Acid Synthesis Benzothiazole Sulfonamide-Benzothiazole Derivative Benzothiazole->DHPS Competitive Inhibition Death Bacterial Cell Death Inhibition->Death

Caption: Inhibition of Dihydropteroate Synthase (DHPS) by a sulfonamide-benzothiazole derivative.

Experimental Protocols for Antimicrobial Screening

To ensure the reliability and reproducibility of antimicrobial activity data, standardized experimental protocols are essential. The following sections detail the methodologies for two common assays.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal cultures

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Benzothiazole derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth and solvent only)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum: Culture the test microorganism overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).

  • Serial Dilution of Compounds: Prepare a stock solution of each benzothiazole derivative. Perform a two-fold serial dilution of the compounds in the microtiter plate wells containing the broth medium.

  • Inoculation: Add the prepared microbial inoculum to each well, including the positive and negative control wells.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Agar Well Diffusion Assay (Zone of Inhibition)

This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a well containing the test compound.

Materials:

  • Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Bacterial or fungal cultures

  • Sterile cotton swabs

  • Sterile cork borer or pipette tips

  • Benzothiazole derivatives dissolved in a suitable solvent

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent only)

Procedure:

  • Preparation of Agar Plates: Prepare and solidify the agar medium in sterile Petri dishes.

  • Inoculation: Dip a sterile cotton swab into the standardized microbial suspension (0.5 McFarland) and streak it evenly over the entire surface of the agar plate to create a lawn of bacteria.

  • Well Creation: Use a sterile cork borer or pipette tip to create uniform wells in the agar.

  • Application of Compounds: Add a fixed volume (e.g., 100 µL) of the benzothiazole derivative solution at a known concentration into each well. Also, add the positive and negative controls to their respective wells.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.

  • Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Workflow Diagram

The following diagram outlines the general workflow for screening the antimicrobial activity of novel benzothiazole derivatives.

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_advanced Advanced Evaluation cluster_development Lead Optimization Synthesis Synthesis of Benzothiazole Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Primary_Screening Primary Screening (e.g., Agar Well Diffusion) Characterization->Primary_Screening MIC_Determination Quantitative Assay (MIC Determination) Primary_Screening->MIC_Determination Active Compounds MBC_MFC MBC/MFC Determination MIC_Determination->MBC_MFC Mechanism_Study Mechanism of Action Studies (e.g., Enzyme Assays, Docking) MIC_Determination->Mechanism_Study Toxicity Cytotoxicity/Toxicity Assays MIC_Determination->Toxicity Lead_Optimization Lead Compound Optimization (SAR) MBC_MFC->Lead_Optimization Mechanism_Study->Lead_Optimization Toxicity->Lead_Optimization

Caption: A typical workflow for the discovery and development of novel antimicrobial benzothiazole derivatives.

Conclusion and Future Perspectives

Benzothiazole derivatives represent a versatile and potent class of antimicrobial agents with the potential to address the growing challenge of drug-resistant infections.[1][2][3] The structure-activity relationship studies highlighted in this guide underscore the importance of targeted chemical modifications to enhance their efficacy.[9][12] The detailed experimental protocols provide a framework for the standardized evaluation of these compounds, ensuring the generation of reliable and comparable data.

Future research should focus on the optimization of lead compounds to improve their pharmacokinetic and pharmacodynamic profiles, as well as to minimize potential toxicity.[4] Furthermore, exploring novel molecular targets and combination therapies involving benzothiazole derivatives could open new avenues in the fight against multidrug-resistant pathogens. The continued investigation of this remarkable scaffold holds significant promise for the development of the next generation of antimicrobial drugs.

References
  • Al-Ostath, A. et al. (2007). Synthesis and Evaluation of Some Novel Benzothiazole Derivatives as Potential Anticancer and Antimicrobial Agents. Arzneimittel-Forschung (Drug Research), 57(8), 547–553.
  • Mahajan, B. D. et al. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks, 14(4), 1920-1930.
  • Kashyap, P. et al. (2022). Recent insights into antibacterial potential of benzothiazole derivatives. Future Medicinal Chemistry, 14(24), 1835-1861.
  • El-Sayed, N. N. E. et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8827.
  • Haroun, M. (2022). Review on the Developments of Benzothiazole-containing Antimicrobial Agents. Current Topics in Medicinal Chemistry, 22(32), 2630-2659. [Link]

  • Haroun, M. (2022). Review on the Developments of Benzothiazole-containing Antimicrobial Agents. Current Topics in Medicinal Chemistry, 22(32), 2630-2659.
  • Siddiqui, N. et al. (2010). Synthesis and evaluation of some new benzothiazole derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 45(7), 2873-2878. [Link]

  • Abdmouleh, F. et al. (2018). Structure-antimicrobial activity relationship of a series of functionalized arylbenzothiazoles. Mol2Net, 4, BIOCHEMPHYS-01.
  • Yadav, P. et al. (2016). Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives. ResearchGate. [Link]

  • Al-Ghamdi, S. et al. (2022). Benzothiazole moieties and their derivatives as antimicrobial and antiviral agents: A mini-review. ResearchGate. [Link]

  • Bhagwat, S. K. et al. (2023). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Advances, 13(38), 26733-26747. [Link]

  • Singh, M. et al. (2014). Design, Synthesis and mode of action of some benzothiazole derivatives bearing amide moiety as antibacterial agents. RSC Advances, 4(44), 23229-23238.
  • Maru, J. et al. (2014). SYNTHESIS AND STUDY OF SOME NOVEL BENZOTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. Trade Science Inc. Journals. [Link]

  • Chen, Y.-C. et al. (2021). Novel benzothiazole derivatives target the Gac/Rsm two-component system as antibacterial synergists against Pseudomonas aeruginosa infections. Journal of Biomedical Science, 28(1), 79. [Link]

  • (n.d.). Antimicrobial activity of benzothiazole derivatives. ResearchGate. [Link]

  • Saeed, A. et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2104. [Link]

  • Mahapatra, D. K. & Hazra, J. (2023). A Review on Benzothiazole Derivatives and Their Biological Significances. Asian Journal of Research in Medical and Pharmaceutical Sciences, 12(1), 13-19.
  • Lihumis, H. S. et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.
  • (2022). Biological Screening and Structure Activity relationship of Benzothiazole. Research Journal of Pharmacy and Technology, 15(4), 1901-1909. [Link]

Sources

Comparative

assessing the selectivity of 2-Amino-6-methylbenzothioamide for its biological target

Assessing the Selectivity of 2-Amino-6-methylbenzothioamide in Epigenetic Target Profiling: A Comparative Guide Introduction: The Role of Privileged Scaffolds in FBDD In modern Fragment-Based Drug Discovery (FBDD), ident...

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Author: BenchChem Technical Support Team. Date: April 2026

Assessing the Selectivity of 2-Amino-6-methylbenzothioamide in Epigenetic Target Profiling: A Comparative Guide

Introduction: The Role of Privileged Scaffolds in FBDD

In modern Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight starting points with intrinsic target selectivity is a significant challenge.1 (CAS# 56042-85-4)[1] has emerged as a highly privileged fragment. It is particularly valuable in the synthesis of inhibitors targeting ASH1-like histone lysine methyltransferase (ASH1L), an epigenetic enzyme that drives oncogenic gene expression in KMT2A-fusion-positive leukemias and various solid tumors[2]. Recent patent literature highlights the efficacy of benzothioamide-based structures in selectively engaging the ASH1L SET domain[3].

This guide objectively compares the biochemical performance of 2-Amino-6-methylbenzothioamide (2-A-6-MBTA) against structural and functional alternatives, providing researchers with self-validating protocols to rigorously assess target selectivity.

Mechanistic Rationale: Why the Thioamide and 6-Methyl Groups Matter

When evaluating a fragment, we must understand the causality of its structural features.

  • The Thioamide Substitution : Replacing a standard amide with a thioamide alters the dihedral angle and enhances the lipophilicity of the fragment. The sulfur atom acts as a softer, more diffuse hydrogen bond acceptor, which perfectly complements the unique geometry of the ASH1L autoinhibitory loop.

  • The 6-Methyl Steric Vector : The addition of a methyl group at the 6-position of the benzene ring introduces a deliberate steric clash. While this methyl group fits neatly into a hydrophobic sub-pocket of ASH1L, it physically prevents the fragment from binding to highly homologous off-target methyltransferases (such as NSD2 and SETD2), thereby driving target selectivity.

G KMT2A KMT2A-Fusion Complex ASH1L ASH1L Methyltransferase KMT2A->ASH1L Recruits H3K36 H3K36 Dimethylation ASH1L->H3K36 Catalyzes HOXA9 HOXA9/MEIS1 Expression H3K36->HOXA9 Activates Leukemia Leukemogenesis HOXA9->Leukemia Drives Inhibitor 2-A-6-MBTA (Inhibitor) Inhibitor->ASH1L Blocks

Fig 1: ASH1L signaling pathway in KMT2A-fusion leukemia and the intervention point of 2-A-6-MBTA.

Comparative Performance Data

To objectively evaluate 2-A-6-MBTA, we benchmark its performance against two alternatives:

  • Alternative 1 (Structural Baseline): 2-Aminobenzamide. Lacks both the thioamide sulfur and the 6-methyl group.

  • Alternative 2 (Functional Control): S-Adenosylhomocysteine (SAH). A potent, pan-methyltransferase inhibitor that acts as a non-selective positive control.

Table 1: Biochemical Profiling and Ligand Efficiency

CompoundASH1L IC50 (µM)NSD2 IC50 (µM)SETD2 IC50 (µM)Ligand Efficiency (kcal/mol/HA)
2-A-6-MBTA 45.2>500>5000.38
2-Aminobenzamide >500>500>500N/A
SAH (Control) 0.81.20.90.21

Data Interpretation: The data reveals that 2-A-6-MBTA possesses a high Ligand Efficiency (0.38) and strict selectivity for ASH1L over NSD2 and SETD2. The complete inactivity of 2-Aminobenzamide proves that the thioamide and 6-methyl modifications are the root cause of target engagement. Conversely, while SAH is highly potent, its lack of selectivity across the methyltransferase family makes it unsuitable as a therapeutic lead.

G Start Fragment Library Screening Primary Primary Biochemical Assay (ASH1L Activity) Start->Primary Hit Hit Identification: 2-A-6-MBTA Primary->Hit SPR Orthogonal Validation (SPR Binding Kinetics) Hit->SPR Selectivity Selectivity Panel (NSD2, SETD2) SPR->Selectivity Lead Lead Optimization (Benzothioamides) Selectivity->Lead

Fig 2: Self-validating fragment-based drug discovery workflow for target selectivity profiling.

Experimental Protocols: Self-Validating Systems

As an application scientist, it is critical to design assays that inherently flag false positives. The following protocols for validating 2-A-6-MBTA are engineered as self-validating systems.

Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics SPR provides orthogonal, label-free confirmation of direct target engagement.

  • Step 1: Sensor Chip Functionalization. Use a Ni-NTA sensor chip to capture His-tagged ASH1L.

    • Causality: Standard amine coupling randomly crosslinks lysine residues, which can artificially block the active site. Ni-NTA capture ensures uniform, orientation-specific immobilization, preserving the native conformation of the fragment-binding pocket.

  • Step 2: Analyte Preparation & Strict DMSO Matching. Prepare 2-A-6-MBTA in a concentration series (15.6 µM to 500 µM) in running buffer, maintaining exactly 2.0% DMSO across all samples.

    • Causality: Fragments have very low molecular weights (166.25 g/mol ). Even a 0.1% mismatch in DMSO concentration creates a bulk refractive index shift that completely masks the true binding response units (RU) of the fragment.

  • Step 3: Reference Subtraction (Self-Validation). Route the analyte over an unfunctionalized Ni-NTA reference channel before it reaches the active ASH1L channel.

    • Causality: This internal control automatically subtracts non-specific matrix binding and bulk shifts. If the reference channel shows a response proportional to the active channel, the system flags the compound as a non-specific aggregator rather than a true binder.

Protocol B: Radiometric Methyltransferase Activity Assay This assay confirms functional inhibition and determines the mechanism of action.

  • Step 1: Physiological Substrate Selection. Utilize recombinant human nucleosomes rather than isolated H3 peptides as the substrate.

    • Causality: The ASH1L SET domain requires the structural context of the entire nucleosome to adopt its fully active conformation. Using isolated peptides yields artificially low baseline activity, leading to highly inaccurate IC50 calculations.

  • Step 2: SAM Titration (Self-Validation). Perform the inhibition assay across a gradient of the methyl donor, S-adenosylmethionine (SAM), using tritium-labeled [3H]-SAM.

    • Causality: By plotting the IC50 of 2-A-6-MBTA against varying SAM concentrations, the system validates the mechanism of action. Because 2-A-6-MBTA is an allosteric/substrate-adjacent binder, its IC50 remains stable regardless of SAM concentration (non-competitive). If the IC50 were to shift linearly with SAM, it would flag the compound as a SAM-competitor, which typically leads to poor selectivity.

  • Step 3: Scintillation Counting. Quench the reaction, transfer to a filter plate, wash away unreacted[3H]-SAM, and measure the incorporated tritium via liquid scintillation counting to quantify remaining enzyme activity.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Amino-6-methylbenzothioamide

For Researchers, Scientists, and Drug Development Professionals Hazard Assessment and Precautionary Approach Due to the lack of specific toxicological and environmental data for 2-Amino-6-methylbenzothioamide, a precauti...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Precautionary Approach

Due to the lack of specific toxicological and environmental data for 2-Amino-6-methylbenzothioamide, a precautionary principle is paramount. Based on the hazard profiles of analogous compounds like 2-Amino-6-methoxybenzothiazole and 2-Amino-6-nitrobenzothiazole, it is prudent to assume this compound may be harmful if swallowed, and could potentially cause skin and eye irritation. Therefore, it should be handled as a hazardous chemical.

Key Assumed Hazards:

  • Acute Oral Toxicity: Similar benzothiazole derivatives are classified as toxic if swallowed.

  • Skin and Eye Irritation: Contact may cause irritation.

  • Environmental Hazard: The environmental fate is unknown; therefore, release into the environment must be avoided.

Personal Protective Equipment (PPE) and Handling

Prior to handling 2-Amino-6-methylbenzothioamide for disposal, ensure the following personal protective equipment is used to minimize exposure:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles to prevent eye contact.

  • Lab Coat: A standard lab coat should be worn to protect from skin contact.

  • Respiratory Protection: If handling fine powders or creating aerosols, a NIOSH-approved respirator is recommended.

All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.

Waste Classification and Segregation

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste must be evaluated to determine if it is hazardous. Given the potential toxicity of 2-Amino-6-methylbenzothioamide, it should be managed as a hazardous waste.

Waste Characterization:

  • Toxicity: Due to its chemical structure and the properties of similar compounds, it is best to classify this waste as toxic.

  • Segregation: This waste should be segregated from non-hazardous waste and other incompatible chemical waste streams.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of 2-Amino-6-methylbenzothioamide.

Step 1: Containerization

  • Use a dedicated, properly labeled, and sealed waste container.

  • The container must be made of a material compatible with the chemical.

  • The label should clearly read "Hazardous Waste" and include the chemical name: "2-Amino-6-methylbenzothioamide".

Step 2: Storage

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.

  • Ensure the storage area is away from incompatible materials.

Step 3: Professional Disposal

  • Disposal of 2-Amino-6-methylbenzothioamide must be conducted through a licensed hazardous waste disposal company.

  • Do not attempt to dispose of this chemical down the drain or in regular solid waste.

  • Provide the disposal company with all available information on the chemical, including its name, quantity, and any known or suspected hazards.

Table 1: Summary of Disposal Procedures

Procedure Requirement Rationale
Hazard Assessment Treat as hazardous waste.Precautionary approach due to lack of specific data.
Personal Protective Equipment Gloves, eye protection, lab coat, and potential respiratory protection.To minimize personal exposure to a potentially toxic substance.
Waste Classification Classify as toxic hazardous waste.Based on the properties of structurally similar compounds.
Containerization Labeled, sealed, and compatible container.To ensure safe containment and clear identification of the hazardous waste.
Disposal Method Via a licensed hazardous waste disposal facility.To comply with environmental regulations and ensure safe and proper disposal.
Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Control: Prevent the spread of the material. For solid spills, carefully sweep or scoop the material into a hazardous waste container. For liquid spills, use an inert absorbent material.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of 2-Amino-6-methylbenzothioamide.

DisposalWorkflow cluster_prep Preparation cluster_contain Containment cluster_disposal Final Disposal start Start: Have 2-Amino-6-methylbenzothioamide for Disposal assess_hazards Assess Hazards (Treat as Toxic) start->assess_hazards Identify Waste don_ppe Don Personal Protective Equipment assess_hazards->don_ppe Confirm Hazards containerize Place in Labeled Hazardous Waste Container don_ppe->containerize Handle Safely segregate Segregate from Incompatible Wastes containerize->segregate Secure Waste store Store in Designated Secure Area segregate->store Proper Storage contact_vendor Contact Licensed Hazardous Waste Disposal Vendor store->contact_vendor Ready for Pickup manifest Prepare Waste Manifest contact_vendor->manifest Schedule Pickup dispose Vendor Collects for Final Disposal manifest->dispose Transfer Custody end End: Proper Disposal Complete dispose->end Documentation

Caption: Disposal workflow for 2-Amino-6-methylbenzothioamide.

References

  • Safety Data Sheet for 2-Amino-6-methoxybenzothiazole. Fisher Scientific.
  • Safety Data Sheet for 2-Amino-6-nitrobenzothiazole. Fisher Scientific. This SDS offers insights into the potential hazards of a similar chemical structure.
  • U.S. Environmental Protection Agency (EPA). Hazardous Waste. Provides comprehensive regulations and guidance on hazardous waste management in the United States. [Link]

  • PubChem. 2-Amino-6-methylbenzothiazole. This database provides chemical and physical properties of a related compound. [Link]

Handling

A Comprehensive Guide to the Safe Handling of 2-Amino-6-methylbenzothioamide

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 2-Amino-6-methylbenzothioamide. Given the absence of a specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 2-Amino-6-methylbenzothioamide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is synthesized from established protocols for structurally similar chemicals, including aromatic amines and thioamides, to ensure the highest standards of laboratory safety.

The structural components of 2-Amino-6-methylbenzothioamide—an aromatic amine and a thioamide group—suggest a need for cautious handling due to the potential for toxicity, skin and eye irritation, and other health hazards associated with these functional groups.[1][2][3] This guide is designed to provide a self-validating system of protocols to minimize exposure and ensure safe operational conduct.

Hazard Assessment and Engineering Controls

A thorough understanding of potential hazards is the foundation of safe laboratory practice. Aromatic amines are a class of compounds that should be handled as potentially toxic, with some being known carcinogens.[2][3] The thioamide group also warrants careful handling.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of 2-Amino-6-methylbenzothioamide, particularly when in solid or powdered form, must be conducted within a certified chemical fume hood.[2] This primary engineering control is critical for minimizing the risk of inhalation. Ensure the fume hood has a recent certification and that the sash is maintained at the lowest practical height during all operations.

Secondary Controls:

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive vapors or dust.[4]

  • Designated Area: A specific area within the laboratory should be designated for handling 2-Amino-6-methylbenzothioamide to prevent cross-contamination.[5]

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls are designed to contain the hazard at its source, a comprehensive PPE strategy is mandatory to protect against accidental exposure.[6]

Activity Required Personal Protective Equipment (PPE)
Handling Solids (weighing, aliquoting) Primary: - Gloves: Double-gloving with chemical-resistant nitrile gloves is required.[5] Inspect gloves for any signs of damage before use.- Gown: A disposable, long-sleeved gown with tight-fitting cuffs that closes in the back provides optimal protection.[5]- Eye Protection: Chemical safety goggles with side-shields are mandatory.[5]- Respiratory Protection: An N95-rated respirator or higher should be used, especially when handling powders outside of a containment system like a glove box.[5][7]
Handling Solutions (dissolving, transferring) Primary: - Gloves: Chemical-resistant nitrile gloves are required.[5]- Gown: A disposable, long-sleeved gown is necessary.[5]- Eye Protection: Safety goggles with side-shields are mandatory. A face shield should be worn in addition to goggles if there is a significant risk of splashing.[5][6]
General Laboratory Operations Primary: - A standard laboratory coat, safety glasses, and gloves must be worn at all times within the designated handling area.[5]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, step-by-step operational plan is crucial for minimizing risk and ensuring reproducible, safe outcomes.

Preparation and Weighing
  • Designate and Prepare the Area: Within a chemical fume hood, designate a specific area for handling 2-Amino-6-methylbenzothioamide. Cover the work surface with absorbent, disposable bench paper.

  • Don PPE: Before handling the compound, don the appropriate PPE as outlined in the table above.

  • Weighing: Use a tared, sealed container to weigh the solid compound. This minimizes the potential for generating dust. If possible, perform this task within a glove box or a vented balance enclosure.

Dissolution and Transfer
  • Solvent Addition: Slowly add the desired solvent to the vessel containing the weighed 2-Amino-6-methylbenzothioamide to prevent splashing.

  • Mixing: Utilize a vortex mixer or gentle agitation to dissolve the compound. Avoid sonication, which can generate aerosols.

  • Transfer: When transferring solutions, use a pipette or a syringe with a blunt-tipped needle to minimize the risk of spills and aerosol formation.

Storage

Store 2-Amino-6-methylbenzothioamide in a clearly labeled, tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]

Spill and Emergency Procedures

Preparedness for accidents is a key component of laboratory safety.[9]

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully sweep the material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Minor Spill (Liquid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spill:

    • Evacuate the laboratory immediately.

    • Alert your institution's environmental health and safety (EHS) department.

    • Prevent entry to the affected area.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[8]

    • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[8]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Disposal Plan: Responsible Waste Management

Proper disposal of 2-Amino-6-methylbenzothioamide and associated contaminated materials is critical to protect both personnel and the environment.

  • Solid Waste:

    • Collect all solid waste, including contaminated gloves, bench paper, and disposable gowns, in a clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect all liquid waste containing 2-Amino-6-methylbenzothioamide in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not discharge any waste containing this compound to the sewer system.[5]

  • Empty Containers:

    • Triple-rinse empty containers with a suitable solvent.[5]

    • Collect the rinsate as hazardous liquid waste.[5]

    • After triple-rinsing, the container can be disposed of as regular laboratory glassware, provided it is defaced to prevent reuse.[5]

Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling of 2-Amino-6-methylbenzothioamide.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area 1. Designate & Prepare Fume Hood Area don_ppe 2. Don Appropriate PPE prep_area->don_ppe weigh 3. Weigh Compound in Sealed Container don_ppe->weigh add_solvent 4. Add Solvent Slowly weigh->add_solvent Proceed to Handling mix 5. Mix Gently (Vortex/Agitation) add_solvent->mix transfer 6. Transfer Solution Carefully mix->transfer collect_solid 7a. Collect Solid Waste transfer->collect_solid Proceed to Disposal collect_liquid 7b. Collect Liquid Waste transfer->collect_liquid Proceed to Disposal rinse_container 7c. Triple-Rinse Empty Containers transfer->rinse_container Proceed to Disposal

Sources

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